molecular formula C8H14N2O B099048 Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one CAS No. 15932-74-8

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Cat. No.: B099048
CAS No.: 15932-74-8
M. Wt: 154.21 g/mol
InChI Key: CSBUPKXPDSKABE-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one (CAS: 15932-74-8) is a saturated bicyclic organic compound featuring fused piperidine and pyrazinone rings, with a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . This structure serves as a fundamental "privileged scaffold" in medicinal chemistry , prized for its versatility as a synthetic intermediate and its presence in compounds targeting biologically relevant pathways . Its significant value in research is demonstrated by its role as a key precursor in the synthesis of complex bis-aza-bicyclic structures, which have been investigated as potential anxiolytic agents . More recent research explores novel compounds based on this hexahydropyridopyrazine core as potent and selective inhibitors of Toll-like Receptors (TLR) 7, 8, and 9 , representing a promising therapeutic strategy for the treatment of autoimmune diseases such as systemic lupus erythematosus . The compound is typically synthesized through cyclization processes, such as the hydrolysis of a precursor diester followed by intramolecular amide bond formation . It is characterized by a carbonyl group that is amenable to various chemical transformations, enabling further functionalization for structure-activity relationship (SAR) studies . This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUPKXPDSKABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300236
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15932-74-8
Record name 15932-74-8
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to the Physicochemical Characteristics of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one is a saturated bicyclic organic compound featuring a fused piperidine and pyrazinone ring system.[1] With the molecular formula C₈H₁₄N₂O, this compound has a molecular weight of 154.21 g/mol .[1] Its unique structural architecture has positioned it as a "privileged scaffold" in the field of medicinal chemistry. This designation stems from its frequent appearance in molecules targeting various biological pathways and its versatility as a synthetic intermediate.[1]

The significance of this heterocyclic compound is underscored by its role as a key precursor in the synthesis of more complex molecules, including bis-aza-bicyclic structures with potential anxiolytic properties.[1] More recently, derivatives of the hexahydropyrido[1,2-a]pyrazine core have been investigated as potent and selective inhibitors of Toll-like Receptors (TLR) 7, 8, and 9, highlighting a promising therapeutic avenue for autoimmune diseases like systemic lupus erythematosus.[1][2] Given its growing importance in drug discovery and development, a thorough understanding of its physicochemical properties is paramount for formulation design, pharmacokinetic profiling, and overall therapeutic efficacy.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, complete with detailed experimental protocols and the scientific rationale behind these analytical methods.

Core Physicochemical Properties

A solid and comprehensive investigation into the physical and chemical properties of active pharmaceutical ingredients (APIs) is a fundamental step for quality control in the pharmaceutical industry.[3] These properties are critical to pre-formulation as they influence the choice and design of the formulation and the performance of the dosage forms.[3]

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 15932-74-8[1]
Aqueous Solubility

Importance in Drug Development: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must possess a certain level of water solubility to dissolve in the gastrointestinal fluids, be absorbed into the bloodstream, and reach its target site of action. Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.

Experimental Protocol: Shake-Flask Method (OECD 105)

The shake-flask method is a widely accepted and robust technique for determining the water solubility of a compound.[4][5] It is particularly suitable for substances with solubilities above 10⁻² g/L.[4]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a glass flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[4]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: This method directly measures the equilibrium solubility, providing a thermodynamically relevant value. The use of a validated HPLC method for quantification ensures accuracy and specificity. To ensure the integrity of the results, it is crucial to confirm that the compound is stable in water under the experimental conditions.[4][6]

Caption: Workflow for the Shake-Flask Solubility Assay.

Melting Point

Importance in Drug Development: The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. A sharp and defined melting point is indicative of high purity. It also influences the manufacturing process of solid dosage forms.

Experimental Protocol: Capillary Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Causality and Trustworthiness: This technique is straightforward and widely used for its reliability. The visual observation of the phase transition provides a clear endpoint. Calibration of the melting point apparatus with known standards is essential for accuracy.

Dissociation Constant (pKa)

Importance in Drug Development: The pKa is a measure of the acidity or basicity of a compound. It dictates the extent of ionization of a drug molecule at a given pH. This is critically important as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target receptor.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, and the pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality and Trustworthiness: This method provides a direct measure of the compound's buffering capacity. The accuracy of the pKa value is dependent on the precise measurement of pH and the concentrations of the sample and titrant.

G cluster_0 pH < pKa cluster_1 pH > pKa A Predominantly Ionized (Protonated) Form B Predominantly Neutral (Unprotonated) Form A->B Equilibrium B->A

Caption: Acid-Base Equilibrium of a Basic Compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for pharmaceutical compounds.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 3.82–3.75 (m, 2H, N-CH₂)

  • δ 2.94–2.87 (m, 2H, CH₂-CO)

  • δ 1.89–1.75 (m, 4H, cyclohexane protons)[1]

Interpretation: The ¹H NMR spectrum provides information about the number and types of protons in the molecule and their connectivity. The chemical shifts (δ) and multiplicities (m for multiplet) are consistent with the saturated bicyclic structure of this compound.

Infrared (IR) Spectroscopy

IR (KBr):

  • 3300 cm⁻¹ (N-H stretch)

  • 1685 cm⁻¹ (C=O stretch)[1]

Interpretation: The IR spectrum reveals the presence of key functional groups. The absorption band at 3300 cm⁻¹ is characteristic of an N-H bond, while the strong absorption at 1685 cm⁻¹ is indicative of a carbonyl group (amide).[1]

Chemical Stability

Importance in Drug Development: The chemical stability of an API is a critical quality attribute that can affect its safety and efficacy. Degradation of the drug substance can lead to a loss of potency and the formation of potentially toxic impurities. The presence of a lactam (cyclic amide) ring in this compound suggests a potential susceptibility to hydrolysis.

Forced Degradation Studies:

To assess the intrinsic stability of the molecule, forced degradation studies are performed under various stress conditions, including:

  • Acidic and Basic Conditions: To evaluate susceptibility to pH-dependent hydrolysis.

  • Oxidative Conditions: To assess reactivity with oxidizing agents.

  • Thermal Stress: To determine the impact of high temperatures.

  • Photostability: To evaluate degradation upon exposure to light.

Analytical Approach: A stability-indicating HPLC method is developed to separate the parent compound from any degradation products. This allows for the quantification of the remaining parent compound and the identification of degradation pathways.

Insights from Related Compounds: Studies on β-lactam antibiotics, which also contain a lactam ring, have shown that their degradation is often pH-dependent and accelerated at higher temperatures.[8][9][10] The stability of these compounds is typically assessed in various media, including aqueous solutions and biological matrices.[8][11]

Conclusion

The physicochemical properties of this compound are fundamental to its development as a pharmaceutical agent. A thorough characterization of its solubility, melting point, pKa, and stability, as outlined in this guide, provides the necessary foundation for rational formulation design and the development of a safe and effective drug product. The application of standardized analytical protocols ensures the generation of reliable and reproducible data, which is essential for regulatory submissions and successful clinical translation.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1 Test No.
  • Solubility testing in accordance with the OECD 105 - FILAB. [Link]

  • OECD GUIDELINES FOR TESTING CHEMICALS. (2009). [Link]

  • OECD 105 - Water Solubility Test at 20°C - Analytice. [Link]

  • OECD 105 - Water Solubility - Situ Biosciences. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). National Institutes of Health.[Link]

  • Development of analytical methods | Netpharmalab (EN). [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). American Society for Microbiology.[Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. (2023). MDPI.[Link]

  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023). National Institutes of Health.[Link]

  • Physical and Chemical Characterization for APIs - Labinsights. (2023). [Link]

  • In vitro stability study of 10 beta-lactam antibiotics in human plasma samples | Request PDF. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. (2020). PLOS One.[Link]

  • Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks.[Link]

  • API Physical & Chemical Characterization - CD Formulation. [Link]

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. National Institutes of Health.[Link]

Sources

An In-depth Technical Guide to Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one (CAS Number: 15932-74-8), a saturated bicyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and chemical properties make it a versatile starting point for the synthesis of a diverse range of biologically active molecules.[1] This guide will delve into the physicochemical characteristics, synthesis, and analytical characterization of the core molecule. Furthermore, it will explore its prominent applications in drug discovery, with a particular focus on the development of novel anticancer agents, anxiolytics, and immunomodulators targeting Toll-like receptors. Detailed experimental protocols for the biological evaluation of compounds derived from this scaffold are also provided to aid researchers in their drug development endeavors.

Introduction: The Significance of a Privileged Scaffold

This compound is a heterocyclic compound featuring fused piperidine and pyrazinone rings.[1] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, a desirable characteristic for achieving high-affinity and selective interactions with biological targets. This inherent structural advantage has led to its classification as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The amenability of its carbonyl group and other positions to chemical modification allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, making it a valuable tool for drug discovery professionals.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 15932-74-8[2]
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
IUPAC Name hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one[3]
Canonical SMILES C1CCN2CC(=O)N(C1)C2
InChI Key CSBUPKXPDSKABE-UHFFFAOYSA-N

Synthesis and Analytical Characterization

General Synthetic Approach: A Conceptual Workflow

The synthesis of 2(1H)-pyrazinones often involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[4] Another strategy involves the reaction of an α-aminonitrile with an oxalyl halide.[4] For the specific pyrido[1,2-a]pyrazine scaffold, a plausible route would involve the cyclization of a suitably functionalized piperidine precursor.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Piperidine-2-carboxylic acid derivative C Amide Coupling A->C Amine source B Amino acid derivative B->C Carboxylic acid source D Reduction of Carboxylic Acid C->D Formation of amide intermediate E Intramolecular Cyclization D->E Generation of amine for cyclization F This compound E->F Ring formation

Caption: Conceptual workflow for the synthesis of the target scaffold.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. While a publicly available spectrum for CAS 15932-74-8 is not available, related structures show characteristic signals for the piperidine and pyrazinone ring protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, particularly the characteristic carbonyl (C=O) stretch of the pyrazinone ring.

  • Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.

Applications in Drug Discovery

The versatility of the this compound scaffold has been demonstrated in the development of therapeutic agents for a range of diseases.

Anticancer Agents

Derivatives of this scaffold have shown promising antitumor activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[1] The proposed mechanism of action for some of these derivatives involves the inhibition of key enzymes crucial for cancer progression, potentially through competitive binding at the active site.[1] For instance, certain imadazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells. The cytotoxic effects of these compounds were found to correlate with their CDK9 inhibitory activity.

A study on novel imadazo[1,2-a]pyrazine derivatives demonstrated that a compound with a pyridin-4-yl group at position 2 and a benzyl group at position 3 exhibited the most potent CDK9 inhibitory activity with an IC₅₀ of 0.16 µM.[5][6] This compound also showed the most potent cytotoxic effect against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines, with an average IC₅₀ of 6.66 µM.[5][6]

G cluster_pathway Cancer Cell Proliferation Pathway cluster_drug Mechanism of Action A Growth Factor Signaling B CDK9/Cyclin T1 Complex A->B C RNA Polymerase II Phosphorylation B->C D Gene Transcription (e.g., anti-apoptotic proteins) C->D E Cancer Cell Proliferation & Survival D->E F Pyrido[1,2-A]pyrazine Derivative F->B Inhibition

Caption: Inhibition of CDK9-mediated cancer cell proliferation.

Anxiolytic Agents

The this compound core has been explored as a key precursor in the synthesis of complex bis-aza-bicyclic structures with potential anxiolytic properties.[1] While the exact mechanism for derivatives of this specific scaffold is not extensively detailed, structurally related compounds such as pyrido[1,2-a]benzimidazoles have been found to exhibit high affinity for the benzodiazepine binding site on the GABA-A receptor. This suggests a potential mechanism of action involving the modulation of inhibitory neurotransmission in the central nervous system.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[7] Benzodiazepines and related compounds act as positive allosteric modulators, enhancing the effect of GABA.

G cluster_receptor GABA-A Receptor cluster_ligands Ligands A GABA Binding Site C Chloride Ion Channel A->C Opens B Benzodiazepine Binding Site B->C Enhances Opening F Neuronal Hyperpolarization (Anxiolytic Effect) C->F Chloride Influx D GABA D->A Binds E Pyrido[1,2-A]pyrazine Derivative (Potential Modulator) E->B Binds (Hypothesized)

Caption: Hypothesized mechanism of anxiolytic action via GABA-A receptor modulation.

Inhibitors of Toll-like Receptors for Autoimmune Diseases

Recent research has highlighted the potential of novel compounds based on the hexahydropyridopyrazine core as potent and selective inhibitors of Toll-like Receptors (TLR) 7, 8, and 9.[1] These endosomal TLRs are involved in the recognition of nucleic acids from pathogens, but their aberrant activation by self-nucleic acids is a key driver in a variety of autoimmune diseases, including systemic lupus erythematosus (SLE).

The inhibition of TLR7, -8, and -9 signaling pathways represents a promising therapeutic strategy for these conditions. A patent application describes a series of novel hexahydro-1H-pyrazino[1,2-a]pyrazines as inhibitors of these TLRs, intended for the treatment of autoimmune diseases.

G cluster_pathway TLR7/8/9 Signaling Pathway cluster_drug Mechanism of Action A Self-Nucleic Acids B TLR7/8/9 in Endosome A->B C MyD88 Recruitment B->C D Downstream Signaling (e.g., NF-κB, IRFs) C->D E Pro-inflammatory Cytokine Production (e.g., IFN-α, TNF-α) D->E F Autoimmune Response E->F G Hexahydropyridopyrazine Derivative G->B Inhibition

Caption: Inhibition of TLR7/8/9 signaling in autoimmune diseases.

Experimental Protocols for Biological Evaluation

To facilitate research and development efforts, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities of this compound derivatives.

Protocol: In Vitro TLR7/8 Reporter Assay

This protocol is adapted from established methods for assessing TLR7/8 agonist or antagonist activity using HEK-Blue™ hTLR7 or hTLR8 reporter cells.[8]

Objective: To determine the inhibitory effect of test compounds on TLR7/8 signaling.

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 reporter cells

  • DMEM High Glucose medium

  • Test compounds and controls (e.g., a known TLR7/8 agonist like R848)

  • QUANTI-Blue™ Solution

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Preparation: Culture HEK-Blue™ cells according to the supplier's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 280,000 cells/mL in fresh, pre-warmed DMEM.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Assay Setup:

    • Add 20 µL of each compound dilution to the wells of a 96-well plate.

    • Add 20 µL of the TLR7/8 agonist (e.g., R848) to all wells except the negative control.

    • Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm to 37°C.

    • Add 180 µL of QUANTI-Blue™ Solution to the wells of a new 96-well plate.

    • Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

  • Readout: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

Data Analysis: The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of the NF-κB pathway downstream of TLR7/8. A decrease in absorbance in the presence of the test compound compared to the agonist-only control indicates inhibitory activity.

Protocol: GABA-A Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to assess the affinity of test compounds for the benzodiazepine site on the GABA-A receptor.[9][10]

Objective: To determine the binding affinity (Ki) of test compounds for the GABA-A receptor.

Materials:

  • Rat brain membranes (prepared from cerebral cortex)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Flumazenil or [³H]Muscimol)

  • Non-specific binding control (e.g., Diazepam or GABA)

  • Test compounds

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in a suitable buffer and perform differential centrifugation to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[10]

  • Assay Setup: In a 96-well plate, combine the following in the specified order:

    • Binding buffer

    • Test compound at various concentrations or non-specific binding control.

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Rat brain membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

General Recommendations:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the specific SDS for any chemical before use and perform a thorough risk assessment.

Conclusion and Future Directions

This compound has established itself as a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutics targeting a diverse range of diseases. Its utility in generating potent and selective inhibitors for cancer, anxiety, and autoimmune disorders underscores its "privileged" status. Future research will likely focus on the further exploration of the chemical space around this core, the development of more efficient and stereoselective synthetic routes, and the elucidation of the precise molecular mechanisms of action for its various derivatives. The continued investigation of this versatile scaffold holds significant promise for the discovery of next-generation therapies.

References

  • Peterson S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABAA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10.
  • Shmoylova, Y. Y., et al. (2019). An efficient synthesis of new polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones. Chemistry of Heterocyclic Compounds, 55(8), 784-785.
  • Joshi, S., & Gross, G. G. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments, (85), 51357.
  • Troy Corporation. (2021). Safety Data Sheet - GROTAN. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][3][7]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117369.

  • Semantic Scholar. (n.d.). An efficient synthesis of new polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones. Retrieved from [Link]

  • Mignani, S., et al. (2020). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound. ResearchGate. Retrieved from [Link]

  • Nanoparticles Presenting Potent TLR7/8 Agonists Enhance Anti-PD-L1 Immunotherapy in Cancer Treatment. (2020). Biomacromolecules, 21(9), 3832-3842.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Retrieved from [Link]

  • Balbi, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5293-5309.
  • Chen, Y., et al. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Molecules, 28(2), 653.
  • Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (2022). Frontiers in Immunology, 13, 949767.
  • CN1743329A - Hexahydro-pyrazino-pyrido-indoledione, its synthesis and application. (n.d.). Google Patents.
  • Richter, H. G. F., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207-1211.
  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289.
  • Sequence-dependent off-target inhibition of TLR7/8 sensing by synthetic microRNA inhibitors. (2016). Nucleic Acids Research, 44(3), 1341-1352.
  • Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 869.
  • Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. Retrieved from [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). Organic & Biomolecular Chemistry, 20(21), 4257-4277.
  • [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and Derivatives]. (1976). Il Farmaco; edizione scientifica, 31(11), 803-815.
  • NMR Analysis of Pulegone in Food Products. (2022). Foods, 11(15), 2256.
  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Deriv
  • Data from mass spectrometry, NMR spectra, GC-MS of fatty acid esters produced by Lasiodiplodia theobromae. (2016).
  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). (2023). Metabolites, 13(11), 1105.
  • (PDF) NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. (2020).
  • Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. (2024).

Sources

structure elucidation of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated bicyclic organic compound featuring a fused piperidine and pyrazinone ring system.[1] With a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol , this molecule serves as a "privileged scaffold" in medicinal chemistry.[1] Its structural motif is a key component in the development of novel therapeutic agents, including potent and selective inhibitors of Toll-like Receptors (TLR) 7, 8, and 9, which are targets for autoimmune diseases.[1] Given its significance in drug discovery, the unambiguous confirmation of its structure is paramount. This guide provides a comprehensive, in-depth walkthrough of the modern spectroscopic techniques and logical framework required for the complete structure elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in structure elucidation involve determining the molecular formula and identifying the key functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the first-line technique for determining the elemental composition of a new compound.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]+.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Expected Data and Interpretation

The expected output would be a high-resolution mass spectrum showing a prominent peak for the [M+H]+ ion. For a molecular formula of C8H14N2O, the calculated exact mass is 154.1106. The HRMS experiment should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm-1).

Expected Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands:

Wavenumber (cm-1)Functional GroupDescription
~1650-1680C=O (Amide)Strong absorption due to the carbonyl stretch.
~2850-2960C-H (Aliphatic)Multiple sharp peaks for sp3 C-H stretching.
~1100-1300C-NStretching vibrations for the amine and amide.

The presence of a strong absorption band around 1650 cm-1 is a key indicator of the amide carbonyl group in the pyrazinone ring.

Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its connectivity.

1D NMR: ¹H and ¹³C Spectra

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (Predicted)

Proton LabelChemical Shift (δ) ppm (Predicted)Multiplicity (Predicted)Integration
H-1~3.2-3.4m2H
H-2~3.5-3.7t2H
H-4a~2.8-3.0m1H
H-6~2.2-2.4m1H
H-6'~2.9-3.1m1H
H-7~1.6-1.8m2H
H-8~1.4-1.6m2H
H-9~1.8-2.0m2H
NH~7.5-8.5s1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

Carbon LabelChemical Shift (δ) ppm (Predicted)
C-1~45-50
C-3~168-172
C-4a~55-60
C-6~50-55
C-7~25-30
C-8~20-25
C-9~30-35
C-9a~60-65
2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Structure Elucidation Workflow using 2D NMR

Caption: Key predicted HMBC correlations.

Part 3: Integrated Analysis and Conclusion

By integrating the data from all spectroscopic techniques, a definitive structural assignment can be made.

  • HRMS confirms the molecular formula C8H14N2O.

  • IR Spectroscopy identifies the presence of an amide C=O and aliphatic C-H bonds.

  • ¹³C NMR shows 8 distinct carbon signals, consistent with the proposed structure.

  • ¹H NMR provides information on the number and environment of the 14 protons.

  • COSY, HSQC, and HMBC experiments connect the individual atoms, confirming the bicyclic ring system and the positions of the carbonyl group and heteroatoms.

This systematic approach, combining multiple analytical techniques, provides a self-validating system for the structure elucidation of this compound, ensuring the scientific integrity required for its use in research and drug development.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gunther, H. (2013).

Sources

biological significance of the pyrido[1,2-a]pyrazine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of the Pyrido[1,2-a]pyrazine Scaffold

Abstract

The pyrido[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered substantial attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it a privileged scaffold for designing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and broad spectrum of biological activities associated with pyrido[1,2-a]pyrazine derivatives. We will delve into their applications as anticancer, antiviral, antimicrobial, and neuropharmacological agents, supported by mechanistic insights, structure-activity relationship (SAR) data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Pyrido[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among these, fused bicyclic systems like pyrido[1,2-a]pyrazines are of particular interest. This scaffold is an isomer of other biologically important structures such as pteridines and other pyridopyrazines, and its unique electronic and steric properties offer distinct advantages for molecular recognition and target binding.[2]

The pyrido[1,2-a]pyrazine framework can be considered a bioisostere of other successful pharmacophores, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. Its derivatives have demonstrated a remarkable range of pharmacological activities, validating its status as a "privileged scaffold" capable of interacting with multiple, diverse biological targets.[3][4] This guide will explore the key therapeutic areas where this scaffold has made a significant impact.

Synthetic Strategies: Building the Core

The construction of the pyrido[1,2-a]pyrazine ring system can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of appropriately substituted pyridine and pyrazine precursors. Tandem reactions, such as an iminium cyclization followed by a Smiles rearrangement, have been developed to generate novel and diverse pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives efficiently.[5] Another prominent method is the condensation of 2-aminopyridine derivatives with α,β-bifunctional compounds.[6] The choice of synthetic route is critical as it dictates the substitution patterns achievable, which in turn governs the biological activity.

Workflow for Synthesis and Biological Evaluation

The journey from initial concept to a biologically active lead compound follows a structured path. It begins with the rational design and synthesis of a library of derivatives, followed by rigorous biological screening and optimization.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation A Precursor Selection (e.g., 2-aminopyridines) B Cyclization Reaction (e.g., Condensation) A->B C Purification & Characterization (NMR, MS) B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D Compound Library E Secondary Screening (Target-specific, e.g., Kinase Assay) D->E F SAR Analysis & Lead Optimization E->F F->B Iterative Design G In Vivo Efficacy Studies (Animal Models) F->G Optimized Leads H ADMET Profiling G->H I Lead Candidate Selection H->I

Caption: General workflow for the development of pyrido[1,2-a]pyrazine-based therapeutic agents.

The Broad Spectrum of Biological Significance

The versatility of the pyrido[1,2-a]pyrazine scaffold is evident in its wide array of documented biological activities.

Anticancer Activity

Derivatives of the broader pyridopyrazine family have shown significant promise as anticancer agents, often acting as potent kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Mechanism of Action: Many pyrido[1,2-a]pyrazine analogs function by competing with ATP for the binding site of key oncogenic kinases. For instance, related pyrazine-based scaffolds have yielded potent inhibitors of FLT3/AXL for Acute Myeloid Leukemia (AML), CHK1, and protein kinase C (PKC).[4] Certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives have been shown to induce mitotic arrest, highlighting an alternative antineoplastic mechanism.[2] The imidazo[1,2-a]pyrazine scaffold, which is structurally related, has also been extensively explored for its anticancer properties, with compounds showing significant activity against various cancer cell lines including HepG2 (liver), MCF-7 (breast), and A375 (skin).[7][8]

  • Structure-Activity Relationship (SAR): SAR studies on imidazo[1,2-a]pyridine derivatives, which share features with the pyrido[1,2-a]pyrazine core, revealed that the central scaffold is essential for activity. Substitutions at specific positions can dramatically influence potency and selectivity. For example, in one study, a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position of an imidazo[1,2-a]pyridine core resulted in the most substantial anticancer effects.[8]

Compound Scaffold Target/Cell Line Activity (IC₅₀) Reference
Imidazo[1,2-a]pyridine analogHep-2, MCF-7, A37511 µM[7][8]
Imidazo[1,2-a]pyridine analogHepG213 µM[7][8]
Pyrido[3,4-c]pyrazine analogATR Kinase147 nM[4]
Gilteritinib (Pyrazine carboxamide)FLT3 / AXL0.29 nM / 0.73 nM[4]
Antiviral Properties

The pyrido[1,2-a]pyrazine scaffold and its isomers are potent platforms for the development of antiviral agents, particularly against herpesviruses.

  • Mechanism of Action: A key target for these compounds is the viral DNA polymerase, an enzyme essential for viral replication. By acting as non-nucleoside inhibitors, these molecules bind to a site on the polymerase distinct from the nucleotide binding site, allosterically inhibiting its function.[9][10] This mechanism avoids the need for intracellular phosphorylation, a potential rate-limiting step for nucleoside analogs.

  • Key Compounds and Spectrum of Activity: A series of novel pyrido[2,3-b]pyrazine derivatives were developed as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[9] One lead compound, Compound 27 , exhibited potent activity against HCMV with an EC₅₀ of 0.33 µM and low cytotoxicity.[9][10] Importantly, this compound also demonstrated broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[9][10] This broad activity suggests the inhibitor targets a conserved region within the herpesvirus DNA polymerase family.

Compound Scaffold Virus Activity (EC₅₀) Reference
Pyrido[2,3-b]pyrazine (Cmpd 27)HCMV0.33 µM[9][10]
Pyrido[2,3-b]pyrazine (Cmpd 27)HSV-11.1 µM[9]
Pyrido[2,3-b]pyrazine (Cmpd 27)HSV-21.4 µM[9]
Pyrido[2,3-b]pyrazine (Cmpd 27)EBV0.6 µM[9]
Neuropharmacological and Neuroprotective Effects

The rigid structure of the pyrido[1,2-a]pyrazine scaffold is well-suited for interaction with receptors in the central nervous system (CNS).

  • Opioid Receptor Antagonism: Derivatives of octahydro-1H-pyrido[1,2-a]pyrazine have been synthesized and evaluated as µ-opioid receptor antagonists.[11][12] Starting from a known potent µ-opioid antagonist, researchers replaced an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This led to the identification of a compound with high affinity for the µ-opioid receptor (Kᵢ = 0.47 nM) and potent antagonist activity (IC₅₀ = 1.8 nM), along with improved selectivity over κ and δ opioid receptors.[12] Such compounds are valuable tools for studying the opioid system and have potential applications in treating opioid overdose and addiction.

  • TRPV1 Antagonism for Pain Management: The pyrido[2,3-b]pyrazine core was successfully used to develop antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel pain therapeutics.[13] A lead compound based on a 1,8-naphthyridine core showed high potential for forming reactive metabolites. By replacing this core with the pyrido[2,3-b]pyrazine scaffold, researchers developed a compound (Cmpd 26) with significantly lower metabolic risk.[13] This compound proved to be an orally bioavailable TRPV1 antagonist that effectively reduced inflammatory pain in animal models.[13]

  • Neuroprotective Properties: While direct studies on the pyrido[1,2-a]pyrazine scaffold are emerging, the related pyridoxine (Vitamin B6) has well-documented neuroprotective actions.[14][15] Pyridoxine can attenuate excitotoxicity by reducing glutamate levels and calcium influx, mechanisms that are also targeted by modern neuroprotective drugs.[14] This suggests that the pyridine portion of the scaffold can be a key contributor to neuroactivity.

Antimicrobial Activity

The search for new antibiotics is a global health priority, and pyridopyrazine derivatives have shown promise in this area.

  • Antibacterial Action: Pyrido[2,3-b]pyrazine derivatives have been synthesized and tested against various bacterial strains.[16] One study found that a derivative bearing two thiocarbonyl groups exhibited good activity against Staphylococcus aureus (MIC = 0.078 mg/ml) and Bacillus cereus (MIC = 0.078 mg/ml). The study also noted that the presence of the thione function appeared necessary for potent activity, while the addition of alkyl or aryl side-chains decreased the antibacterial effect. Another study showed that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives revealed strong antibacterial activities in vitro.[16]

  • Antifungal and Antischistosomal Activity: The broader family of related fused heterocycles has also demonstrated other antimicrobial effects. Certain pyrido[1,2-b][4][17][18]triazine derivatives were screened for antifungal activity, with several compounds showing high efficacy.[6] Furthermore, the related pyrido[1,2-a]benzimidazole scaffold has been identified as a promising chemotype for developing novel drugs against Schistosoma mansoni, the parasite responsible for schistosomiasis.[19]

Deep Dive: Mechanism of a Pyrido[2,3-b]pyrazine-based HCMV Polymerase Inhibitor

To understand the molecular basis of activity, we can visualize the mechanism of a non-nucleoside inhibitor targeting HCMV DNA polymerase. The inhibitor binds to an allosteric pocket, inducing a conformational change that disrupts the enzyme's catalytic function, thereby halting viral DNA replication and propagation.

G cluster_pathway HCMV Replication Cycle A Viral Entry B Uncoating & Nuclear Entry A->B C Viral DNA Replication (Mediated by DNA Polymerase) B->C D Late Gene Expression C->D Block Inhibition of Polymerase Activity E Virion Assembly & Egress D->E Inhibitor Pyrido[2,3-b]pyrazine Inhibitor (e.g., Cmpd 27) Target Allosteric Pocket on HCMV DNA Polymerase Inhibitor->Target Binds to Target->C Prevents Catalysis

Caption: Mechanism of action for a pyrido[2,3-b]pyrazine non-nucleoside inhibitor of HCMV DNA polymerase.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Here we provide representative protocols for the synthesis and biological evaluation of a pyrido[1,2-a]pyrazine derivative.

Protocol: Synthesis of a Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivative

This protocol is adapted from a tandem iminium cyclization and Smiles rearrangement methodology.[5]

Objective: To synthesize a novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold.

Materials:

  • Pyridinyloxyacetaldehyde precursor (1.0 mmol)

  • Aromatic amine (e.g., aniline) (1.5 mmol)

  • Trifluoroacetic acid (TFA) (0.1 mmol)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of the aromatic amine (1.5 mmol) and TFA (0.1 mmol) in anhydrous acetonitrile (20 mL) in a 100 mL round-bottom flask, add a magnetic stir bar.

  • Addition of Aldehyde: Heat the solution to 80 °C. Prepare a solution of the pyridinyloxyacetaldehyde precursor (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • Slow Addition: Add the aldehyde solution dropwise to the heated amine solution over a period of 3 hours using a syringe pump or dropping funnel. This slow addition is critical to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the resulting solution to stir at reflux for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:95 v/v).

  • Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line.[8]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound on cancer cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO, stock solution)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The pyrido[1,2-a]pyrazine scaffold and its isomers represent a highly valuable and versatile core in modern drug discovery. The extensive research into their synthesis and biological activities has demonstrated their potential to yield potent and selective modulators of a wide range of biological targets. From inhibiting oncogenic kinases and viral polymerases to antagonizing CNS receptors, these compounds have established a firm foundation for further development.

Future efforts should focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to access greater chemical diversity, and expanding the biological evaluation to new therapeutic areas. The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative therapeutics for treating cancer, viral infections, and neurological disorders.

References

  • Provot, O., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. Available at: [Link]

  • Welsch, M. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Jadhav, S., et al. (2020). An Easy Synthetic Access to Spiro Derivatives Containing Pyrido[1,2-a]pyrimidine and Quinoline Scaffolds and Their Antimicrobial Activity. ChemistrySelect. Available at: [Link]

  • Al-Ostath, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Temple, C., et al. (1985). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]

  • Voight, E. A., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Ibrahim, M. A., et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][4][17][18]triazine derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Wang, X., et al. (2013). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Kaur, R., et al. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]

  • Dakshinamurti, K., et al. (2003). Neuroprotective actions of pyridoxine. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

  • Rodi, Y. K., et al. (2012). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • O. I. Kisel, et al. (2005). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Morani, A. S., & Bodhankar, S. L. (2007). Neuroprotective effect of pyridoxine hydrochloride in models of mononeuropathy in rats. Indian Journal of Pharmacology. Available at: [Link]

  • Cavallini, D., et al. (1975). Antiviral Activity of a Pyrazino-Pyrazine Derivative. Chemotherapy. Available at: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Evaluation of Some New Pyrazole, Fused Pyrazolo[1,5-a]-pyrimidine and Pyrazolo[1,5-]pyrimido[4,5-d][3][17][18]triazine Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • de Moraes, J., et al. (2020). Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni. ACS Infectious Diseases. Available at: [Link]

  • Suwiński, J., et al. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Tantawy, E. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals. Available at: [Link]

Sources

An In-Depth Technical Guide to Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Concept of Privileged Scaffolds and the Rise of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a powerful strategy in the quest for novel therapeutics. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of new drugs.[1][2] The pyrazole nucleus, for instance, is found in a number of approved drugs and serves as a testament to the success of this approach.[1][2] Similarly, the pyridazinone core has been identified as a versatile and privileged scaffold for designing therapeutic agents for a wide range of diseases, including viral and microbial infections, cardiovascular disorders, inflammation, and cancer.[3][4]

Within this context, the This compound core has garnered significant attention. This saturated bicyclic organic compound, with its fused piperidine and pyrazinone rings, presents a unique three-dimensional architecture that is amenable to diverse chemical modifications.[5] Its rigid structure allows for the precise spatial orientation of appended functional groups, a critical factor for achieving high-affinity and selective interactions with biological targets. This guide provides an in-depth technical overview of this remarkable scaffold, from its synthesis to its burgeoning applications in drug discovery.

Chemical Properties and Synthesis

The this compound scaffold possesses the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol .[5] Its structure is characterized by a carbonyl group that serves as a key handle for various chemical transformations, enabling extensive structure-activity relationship (SAR) studies.[5]

Synthetic Strategies: A Step-by-Step Protocol

The synthesis of the this compound core and its derivatives often involves cyclization reactions. A common approach is through the hydrolysis of a precursor diester followed by intramolecular amide bond formation.[5] More complex derivatives can be achieved through multi-step sequences. For instance, a facile one-pot synthesis of related pyridopyrazine-1,6-diones has been developed, employing a sequential coupling/cyclization reaction of 6-hydroxypicolinic acids and β-hydroxylamines.[6]

Below is a representative, generalized protocol for the synthesis of a substituted this compound derivative, illustrating the core principles of its assembly.

Experimental Protocol: Synthesis of a Substituted this compound

  • Step 1: Amide Coupling. To a solution of a suitable piperidine-2-carboxylic acid derivative (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Step 2: Addition of Amino Acid Ester. Add the desired amino acid ester hydrochloride (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak acid (e.g., 1N HCl), followed by a weak base (e.g., saturated NaHCO3 solution), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Step 4: Deprotection. If protecting groups are present on the amino acid ester, they are removed at this stage. For example, a tert-butoxycarbonyl (Boc) group can be removed using trifluoroacetic acid (TFA) in DCM.

  • Step 5: Intramolecular Cyclization. The deprotected intermediate is then subjected to cyclization. This can be achieved by heating in a suitable solvent, sometimes in the presence of a base, to facilitate the intramolecular amide bond formation, yielding the desired this compound scaffold.

  • Step 6: Final Purification. The final product is purified by an appropriate method, such as recrystallization or column chromatography, to yield the pure compound.

Causality Behind Experimental Choices: The choice of coupling agent is critical for efficient amide bond formation while minimizing side reactions. HATU is often preferred for its high reactivity and ability to suppress racemization. The selection of the base is also important; a non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without interfering with the coupling process. The purification steps are essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound, which is crucial for subsequent biological evaluation.

Visualization of the Synthetic Workflow

G A Piperidine-2-carboxylic Acid Derivative C Amide Coupling (HATU, DIPEA) A->C B Amino Acid Ester B->C D Coupled Intermediate C->D E Deprotection D->E F Linear Precursor E->F G Intramolecular Cyclization F->G H This compound Core G->H

Caption: Generalized synthetic workflow for the this compound core.

Biological Activities and Therapeutic Potential

The this compound scaffold has been investigated for a wide range of biological activities, demonstrating its "privileged" nature. Derivatives of this core have shown promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.

Anticancer Applications

Derivatives of this compound have exhibited promising antitumor activity against various cancer cell lines.[5] For example, certain derivatives have demonstrated IC50 values in the low micromolar range against specific cancer types.[5] The mechanism of action is believed to involve the inhibition of key enzymes crucial for cancer progression.[5]

More specifically, tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][5][7]oxazine derivatives, which are structurally related to the core topic, have been developed as potent inhibitors of Poly (ADP-ribose) polymerase 7 (PARP7).[8][9] PARP7 has emerged as a significant anti-tumor target due to its roles in nucleic acid sensing and immune regulation.[9] One such derivative, compound 18 , exhibited an impressive PARP7 inhibition IC50 value of 0.56 nM and demonstrated efficacy in in vivo lung cancer models.[9] This compound also showed acceptable oral bioavailability in mice and dogs, highlighting its potential as a drug candidate.[9]

Structure-Activity Relationship (SAR) Insights

The development of potent PARP7 inhibitors has provided valuable SAR insights. Studies have shown that the chirality of the fused rings, the nature of the group conjugated to the rings, and the size of the linker between the core and other pharmacophoric elements all significantly impact the inhibitory activity.[9] For instance, the introduction of an azetidine linker was found to enhance PARP7 inhibition and antiproliferative activity against PARP7-sensitive lung cancer cells.[8]

Activity in Autoimmune Diseases

Novel compounds based on the related hexahydropyrazino[1,2-a]pyrazine core have been explored as potent and selective inhibitors of Toll-like Receptors (TLR) 7, 8, and 9.[5][10] These receptors are involved in the innate immune response and their aberrant activation is a key factor in a range of autoimmune diseases, including Systemic Lupus Erythematosus (SLE).[10] The development of inhibitors for these TLRs represents a promising therapeutic strategy for such conditions.[5][10]

Central Nervous System (CNS) Applications

The rigid, bicyclic nature of the this compound scaffold makes it an attractive framework for targeting CNS receptors. Related structures, such as hexahydroimidazo[1,5-a]pyrazine derivatives, have been investigated for their anti-inflammatory, coronary dilator, and CNS depressant activities.[7] Furthermore, derivatives of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in anxiety and affective disorders.[11]

Visualization of a Potential Signaling Pathway Inhibition

G TLR7_8_9 TLR7/8/9 MyD88 MyD88 TLR7_8_9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRF7 IRF7 Activation TRAF6->IRF7 Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Type_I_IFN Type I Interferons IRF7->Type_I_IFN Inhibitor Hexahydropyrido[1,2-a]pyrazinone Derivative Inhibitor->TLR7_8_9 Inhibits

Caption: Inhibition of TLR7/8/9 signaling by a hexahydropyrido[1,2-a]pyrazinone derivative.

Data Summary

Compound ClassBiological TargetKey FindingsReference
Hexahydropyridopyrazinone DerivativesVarious Cancer Cell LinesIC50 values in the low micromolar range.[5]
Tricyclic Hexahydropyrazino[1,2-d]pyrido[3,2-b][5][7]oxazine DerivativesPARP7Compound 18 with PARP7 IC50 = 0.56 nM; Orally bioavailable.[9]
Hexahydropyrazino[1,2-a]pyrazine DerivativesTLR7, TLR8, TLR9Potent and selective inhibitors for autoimmune diseases.[5][10]
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one DerivativesCRF1 ReceptorPotent antagonists for potential treatment of anxiety.[11]

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to present functional groups in a well-defined three-dimensional space, has led to the discovery of potent modulators of a diverse range of biological targets. The successes in developing highly active anticancer agents and promising leads for autoimmune and CNS disorders underscore the vast potential of this scaffold.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to further expand the chemical space around this core is a continuous endeavor. A deeper understanding of the structure-activity relationships through computational modeling and experimental studies will guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of this privileged scaffold to a wider array of biological targets, including those in neurodegenerative diseases and infectious agents, remains a fertile ground for discovery. As our understanding of complex diseases evolves, the versatility of the this compound scaffold will undoubtedly continue to fuel the development of innovative therapeutics.

References

  • This compound. Benchchem.

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][5][7]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate.

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][5][7]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836.

  • [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and Derivatives]. PubMed.

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. PMC - NIH.

  • Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. PubMed.

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH.

  • Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. PubMed.

Sources

discovery and history of bicyclic pyrazinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Bicyclic Pyrazinone Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and historical development of bicyclic pyrazinone compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document navigates the evolution of this privileged scaffold, from early synthetic explorations to its current standing as a cornerstone for developing targeted therapeutics. We will explore the causal relationships behind key experimental choices, the validation of synthetic protocols, and the authoritative science that underpins the journey of these remarkable heterocyclic systems.

Introduction: The Pyrazinone Core and the Rationale for Bicyclic Scaffolds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a fundamental structural motif in medicinal chemistry.[1][2] Its derivatives are found in a wide array of natural products and have been incorporated into numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities.[3][4] Pyrazinones, the oxidized congeners of pyrazines, retain this biological relevance and offer unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates potent interactions with biological targets.[5][6]

The evolution from simple monocyclic pyrazinones to more complex bicyclic scaffolds represents a critical leap in drug design. The rationale for this structural progression is rooted in several core principles of medicinal chemistry:

  • Conformational Constraint: Fusing a second ring onto the pyrazinone core dramatically reduces the number of rotatable bonds. This pre-organizes the molecule into a more rigid conformation that can lead to a lower entropic penalty upon binding to a target protein, often resulting in enhanced potency and selectivity.

  • Vectorial Projection of Substituents: The rigid bicyclic framework provides a stable platform from which substituents can be projected into specific binding pockets of a target enzyme or receptor. This allows for more precise and rational structure-activity relationship (SAR) studies.

  • Exploration of Novel Chemical Space: Bicyclic systems occupy a three-dimensional chemical space that is distinct from their flatter, monocyclic counterparts. This novelty can be key to identifying hits against challenging biological targets and overcoming issues like drug resistance.

  • Peptidomimicry: Many bicyclic pyrazinones are designed as constrained dipeptide surrogates, mimicking the turns and secondary structures of peptides while offering superior metabolic stability and oral bioavailability.[7]

This guide traces the historical path of these compounds, from the first synthetic methods for the pyrazinone ring to the design of highly potent and selective bicyclic pyrazinone-based drug candidates.

G cluster_0 Monocyclic Pyrazinone cluster_1 Bicyclic Pyrazinone Scaffold Monocycle Single Pyrazinone Ring - Flexible - Multiple Conformations Transition Ring Fusion (Cyclization) Monocycle->Transition Bicycle Fused Ring System - Rigid & Constrained - Defined 3D Shape Advantages Enhanced Potency Improved Selectivity Novel Chemical Space Peptidomimicry Bicycle->Advantages Transition->Bicycle

Caption: Transition from flexible monocycles to rigid bicyclic scaffolds.

Foundational Synthesis: The Genesis of the Pyrazinone Ring

The history of bicyclic pyrazinones is built upon the foundational methods developed for the synthesis of the core monocyclic ring. Some of the earliest and most enduring strategies date back to the early 20th century, demonstrating the long-standing importance of this heterocycle.[5]

A pivotal and widely adopted method is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, first described by R. G. Jones in 1949.[6] This approach is valued for its operational simplicity and the ready availability of the starting materials.

Another cornerstone in pyrazinone synthesis was developed by Vekemans and Hoornaert, which allows for the preparation of versatile 3,5-dihalo-2(1H)-pyrazinones from α-aminonitriles and oxalyl halides.[6] The resulting di-halogenated pyrazinones serve as powerful intermediates, enabling the introduction of diverse substituents at the C3 and C5 positions through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This modularity is a key enabler for building libraries of compounds for SAR exploration.[5][6]

The mechanism for the Hoornaert method is illustrative of the intricate chemistry involved:

  • Acylation: The α-aminonitrile is first acylated by the oxalyl halide.

  • Cyclization: Subsequent addition of HX to the nitrile group, tautomerization, and cyclization forms a pyrazine-2,3-dione intermediate.

  • Halogenation: This intermediate reacts with excess oxalyl halide to install the halogen at the C3 position, completing the pyrazinone core.[6]

These fundamental reactions provided the chemical toolbox necessary for chemists to later construct more elaborate bicyclic systems.

The Emergence and Evolution of Bicyclic Pyrazinone Scaffolds in Drug Discovery

The strategic application of bicyclic pyrazinone cores began to gain significant traction as medicinal chemists sought novel scaffolds to tackle complex biological targets. The inherent rigidity and defined exit vectors of these systems made them ideal for structure-based drug design.

Antithrombotic Agents: Targeting Factor VIIa

A prime example of the successful application of this scaffold is in the development of inhibitors for the Tissue Factor-Factor VIIa (TF-FVIIa) complex, a key enzyme in the extrinsic coagulation cascade. Researchers at Bristol-Myers Squibb designed and synthesized a series of potent bicyclic pyrazinone and pyrimidinone amides as TF-FVIIa inhibitors.[8]

Their design strategy was guided by X-ray crystallography, which revealed that the bicyclic core could establish five crucial hydrogen bonding interactions within the enzyme's active site. Furthermore, the scaffold served as a rigid anchor to position substituents into the S1, S2, and S3 binding pockets. SAR studies demonstrated that the S2 and S3 pockets favored small, lipophilic groups. The optimized compound, 9b , exhibited excellent FVIIa potency, good selectivity against other serine proteases, and significant activity in clotting assays.[8]

G Start Lead Discovery: High-Throughput Screen Scaffold_ID Identification of Bicyclic Pyrazinone Core Start->Scaffold_ID SBDD Structure-Based Design (X-ray Crystallography) Scaffold_ID->SBDD SAR SAR Exploration: Modify S1, S2, S3 Substituents SBDD->SAR Guide Synthesis Optimization Lead Optimization: Improve Potency & Selectivity SAR->Optimization Refine Structure Optimization->SAR Feedback Loop Candidate Preclinical Candidate (e.g., Compound 9b) Optimization->Candidate

Sources

Unlocking the Therapeutic Potential of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The privileged scaffold of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one represents a compelling starting point for the development of novel therapeutics. Its structural rigidity and synthetic tractability have made its derivatives the subject of extensive investigation across diverse therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this core molecule. By synthesizing data from existing literature on structurally related compounds and outlining a robust framework for experimental validation, we aim to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this promising chemical entity. This guide will delve into specific, high-potential target classes including Toll-like receptors (TLRs) in immunology, Mitogen-activated protein kinase kinase 4 (MKK4) in oncology and liver disease, and the Serotonin 2C (5-HT2C) receptor in neuroscience. For each proposed target, we will present the underlying scientific rationale, detailed, state-of-the-art experimental protocols for validation, and illustrative signaling pathways and workflows to guide your research endeavors.

Introduction: The Promise of a Privileged Scaffold

This compound is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the presentation of pharmacophoric features, making it an ideal starting point for the design of potent and selective modulators of various biological targets. Derivatives of this and related piperazine- and pyrazine-containing scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[2] Notably, recent research has pointed towards specific and highly relevant molecular targets, moving beyond broad phenotypic observations to actionable, mechanism-based drug discovery. This guide will focus on the most promising of these potential targets, providing the scientific and technical foundation for their exploration.

Computational Target Prediction: A Data-Driven Starting Point

Before embarking on extensive experimental validation, in silico target prediction methods offer a cost-effective and rapid approach to generate hypotheses about the biological targets of a small molecule.[3][4] These computational techniques leverage vast databases of known ligand-target interactions and protein structures to predict the most likely protein partners for a novel compound.

Methodologies for In Silico Target Prediction

A multi-faceted computational approach is recommended to increase the confidence of target prediction. This typically involves a combination of ligand-based and structure-based methods:

  • Ligand-Based Methods: These approaches compare the physicochemical properties and 2D/3D structure of this compound to databases of compounds with known biological activities.[5] Techniques such as chemical similarity searching, pharmacophore modeling, and machine learning algorithms can identify known targets of structurally similar molecules.[6][7]

  • Structure-Based Methods (Reverse Docking): With the advent of high-quality predicted protein structures from resources like the AlphaFold Protein Structure Database, it is now feasible to perform reverse docking screens.[2][8][9][10][11] This involves docking this compound against a large library of protein binding sites to identify those with the highest predicted binding affinity.[7]

The following diagram outlines a typical computational workflow for target prediction:

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_analysis Analysis & Prioritization l1 2D/3D Structure of This compound l2 Chemical Similarity Searching l1->l2 l3 Pharmacophore Modeling l1->l3 l4 Machine Learning (e.g., Bayesian Models) l1->l4 a1 Consensus Scoring l2->a1 l3->a1 l4->a1 s1 3D Structure of This compound s3 Reverse Docking Screen s1->s3 s2 Protein Structure Database (e.g., PDB, AlphaFold) s2->s3 s3->a1 a2 Pathway Analysis a1->a2 a3 Prioritized Target List a2->a3

Caption: A workflow for in silico target prediction of small molecules.

Potential Therapeutic Target Class I: Toll-like Receptors (TLRs)

Scientific Rationale

Recent patent literature has explicitly identified derivatives of the hexahydropyrazino[1,2-a]pyrazine scaffold as potent inhibitors of Toll-like Receptors (TLRs) 7, 8, and 9.[9] These endosomal TLRs are critical components of the innate immune system, recognizing nucleic acids from pathogens.[12] However, their aberrant activation by self-derived nucleic acids is a key driver of autoimmune diseases such as systemic lupus erythematosus (SLE) and psoriasis.[9] Therefore, inhibition of these TLRs represents a highly promising therapeutic strategy for these conditions. The structural similarity of this compound to these patented inhibitors provides a strong rationale for investigating its potential as a TLR modulator.

Signaling Pathway

TLRs 7, 8, and 9 are located in the endosomal compartment and, upon ligand binding, initiate a signaling cascade that is primarily dependent on the adaptor protein MyD88.[12] This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons.

TLR_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7 / TLR8 / TLR9 MyD88 MyD88 TLR->MyD88 Ligand ssRNA / CpG DNA Ligand->TLR IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB_Ikb NF-κB - IκB IKK->NFkB_Ikb NFkB NF-κB NFkB_Ikb->NFkB IκB degradation Gene_Expression Gene Expression NFkB->Gene_Expression cluster_nucleus cluster_nucleus NFkB->cluster_nucleus IRF7->Gene_Expression IRF7->cluster_nucleus Cytokines Pro-inflammatory Cytokines & Type I Interferons Gene_Expression->Cytokines

Caption: Simplified signaling pathway for endosomal Toll-like Receptors 7, 8, and 9.

Experimental Validation Protocols

A HEK293 cell line stably expressing a specific human TLR (e.g., TLR7, TLR8, or TLR9) and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) is the primary tool for initial screening.

Protocol:

  • Seed the TLR-expressing HEK293 reporter cells in a 96-well plate and incubate overnight.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with a known TLR agonist (e.g., R848 for TLR7/8, or CpG ODN for TLR9) at its EC80 concentration.

  • Incubate for 16-24 hours.

  • Measure the reporter gene activity according to the manufacturer's protocol (e.g., luminescence for luciferase, or colorimetric assay for SEAP).

  • Calculate the IC50 value of the compound by plotting the dose-response curve.

To confirm the activity in a more physiologically relevant system, the effect of the compound on cytokine production in primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs), should be assessed.

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate.

  • Pre-treat the cells with a dose range of this compound for 1 hour.

  • Stimulate the cells with a TLR agonist.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of key cytokines (e.g., IFN-α, TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

Potential Therapeutic Target Class II: Mitogen-activated Protein Kinase Kinase 4 (MKK4)

Scientific Rationale

Structurally related dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives have been identified as potent and selective inhibitors of MKK4.[11] MKK4 (also known as MAP2K4) is a dual-specificity protein kinase that activates the JNK and p38 MAPK signaling pathways.[13][14] Dysregulation of MKK4 signaling is implicated in the progression of various cancers, including prostate and ovarian cancer, by promoting cell invasion and metastasis.[14][15] Furthermore, MKK4 has emerged as a key regulator of liver regeneration, and its inhibition is being explored as a therapeutic strategy for acute and chronic liver diseases.[13][16] The precedent set by similar scaffolds strongly suggests that this compound could also function as an MKK4 inhibitor.

Signaling Pathway

MKK4 is a central node in the MAPK signaling cascade. It is activated by upstream kinases (MKKKs) in response to cellular stress and inflammatory cytokines. Activated MKK4 then phosphorylates and activates JNK and p38 MAPKs, which in turn regulate the activity of numerous transcription factors involved in cell proliferation, apoptosis, and inflammation.

MKK4_Pathway Stress Cellular Stress / Inflammatory Cytokines MKKKs MKKKs (e.g., MEKK1, ASK1) Stress->MKKKs MKK4 MKK4 MKKKs->MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) Transcription_Factors->Cellular_Response

Caption: The MKK4 signaling cascade in response to cellular stress.

Experimental Validation Protocols

The most direct method to assess the inhibitory activity of this compound against MKK4 is through an in vitro kinase assay. This can be performed using various formats, such as radiometric assays or luminescence-based assays.

Protocol (Luminescence-based):

  • The assay is performed in a 96- or 384-well plate.

  • Add recombinant human MKK4 enzyme to the wells.

  • Add a substrate for MKK4 (e.g., inactive JNK1) and ATP.

  • Add varying concentrations of this compound.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.

  • Determine the IC50 value of the compound from the dose-response curve.

To confirm that the compound inhibits MKK4 activity within a cellular context, a Western blot analysis of downstream signaling proteins can be performed.

Protocol:

  • Culture a relevant cell line (e.g., a cancer cell line with known MKK4 activity) in a 6-well plate.

  • Treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate stimulus to activate the MKK4 pathway (e.g., anisomycin or UV radiation).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).

  • Also probe for total JNK, total p38, and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Visualize the protein bands using a chemiluminescence detection system. A reduction in the levels of p-JNK and p-p38 indicates inhibition of MKK4 activity.

Potential Therapeutic Target Class III: Serotonin 2C (5-HT2C) Receptor

Scientific Rationale

Derivatives of the structurally related hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine scaffold have been identified as potent and selective agonists of the 5-HT2C receptor.[10] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and cognition.[17][18] 5-HT2C receptor agonists have been successfully developed as anti-obesity medications, and modulation of this receptor is also being explored for the treatment of psychiatric disorders such as depression and anxiety.[18][19] Given the structural precedent, this compound is a promising candidate for investigation as a 5-HT2C receptor modulator.

Signaling Pathway

The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[17] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also couple to other G proteins, leading to a diversity of cellular responses.[20][21]

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Validation Protocols

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Protocol:

  • Use cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.

  • In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-mesulergine).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

  • Incubate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a filter mat.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the Ki value of the compound using the Cheng-Prusoff equation.

This functional assay measures the ability of the compound to activate the 5-HT2C receptor and elicit a downstream cellular response.

Protocol:

  • Plate cells expressing the human 5-HT2C receptor in a 96- or 384-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add varying concentrations of this compound to the wells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist) of the compound from the dose-response curve.

Summary and Future Directions

This technical guide has outlined a strategic approach to elucidating the therapeutic targets of this compound. By integrating computational prediction with robust experimental validation, researchers can efficiently navigate the complex landscape of drug-target interactions. The evidence presented herein strongly supports the investigation of Toll-like receptors, MKK4, and the 5-HT2C receptor as primary potential targets. The detailed protocols provided offer a clear roadmap for these investigations.

Future work should focus on a comprehensive screening of this compound against a broader panel of kinases and GPCRs, as suggested by the diverse activities of related heterocyclic compounds. Structure-activity relationship (SAR) studies, initiated from this core scaffold, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, the systematic approach detailed in this guide will pave the way for the development of novel and impactful therapeutics derived from the versatile this compound scaffold.

References

  • AlphaFold Community. (2023). AlphaFold Protein Structure Database. Retrieved from [Link]

  • Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold.
  • Zhu, W., et al. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. WO 2020/207991 A1.
  • Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. 16(5), 1207-11.
  • Journal of Medicinal Chemistry. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. 58(4), 1846-1861.
  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Mestres, J., et al. (2008). In silico target prediction for small molecules. Methods in Molecular Biology, 443, 273-309.
  • Reker, D., et al. (2014). In silico prediction of off-target pharmacology for small molecules. ChemMedChem, 9(3), 548-559.
  • Koutsoukas, A., et al. (2011). In silico target fishing: a new paradigm in drug discovery. Future Medicinal Chemistry, 3(4), 447-462.
  • Akira, S., & Takeda, K. (2004). Toll-like receptor signalling.
  • Halford, J. C., et al. (2010). Serotonin (5-HT) drugs: effects on appetite expression and use for the treatment of obesity. Current topics in behavioral neurosciences, 6, 117-135.
  • Berg, K. A., et al. (2001). Pleiotropic G protein-coupled receptor signaling: a novel mechanism for hallucinogen actions. Molecular pharmacology, 60(6), 1267-1276.
  • BPS Bioscience. (n.d.). MKK4, His-Tag Recombinant. Retrieved from [Link]

  • Reaction Biology. (n.d.). MKK4 Kinase Activity Assay Service. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Di Giovanni, G., et al. (2011). The 5-HT2C receptor: a versatile drug target for the treatment of CNS disorders.
  • Wikipedia. (2023). 5-HT2C receptor. Retrieved from [Link]

  • Kuick Research. (2024). Harnessing Therapeutic Potential of MKK4 Across Disease Landscapes. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). MKK4 Inhibitors-Recent Development Status and Therapeutic Potential. 24(8), 7495.
  • Cancer and Metastasis Reviews. (2007). Role of mitogen-activated protein kinase kinase 4 in cancer. 26(3-4), 579-587.
  • Oncotarget. (2016). MKK4 is a novel target for the inhibition of tumor cell migration and metastasis. 7(23), 34951-34964.
  • Patsnap. (2024). What are 5-HT2C receptor modulators and how do they work?. Retrieved from [Link]

  • Medical Hypotheses. (2014). Hybrid anticancer 1,2-diazine derivatives with multiple mechanism of action. Part 3. 82(2), 227-231.
  • PLOS One. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. 13(8), e0203137.
  • ACS Chemical Neuroscience. (2020). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. 11(19), 3128-3141.
  • Proceedings of the National Academy of Sciences. (2017). Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain. 114(13), E2605-E2614.
  • Oxidative Medicine and Cellular Longevity. (2020).
  • Molecules. (2021).
  • Acta Pharmaceutica Sinica B. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. 8(2), 236-246.
  • Grantome. (n.d.). Discovery of small molecules inhibiting Toll-like receptor-mediated inflammation. Retrieved from [Link]

  • Methods in Molecular Biology. (2003).

Sources

Unraveling the Enigma: A Technical Guide to Preliminary Mechanism of Action Studies for Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a saturated bicyclic heterocyclic compound built upon a "privileged scaffold" in medicinal chemistry. This structural motif is frequently found in biologically active compounds, suggesting a high potential for therapeutic applications. Indeed, derivatives of this core structure have demonstrated a range of pharmacological activities, including anticancer, mu-opioid receptor antagonism, and inhibition of Toll-like Receptors (TLRs) 7, 8, and 9, highlighting its potential in oncology, pain management, and autoimmune diseases.

Despite the promising activities of its derivatives, the precise mechanism of action (MoA) of the parent compound, this compound, remains to be fully elucidated. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting preliminary MoA studies. It is designed not as a rigid protocol, but as a logical and scientifically-grounded workflow to systematically investigate the biological effects of this intriguing molecule. Our approach emphasizes a multi-pronged strategy, beginning with broad, unbiased screening to identify potential targets, followed by more focused assays to validate these initial findings and delineate the affected signaling pathways.

Part 1: Foundational Strategy - A Phased Approach to MoA Elucidation

The preliminary investigation into the MoA of a novel compound is a critical phase in the drug discovery process. It is essential to employ a systematic and logical approach to maximize the chances of identifying the primary molecular targets and understanding the initial cellular consequences of compound interaction. We propose a three-phased workflow, designed to progressively narrow the focus from a broad, unbiased screen to specific pathway analysis.

MoA_Workflow P1_1 Phenotypic Screening (e.g., cell viability, proliferation) P1_2 Broad Target Class Screening (Kinases, GPCRs, Ion Channels) P1_1->P1_2 Hypothesis Generation P1_3 Cellular Thermal Shift Assay (CETSA) (Unbiased Target Engagement) P1_1->P1_3 P2_1 Dose-Response & Affinity Studies (IC50/EC50, Kd determination) P1_2->P2_1 Identified Hits P1_3->P2_1 Identified Targets P2_2 Biochemical/Enzymatic Assays (Direct target modulation) P2_1->P2_2 Quantify Potency P2_3 Cell-Based Target Engagement Assays (e.g., NanoBRET, HiBiT) P2_2->P2_3 Confirm Cellular Activity P3_1 Reporter Gene Assays (Pathway activation/inhibition) P2_3->P3_1 Validated Target P3_2 Phospho-Protein Arrays (Signaling cascade profiling) P3_1->P3_2 Broad Pathway Impact P3_3 Western Blotting (Key pathway protein expression & phosphorylation) P3_2->P3_3 Specific Pathway Validation

Figure 1: Phased workflow for preliminary MoA studies.

Part 2: Experimental Protocols & Methodologies

This section details the step-by-step methodologies for the key experiments outlined in our phased approach. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow.

Phase 1: Target Identification & Initial Profiling

The initial phase is designed to cast a wide net to identify potential biological targets of this compound.

2.1 Phenotypic Screening

  • Rationale: Phenotypic screening provides a functional readout of the compound's effect on whole cells without a priori knowledge of the target. This approach can reveal unexpected biological activities and guide hypothesis generation for subsequent target-based assays.

  • Protocol: Cell Viability/Proliferation Assay (MTT/XTT Assay)

    • Cell Seeding: Plate a panel of cancer cell lines (e.g., representing different tissue origins) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: If using MTT, add solubilization buffer (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.2 Broad Target Class Screening

  • Rationale: Given that many drugs target a few key protein families, screening against large panels of common drug targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels can rapidly identify potential molecular initiating events.[1]

  • Protocols:

    • Kinase Profiling: Utilize a commercial kinase screening service (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase Screening) to assess the compound's activity against a broad panel of kinases at a fixed concentration (e.g., 10 µM).[1][2] Radiometric assays are often considered the gold standard for their direct measurement of enzyme activity.[2][3]

    • GPCR Screening: Employ a high-throughput screening platform, such as the Tango GPCR Assay System, which measures ligand-induced receptor-arrestin interactions.[4][5] This technology is applicable to a wide range of GPCRs, including orphan receptors.[4][5]

    • Ion Channel Screening: Screen against a panel of ion channels using automated patch-clamp electrophysiology or fluorescence-based assays that measure ion flux.[6][7][8]

2.3 Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is a powerful, label-free method to assess direct target engagement in a cellular context.[9][10][11][12] It relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[9][10] This unbiased approach can identify both known and novel targets.

  • Protocol: CETSA with Western Blot Detection

    • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

    • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

    • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the protein concentration.

    • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against suspected target proteins (if any) or as a discovery tool using proteomics.

    • Data Analysis: Plot the amount of soluble protein at each temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 2: Target Validation & In Vitro Characterization

Once putative targets are identified, this phase focuses on confirming these interactions and quantifying the compound's potency.

2.4 Dose-Response and Affinity Studies

  • Rationale: To validate the initial hits, it is crucial to establish a clear dose-response relationship and determine the binding affinity of the compound for its target.

  • Protocols:

    • IC50/EC50 Determination: Perform the relevant biochemical or cell-based assay (identified in Phase 1) with a wider range of compound concentrations to generate a full dose-response curve and accurately calculate the IC50 (for inhibitors) or EC50 (for activators).

    • Binding Affinity (Kd) Determination: If the target is a purified protein, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd).

2.5 Biochemical/Enzymatic Assays

  • Rationale: These assays use purified proteins to confirm that the compound directly modulates the activity of the putative target in a cell-free system.

  • Protocol: Example - In Vitro Kinase Assay

    • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP with varying concentrations of this compound.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that detect ADP formation (e.g., ADP-Glo™ Kinase Assay).

    • Data Analysis: Plot kinase activity against compound concentration to determine the IC50 value.

Phase 3: Cellular Pathway Analysis

This final preliminary phase aims to understand the downstream consequences of target engagement within the cell.

2.6 Reporter Gene Assays

  • Rationale: Reporter gene assays are a powerful tool to monitor the activity of specific signaling pathways.[13][14][15][16] They utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a particular transcription factor, providing a quantitative measure of pathway activation or inhibition.[13][15]

  • Protocol: Dual-Luciferase® Reporter Assay

    • Transfection: Co-transfect cells with a reporter plasmid containing the pathway-responsive promoter driving firefly luciferase expression and a control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization).

    • Compound Treatment: After 24 hours, treat the cells with this compound at various concentrations. Include appropriate positive and negative controls for pathway activation/inhibition.

    • Cell Lysis: Lyse the cells and measure the luciferase activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect on the signaling pathway.

2.7 Phospho-Protein Arrays

  • Rationale: To gain a broader understanding of the compound's impact on cellular signaling, phospho-protein arrays can simultaneously measure the phosphorylation status of hundreds of key signaling proteins.[17][18][19][20][21] This provides a snapshot of the activated and inhibited signaling cascades.

  • Protocol: Phospho-Kinase Array

    • Cell Lysis: Treat cells with the compound and prepare cell lysates.

    • Array Incubation: Incubate the cell lysates with the antibody-coated membrane or glass slide.

    • Detection: Add a cocktail of detection antibodies and a chemiluminescent or fluorescent reagent.

    • Imaging: Capture the signal using a chemiluminescence imager or a microarray scanner.

    • Data Analysis: Quantify the spot intensities and compare the phosphorylation profiles of treated versus untreated cells to identify changes in signaling pathways.

Signaling_Pathway_Hypothesis cluster_targets Potential Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound Kinase Kinase Compound->Kinase Inhibition GPCR GPCR Compound->GPCR Modulation TLR TLR Compound->TLR Inhibition MAPK MAPK/ERK Pathway Kinase->MAPK PI3K PI3K/Akt Pathway Kinase->PI3K cAMP cAMP Pathway GPCR->cAMP NFkB NF-κB Pathway TLR->NFkB Proliferation ↓ Proliferation MAPK->Proliferation Apoptosis ↑ Apoptosis PI3K->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

Figure 2: Hypothesized target-pathway-outcome relationships.

Part 3: Data Presentation and Interpretation

All quantitative data generated from these preliminary studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity

Assay TypeTarget/Cell LineParameterValue
Cell ViabilityMCF-7IC50Value µM
Cell ViabilityA549IC50Value µM
Kinase ScreenKinase X% Inhibition @ 10 µMValue %
GPCR ScreenReceptor Y% Activation @ 10 µMValue %
Biochemical AssayKinase XIC50Value nM
Binding AssayKinase XKdValue nM

Table 2: Summary of Cellular Pathway Analysis

Assay TypePathwayEffectFold Change
Reporter GeneNF-κBInhibitionValue
Reporter GeneAP-1No EffectValue
Phospho-Arrayp-Akt (S473)DecreaseValue
Phospho-Arrayp-ERK1/2DecreaseValue

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preliminary investigation of the mechanism of action of this compound. By following this phased approach, researchers can systematically identify and validate molecular targets, and subsequently delineate the affected signaling pathways. The data generated from these studies will be crucial for making informed decisions about the future development of this compound and its derivatives as potential therapeutic agents. Positive findings from this preliminary work would warrant more in-depth mechanistic studies, including the use of genetic approaches (e.g., CRISPR/Cas9-mediated gene knockout), advanced proteomics, and in vivo animal models to further validate the MoA and assess therapeutic potential.

References

  • Ion Channel Assays. Reaction Biology. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Ion Channel Screening Assays. Creative BioMart. [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • Ion Channel Selectivity Profiling Assays. Charles River Laboratories. [Link]

  • Ion Channel Screening - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Gene reporter assays. BMG LABTECH. [Link]

  • GPCR Signaling Assays. Agilent. [Link]

  • Flow cytometric reporter assays provide robust functional analysis of signaling complexes. Journal of Biological Chemistry. [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]

  • Cell Signaling Phospho Antibody Array. Full Moon BioSystems. [Link]

  • Phosphorylation Arrays. RayBiotech. [Link]

  • Recent drug design strategies and identification of key heterocyclic scaffolds for promising anticancer targets. Pharmacological Research. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • MAPK Phospho Antibody Array. Full Moon BioSystems. [Link]

  • Protein Phosphorylation Antibody Array. Creative Biolabs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Recent drug design strategies and identification of key heterocyclic scaffolds for promising anticancer targets. Oulu University Library. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Recent drug design strategies and identification of key heterocyclic scaffolds for promising anticancer targets. ResearchGate. [Link]

  • Identification of cellular targets of a series of boron heterocycles using TIPA II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Graphviz. Graphviz. [Link]

  • A Guide to In Silico Drug Design. Pharmaceuticals. [Link]

  • DOT Language. Graphviz. [Link]

  • Drug Designing and Development for Beginner |CADD Approach and Overview|-Dr Jyoti Bala. YouTube. [Link]

  • Drug Designing, Discovery and Development Techniques. SciSpace. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

  • Drug Design and Discovery: Principles and Applications. Molecules. [Link]

  • Techniques and Strategies in Drug Design and Discovery. ResearchGate. [Link]

  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences. [Link]

  • Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Oncotarget. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

Sources

review of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one Scaffold and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The quest for novel therapeutic agents is often centered on the identification and optimization of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The this compound core is a prominent example of such a scaffold. This saturated bicyclic heterocycle, featuring fused piperidine and pyrazinone rings, offers a unique three-dimensional architecture that has proven highly versatile for synthetic modification and is present in compounds targeting a wide array of biologically relevant pathways.[1] This guide provides a comprehensive technical overview of this core structure, from its fundamental chemical properties and synthesis to the diverse pharmacological activities of its analogs. We will explore its applications in developing potent and selective agents for the central nervous system, autoimmune disorders, cancer, and infectious diseases, providing field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Part 1: The Core Scaffold: this compound

A Privileged Scaffold in Medicinal Chemistry

The this compound scaffold (CAS: 15932-74-8) is a bicyclic organic compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol .[1] Its structure is characterized by the fusion of a piperidine ring and a pyrazinone ring. This arrangement confers several advantageous properties that make it a privileged scaffold in drug design.

The piperazine-like moiety, with its two nitrogen atoms in a 1,4-relationship, enhances the pharmacokinetic profile of drug candidates by serving as hydrogen bond donors and acceptors.[2] This improves interactions with biological receptors and can increase water solubility and bioavailability.[2][3] Furthermore, the rigid, bicyclic nature of the scaffold locks the molecule into a defined conformation, which can lead to higher binding affinity and selectivity for its target. The carbonyl group provides a convenient handle for a variety of chemical transformations, allowing for extensive functionalization in structure-activity relationship (SAR) studies.[1]

Caption: Structure of this compound.

Synthetic Strategies: From Classical to Modern

The synthesis of the this compound core and its analogs relies on established and emerging organic chemistry techniques.

Classical Approach: A common method involves the hydrolysis of a precursor diester followed by an intramolecular amide bond formation to create the pyrazinone ring.[1] This cyclization strategy is robust and provides a reliable route to the core scaffold.

Modern Advancements (C–H Functionalization): While classical methods are effective, they often limit structural diversity, with approximately 80% of piperazine-containing drugs having substituents only at the nitrogen positions.[4] Recent breakthroughs in C–H functionalization, particularly using photoredox catalysis, have opened new avenues for modifying the carbon skeleton of the piperazine ring.[2][5] These methods allow for the direct introduction of aryl, vinyl, and alkyl groups onto the carbon atoms of the ring, dramatically expanding the accessible chemical space for drug discovery.[3][4]

  • Causality in Method Choice: The choice between a classical cyclization and a modern C-H functionalization approach depends on the research goal. For initial scaffold synthesis, classical methods are often sufficient. However, for generating diverse libraries of analogs for SAR studies, C-H functionalization provides unparalleled efficiency and novelty. The use of photocatalysts like iridium complexes enables the formation of radical intermediates under mild conditions, which can then couple with various partners to functionalize the piperazine core.[2][3]

Synthetic_Scheme cluster_0 Classical Synthesis cluster_1 Modern C-H Functionalization Precursor Piperidine Diester Precursor Hydrolysis Step 1: Hydrolysis (e.g., LiOH, H2O) Precursor->Hydrolysis Cyclization Step 2: Amide Bond Formation (e.g., DCC, HOBt) Hydrolysis->Cyclization Core Hexahydro-1H-pyrido[1,2-a] pyrazin-3(2H)-one Cyclization->Core Core2 Core Scaffold Photoredox Photoredox Catalysis (e.g., Ir(ppy)3, Light) Core2->Photoredox Analog C-Functionalized Analog Photoredox->Analog Coupling Coupling Partner (Aryl, Vinyl, etc.) Coupling->Photoredox TLR_Pathway TLR TLR 7/8/9 (Endosome) MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Inhibitor Pyrido[1,2-a]pyrazine Analog Inhibitor Inhibitor->TLR Blocks Ligand Binding

Caption: Inhibition of the TLR signaling pathway.

Oncology and Antimicrobial Applications

Anticancer Agents: Derivatives of the this compound scaffold have demonstrated promising antitumor activity against various cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. [1]The broader class of pyrazine derivatives is widely investigated for antineoplastic activity. [6] Antimicrobial Properties: The scaffold has also served as a basis for developing new antimicrobial agents. Certain derivatives have shown efficacy in inhibiting the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. [1]This highlights the scaffold's potential in addressing the challenge of antibiotic resistance.

Part 3: Experimental Protocols & Methodologies

To ensure the practical applicability of this guide, this section provides detailed, self-validating protocols for key experimental procedures.

Protocol: Synthesis of an N-Substituted Analog via Reductive Amination

This protocol describes a common method for introducing substituents at one of the nitrogen atoms of the core scaffold, a key step in building a library of analogs.

Objective: To synthesize an N-arylmethyl-hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one analog.

Materials:

  • This compound (1 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1 eq) in anhydrous DCM, add the substituted benzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.

    • Expert Insight: The acetic acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction step. Anhydrous solvent is critical as water can hydrolyze the reducing agent and the iminium ion.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for iminium ion formation. Monitor by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

    • Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. Its slow, controlled addition prevents side reactions. An effervescence (H₂ gas) may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the starting material is consumed (as monitored by TLC/LC-MS).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Trustworthiness: The bicarbonate quench neutralizes the acetic acid and destroys any remaining reducing agent. This step is critical for a clean extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Mu-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of newly synthesized analogs for the mu-opioid receptor.

Objective: To quantify the binding affinity of test compounds to the human mu-opioid receptor (hMOR).

Materials:

  • Cell membranes expressing hMOR (e.g., from CHO-K1 cells)

  • Radioligand: [³H]DAMGO (a selective mu-agonist)

  • Test compounds (analogs) at various concentrations

  • Naloxone (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add test compounds at serial dilutions. For total binding, add buffer only. For non-specific binding (NSB), add a high concentration of naloxone (e.g., 10 µM).

  • Radioligand Addition: Add [³H]DAMGO to all wells at a final concentration near its Kₑ value (e.g., 1 nM).

  • Membrane Addition: Add the hMOR-expressing cell membranes to initiate the binding reaction. The final volume should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

    • Expert Insight: Incubation time and temperature are optimized to ensure binding reaches a steady state without significant degradation of the receptor or ligand.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Trustworthiness: Rapid filtration and washing with ice-cold buffer are critical to minimize the dissociation of the ligand-receptor complex, ensuring that only bound radioactivity is measured.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]DAMGO binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Assay_Workflow Start Prepare Reagents (Membranes, Ligand, Buffers) Plate Add Compounds, [3H]DAMGO, and Membranes to 96-well Plate Start->Plate Incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Plate->Incubate Filter Rapid Filtration & Washing (Separate Bound from Free) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End Determine Compound Affinity Analyze->End

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and valuable core in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a wide range of biologically active analogs targeting CNS disorders, inflammation, cancer, and infectious diseases. [1][7]The future of this scaffold is bright, with significant opportunities for further exploration. The application of modern synthetic methods like C-H functionalization will undoubtedly lead to the discovery of novel analogs with unprecedented substitution patterns and improved pharmacological profiles. [2][4]As our understanding of complex disease pathways deepens, this privileged scaffold will continue to serve as a foundational element in the design and development of the next generation of selective and effective therapeutic agents.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • This compound. Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Synthesis of Piperazines by C-H Functionaliz
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. (2006). PubMed.
  • Pharmacological activity and mechanism of pyrazines. (2023). PubMed.

Sources

Methodological & Application

High-Throughput Analysis of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one: A Guideline for Qualitative and Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The hexahydro-1H-pyrido[1,2-a]pyrazine core is a significant "privileged scaffold" in medicinal chemistry, forming the foundation for a wide range of therapeutic candidates, including potential anxiolytic and anti-inflammatory agents.[1] As research and development in this area accelerates, the need for robust, reliable, and high-throughput analytical methods for characterizing these molecules becomes paramount. This application note provides a comprehensive guide to the analysis of a foundational member of this class, Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-tested protocols for both qualitative structural elucidation using high-resolution mass spectrometry (HRMS) and sensitive quantification in complex matrices using triple quadrupole mass spectrometry (QqQ-MS). The causality behind key experimental choices is explained, providing a framework for adapting these methods to novel derivatives of this important heterocyclic scaffold.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol ) is a saturated bicyclic lactam.[1] Its rigid, three-dimensional structure provides a unique conformational landscape for interacting with biological targets, making it a valuable starting point for drug design.[1] The progression of such compounds from synthesis to preclinical studies requires rigorous analytical characterization at every stage. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this purpose.[2][3]

The presence of two basic nitrogen atoms in the structure makes this molecule an ideal candidate for positive-mode electrospray ionization (ESI), a soft ionization technique that readily produces protonated molecular ions [M+H]⁺.[4][5] Subsequent fragmentation via collision-induced dissociation (CID) provides a structural fingerprint unique to the molecule. This guide will detail the logical workflow for developing a robust LC-MS/MS method from the ground up.

Overall Analytical Workflow

The analysis follows a systematic progression from sample preparation to data interpretation. Each stage is optimized to ensure maximum sensitivity, reproducibility, and accuracy. The general workflow is depicted below.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample_Prep Sample Preparation (e.g., Dilution, SPE, PPT) LC Liquid Chromatography (Reversed-Phase Separation) Sample_Prep->LC Std_Prep Standard & Calibrator Preparation Std_Prep->LC MS Mass Spectrometry (Ionization & Mass Analysis) LC->MS ESI Interface MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Precursor Selection Qual_Analysis Qualitative Analysis (Structure, Metabolites) MSMS->Qual_Analysis Quant_Analysis Quantitative Analysis (Concentration Measurement) MSMS->Quant_Analysis

Caption: General workflow for LC-MS/MS analysis.

Analyte Characteristics and MS Suitability

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.[6]

PropertyValueRationale for MS Analysis
Chemical Structure A fused piperidine and pyrazinone ring systemThe bicyclic structure yields predictable fragmentation pathways.
Molecular Formula C₈H₁₄N₂OAllows for calculation of exact mass for HRMS confirmation.
Monoisotopic Mass 154.1106 DaThe target mass for high-resolution mass spectrometers.
[M+H]⁺ (Protonated) m/z 155.1184 The target precursor ion for MS/MS experiments in positive ESI mode.
Key Structural Features Two basic nitrogen atoms, one amide (lactam) carbonylThe basic nitrogens are readily protonated for efficient ESI ionization. The lactam bond is a potential fragmentation site.

Protocol 1: Qualitative Analysis and Fragmentation Pathway

For structural confirmation, impurity profiling, or metabolite identification, a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is the instrument of choice. It provides accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments.

Step-by-Step Protocol (LC-HRMS)
  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.

  • Liquid Chromatography:

    • Rationale: A C18 column is a versatile starting point for small molecules of intermediate polarity. The formic acid in the mobile phase aids in protonation, enhancing the ESI signal, and improves chromatographic peak shape.[7]

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (HRMS):

    • Rationale: Positive ESI mode is selected to protonate the basic nitrogen atoms. A wide scan range ensures detection of the precursor and all potential fragments.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • MS Scan Range: m/z 50 - 500.

    • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger fragmentation of the top 3 most intense ions per scan, with a collision energy ramp (e.g., 10-40 eV) to capture a wide range of product ions.

Predicted Fragmentation Pathways

The collision-induced dissociation (CID) of the protonated molecule (m/z 155.12) is predicted to follow logical pathways based on its bicyclic lactam structure. The most likely cleavages involve the pyrazinone and piperidine rings.[8][9][10] The piperazine C-N bonds are known to be labile, leading to characteristic ring-opening fragments.[9]

Caption: Predicted fragmentation of protonated this compound.

Protocol 2: High-Sensitivity Quantitative Analysis

For determining the concentration of the analyte in biological matrices (e.g., plasma, urine) or for pharmacokinetic studies, a triple quadrupole (QqQ) mass spectrometer is the gold standard due to its superior sensitivity and selectivity operating in Multiple Reaction Monitoring (MRM) mode.[3]

Step-by-Step Protocol (LC-MS/MS)
  • Sample Preparation (e.g., from Plasma):

    • Rationale: Protein precipitation is a fast and effective way to remove the bulk of matrix interferences. An isotopically labeled internal standard (IS), if available, is highly recommended to correct for matrix effects and variability.[6]

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection.

  • Liquid Chromatography: Use the same LC method as described in Protocol 1. Consistent chromatography is key for robust quantification.

  • Mass Spectrometry (MRM):

    • Rationale: MRM mode isolates the precursor ion in the first quadrupole (Q1), fragments it in the collision cell (q2), and isolates a specific product ion in the third quadrupole (Q3). This highly specific transition minimizes background noise and maximizes sensitivity.[3] Using a second, "qualifier" transition confirms the identity of the analyte.

    • Ionization Mode: ESI, Positive.

    • Tuning: Infuse a 100 ng/mL solution of the analyte directly into the mass spectrometer to optimize precursor ion signal and collision energies for the desired product ions.

    • MRM Transitions: The following transitions are proposed based on the predicted fragmentation. These must be empirically optimized on the specific instrument used.

AnalyteTransitionQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte Quantifier155.1113.1100Optimize (e.g., 15)
Analyte Qualifier155.185.1100Optimize (e.g., 25)
Internal Std. (If used)[M+H]⁺Fragment100Optimize
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte into the same matrix as the samples (e.g., blank plasma). The curve should bracket the expected concentration range of the unknown samples.

Method Validation Considerations

Any quantitative method intended for regulated studies must be validated to ensure its reliability. While a full validation is beyond the scope of this note, key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte.

  • Linearity & Range: Typically assessed with a calibration curve with r² > 0.99.

  • Accuracy & Precision: Measured by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessment of ionization suppression or enhancement caused by the biological matrix.[11]

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. By explaining the rationale behind instrumental and chemical choices, these methods serve not only as a direct procedure but also as a template for developing assays for novel derivatives built upon this medicinally important scaffold. The combination of high-resolution MS for structural work and triple quadrupole MS for quantification equips researchers and drug development professionals with the essential tools to advance their discovery and development programs.

References

  • Title: Mass spectra and major fragmentation patterns of piperazine designer... Source: ResearchGate URL: [Link]

  • Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]

  • Title: Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry Source: Clinical Tree URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets Source: Journal of the American Chemical Society URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: New Food Magazine URL: [Link]

  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems Source: ResearchGate URL: [Link]

  • Title: Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes Source: PubMed URL: [Link]

  • Title: Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- Source: PubChem URL: [Link]

  • Title: Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application Notes and Protocols for the Infrared Spectroscopy of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Vibrational Fingerprint of a Privileged Scaffold

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a saturated bicyclic lactam containing a fused piperidine and pyrazinone ring system.[1] This heterocyclic scaffold is of significant interest in medicinal chemistry, serving as a versatile intermediate in the synthesis of novel therapeutic agents, including potential treatments for autoimmune diseases.[1] The structural rigidity and presence of key functional groups—a tertiary amide (lactam) and two tertiary amines—necessitate robust analytical techniques for unambiguous characterization and quality control.

Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. This application note provides a comprehensive guide to obtaining and interpreting the Fourier-Transform Infrared (FTIR) spectrum of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for sample preparation, and offer an in-depth analysis of the expected spectral features, grounded in established spectroscopic principles.

I. The Molecular Structure and its Vibrational Landscape

To effectively interpret the infrared spectrum, it is essential to first understand the molecular structure and identify the bonds that will give rise to characteristic absorption bands.

Caption: Structure of this compound with key functional groups highlighted.

The primary vibrational modes of interest are:

  • C=O Stretching: The carbonyl group of the six-membered lactam ring.

  • C-N Stretching: Associated with the tertiary amide and the two tertiary amines of the fused ring system.

  • C-H Stretching and Bending: Arising from the numerous methylene (CH₂) groups in the saturated rings.

II. Experimental Protocols: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum. For a solid compound like this compound, two methods are highly recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is often the preferred method due to its simplicity, speed, and minimal sample preparation.[2][3][4][5] It is particularly advantageous as the sample can be recovered after analysis.[3]

Causality Behind Experimental Choices:

  • Crystal Material: A diamond ATR crystal is recommended due to its exceptional durability and broad spectral range.[4]

  • Sample Contact: Ensuring uniform and firm contact between the solid sample and the ATR crystal is paramount for a high-quality spectrum.[6] The evanescent wave, which interacts with the sample, only penetrates a few microns, making surface contact critical.[2][6]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable baseline.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.

  • Sample Application: Place a small amount (typically a few milligrams) of the finely powdered this compound onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Spectral Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly.

ATR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Place Powdered Sample on Crystal Background_Scan->Apply_Sample Ready for Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Up Clean Crystal and Recover Sample Acquire_Spectrum->Clean_Up Analysis Complete

Caption: Workflow for ATR-FTIR Spectroscopy.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the sample within a solid matrix of KBr, which is transparent to infrared radiation.[7]

Causality Behind Experimental Choices:

  • Sample Concentration: A low sample concentration (0.2-1%) is crucial.[8] Too high a concentration will lead to total absorption (saturated peaks), making the spectrum uninterpretable.[7]

  • Particle Size: The sample must be ground to a fine powder (1-2 microns) to minimize scattering of the IR beam, which can cause a sloping baseline and distorted peak shapes.[8]

  • Moisture Control: KBr is hygroscopic.[9] Absorbed water will introduce broad O-H stretching bands around 3400 cm⁻¹, which can obscure N-H stretching bands (though not a concern for this tertiary amide). Rapid handling and the use of a desiccator or oven-dried KBr are essential.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr.[7]

  • Grinding: Using an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[1][7]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[1][10]

  • Background Spectrum: If necessary, acquire a background spectrum of the empty sample compartment.

  • Spectral Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.

  • Data Analysis: The resulting spectrum will be a transmission spectrum.

III. Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound is dominated by absorptions from its lactam and aliphatic amine functionalities. The following table summarizes the expected key absorption bands and their assignments.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
Aliphatic C-H Stretching2950 - 2850StrongMultiple sharp bands corresponding to the asymmetric and symmetric stretching of the numerous CH₂ groups in the saturated rings.[11]
Lactam C=O Stretching 1680 - 1630 Very Strong This is the most characteristic and intense band in the spectrum. For a six-membered ring lactam (δ-lactam), the absorption is expected in this region.[2] The exact position can be influenced by the bicyclic ring strain.
CH₂ Scissoring (Bending)~1465MediumCharacteristic bending vibration of the methylene groups.
C-N Stretching (Amide/Amine)1250 - 1020Medium to WeakA complex region with multiple overlapping bands from the C-N stretching of the tertiary amide and the two tertiary amines within the piperidine and piperazine rings.[8]
Ring Vibrations (Fingerprint Region)< 1000Medium to WeakComplex skeletal vibrations of the fused ring system, which are unique to the molecule and contribute to its "fingerprint."

Key Interpretive Insights:

  • The Carbonyl Band (Amide I): The most prominent feature will be the intense C=O stretching vibration of the lactam. Its position near 1650 cm⁻¹ is indicative of a six-membered ring amide. The high intensity is due to the large change in dipole moment during this vibration.

  • Absence of N-H Bands: As a tertiary amide, there are no N-H bonds. Therefore, the characteristic N-H stretching bands (typically 3300-3500 cm⁻¹) will be absent.[12] This is a key diagnostic feature.

  • Aliphatic C-H Region: A series of strong, sharp peaks just below 3000 cm⁻¹ will confirm the saturated aliphatic nature of the molecule. The absence of peaks above 3000 cm⁻¹ indicates the lack of C=C or aromatic C-H bonds.[12]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C and C-N stretching and various bending vibrations. While difficult to assign individual peaks without computational modeling, this region is highly characteristic of the overall molecular structure and can be used for compound identification by comparison to a reference spectrum.[13]

Spectral_Regions cluster_spectrum Predicted FTIR Spectrum of this compound cluster_interpretation Interpretation Logic Wavenumber Wavenumber (cm⁻¹) Region1 C-H Stretch (2950-2850 cm⁻¹) Region2 C=O Stretch (1680-1630 cm⁻¹) Region3 Fingerprint Region (< 1500 cm⁻¹) Vibrations Expected Vibrational Modes (C=O, C-N, C-H stretches) Region1->Vibrations Aliphatic C-H Region2->Vibrations Lactam C=O Region3->Vibrations C-N & Skeletal Structure Molecular Structure (Lactam, Tertiary Amines, Aliphatic Rings) Structure->Vibrations Predicts Spectrum Observed Spectrum Vibrations->Spectrum Corresponds to Identification Structural Confirmation and Compound Identification Spectrum->Identification Leads to

Caption: Logical relationship between molecular structure, expected IR absorptions, and spectral interpretation.

IV. Trustworthiness and Self-Validation

To ensure the reliability of the obtained spectrum, the following cross-validation steps should be implemented:

  • Instrument Performance: Regularly validate the spectrometer's performance using a polystyrene standard to check wavenumber accuracy.

  • Reproducibility: Acquire spectra from multiple preparations of the same sample to ensure reproducibility.

  • Orthogonal Techniques: Corroborate the structural identity of the compound using other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absence of unexpected peaks in the IR spectrum provides confidence in the sample's purity.

By following these detailed protocols and interpretive guidelines, researchers can confidently utilize FTIR spectroscopy for the structural characterization and quality assessment of this compound, a crucial building block in modern drug discovery.

References

  • Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. (n.d.). Analytical Chemistry. [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Agilent Technologies. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Specac. [Link]

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • KBr Pellet Method - Shimadzu. (n.d.). Shimadzu Corporation. [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.). Specac. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). International Journal of Science Academic Research. [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Innovatech Labs. [Link]

  • 2-Piperidone | C5H9NO | CID 12665 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • IR handout.pdf. (n.d.). University of Massachusetts. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine - ResearchGate. (2025, August 8). ResearchGate. [Link]

Sources

Application Note and Detailed Protocol for the Chromatographic Purification of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the purification of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] Recognizing the critical importance of purity for subsequent synthetic steps and biological assays, this document outlines robust protocols for both normal-phase and chiral high-performance liquid chromatography (HPLC). The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of stationary phases, mobile phases, and other chromatographic parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for their research endeavors.

Introduction: The Significance of Purifying this compound

This compound is a saturated bicyclic organic compound that serves as a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications, including as anxiolytic agents and inhibitors of Toll-like receptors for the treatment of autoimmune diseases.[1] The purity of this foundational scaffold is paramount, as even minor impurities can lead to unwanted side reactions, complicate structural elucidation, and yield misleading results in biological screening.

The synthesis of this compound, typically achieved through cyclization reactions, can result in a crude product containing unreacted starting materials, reagents, and side-products.[1] Therefore, a robust and efficient purification strategy is essential. This guide focuses on chromatographic techniques, which offer high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[2]

Understanding the Analyte and Potential Impurities

2.1. Physicochemical Properties of this compound

  • Molecular Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • Structure: A fused piperidine and pyrazinone ring system.

  • Polarity: The presence of two nitrogen atoms and a carbonyl group imparts significant polarity to the molecule. This is a key consideration for the selection of an appropriate chromatographic method.

2.2. Anticipated Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis involves the cyclization of a precursor derived from piperidine and an amino acid derivative.[1] Based on this, likely impurities include:

  • Unreacted Starting Materials: Such as derivatives of 2-(aminomethyl)piperidine and ethyl 2-bromoacetate.

  • Linear Precursors: Incomplete cyclization can lead to the presence of the linear amide precursor.

  • Byproducts of Side Reactions: Such as dimers or products of intermolecular reactions.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

The successful chromatographic method must be able to resolve the target compound from these structurally similar and dissimilar impurities.

Chromatographic Purification Strategies

Given the polar nature of this compound, normal-phase chromatography is a highly effective purification technique. For instances where chirality is a factor in the synthesis or further application, chiral HPLC is necessary to separate the enantiomers.

Normal-Phase Flash Chromatography: For Bulk Purification

Normal-phase chromatography utilizes a polar stationary phase and a non-polar mobile phase. Polar compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus elute later than non-polar impurities.[3]

Rationale for Method Selection:

  • Stationary Phase: Silica gel is the most common and cost-effective stationary phase for normal-phase chromatography. Its hydroxyl groups provide polar interaction sites for the analyte.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The polarity of the mobile phase is fine-tuned to achieve optimal separation. For nitrogen-containing heterocyclic compounds, tailing can be an issue due to strong interactions with acidic silanol groups on the silica surface. The addition of a small amount of a basic modifier, such as triethylamine, can mitigate this by neutralizing these active sites.[4]

Experimental Protocol: Normal-Phase Flash Chromatography

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase.

  • Column Selection and Packing: Select a silica gel column with a particle size of 40-63 µm. The mass of the silica should be approximately 50-100 times the mass of the crude sample.

  • Mobile Phase Preparation: Prepare a mobile phase of hexanes and ethyl acetate. A typical starting point for method development is a 1:1 mixture. Add 0.1% triethylamine to the mobile phase to reduce peak tailing.

  • Thin Layer Chromatography (TLC) for Method Development: Before running the column, optimize the mobile phase composition using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Equilibration: Equilibrate the packed column with the initial mobile phase (e.g., 80:20 hexanes:ethyl acetate with 0.1% triethylamine) for at least 3-5 column volumes.

  • Sample Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 20% to 80% ethyl acetate in hexanes), is often effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using TLC.

  • Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation:

ParameterRecommended Value/Condition
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexanes:Ethyl Acetate gradient with 0.1% Triethylamine
Gradient Profile 20% to 80% Ethyl Acetate over 20 column volumes
Detection TLC with potassium permanganate stain
Expected Elution Non-polar impurities will elute first, followed by the product.
Chiral HPLC: For Enantiomeric Separation

If the synthesis of this compound is not stereospecific, or if a specific enantiomer is required for biological testing, chiral HPLC is necessary for separation.

Rationale for Method Selection:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including heterocyclic molecules.[5]

  • Mobile Phase: For normal-phase chiral HPLC, a mixture of a non-polar alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. The alcohol modifier plays a crucial role in the chiral recognition mechanism.[6]

Experimental Protocol: Chiral HPLC

Caption: Workflow for Chiral HPLC Separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Column Selection: A Chiralpak® or Chiralcel® column with a polysaccharide-based stationary phase is recommended.

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A common starting ratio is 90:10 (v/v).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and perform an isocratic elution.

  • Detection: Monitor the elution of the enantiomers using a UV detector, typically at a low wavelength (e.g., 210-220 nm) as the compound may lack a strong chromophore.

  • Method Optimization: If the resolution is not satisfactory, adjust the ratio of hexane to isopropanol. A lower percentage of isopropanol will generally increase retention and may improve resolution. The flow rate can also be optimized.

  • Fraction Collection: For preparative scale, collect the eluting enantiomers in separate fractions.

  • Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess of each.

  • Solvent Removal: Remove the solvent from the enantiopure fractions under reduced pressure.

Data Presentation:

ParameterRecommended Value/Condition
Stationary Phase Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Expected Outcome Baseline separation of the two enantiomers.

Troubleshooting

Even with well-defined protocols, chromatographic separations can sometimes present challenges.

ProblemPotential CauseSuggested Solution
Peak Tailing (Normal-Phase) Strong interaction with acidic silanol groups on the silica surface.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[4]
Poor Resolution Inappropriate mobile phase polarity or gradient.Optimize the mobile phase composition using TLC. For HPLC, adjust the mobile phase ratio or the gradient slope.
No Elution of Compound The compound is too polar for the mobile phase.Increase the polarity of the mobile phase significantly. In normal-phase, increase the percentage of the polar solvent.
Low Recovery Irreversible adsorption on the stationary phase or compound degradation.Check the stability of the compound on a TLC plate before running the column. Consider using a different stationary phase like alumina or a reversed-phase column.[4]
Co-elution of Impurities The impurity has a very similar polarity to the product.Try a different solvent system or a different stationary phase to alter the selectivity of the separation.

Conclusion

The successful purification of this compound is a critical step in its utilization for drug discovery and development. This application note provides a comprehensive and scientifically grounded guide to achieving high purity of this important heterocyclic scaffold using normal-phase flash chromatography for bulk purification and chiral HPLC for enantiomeric separation. The detailed protocols and troubleshooting guide are designed to empower researchers to confidently and efficiently purify this compound, ensuring the integrity of their subsequent research.

References

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(7), 514-521.
  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2011). Chiral mobile phase additives in HPLC enantioseparations. Methods in molecular biology (Clifton, N.J.), 715, 103–117.

Sources

Application Note & Protocol: N-Alkylation of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the N-alkylation of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, a privileged scaffold in medicinal chemistry. While direct literature protocols for this specific transformation are sparse, this guide synthesizes established methodologies for similar saturated N-heterocycles with specific, verified conditions to provide a robust and reliable procedure. The protocol details reagent selection, reaction setup, monitoring, work-up, and purification. Furthermore, it explains the chemical principles behind the procedural choices, offering researchers a comprehensive guide for synthesizing novel N-substituted derivatives for applications in drug discovery and development.

Introduction & Mechanistic Rationale

This compound is a bicyclic lactam that serves as a versatile starting material for the synthesis of complex nitrogen-containing molecules, including potential anticancer agents.[1] The secondary amine at the N2 position is a key handle for structural modification, allowing for the introduction of various alkyl groups to modulate the compound's physicochemical and pharmacological properties.

The N-alkylation reaction proceeds via a classical nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the secondary amine's N-H bond using a suitable base. The resulting amide anion is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new N-C bond.

The choice of base is critical. The N-H proton of the lactam is weakly acidic. Therefore, a sufficiently strong base is required for efficient deprotonation. Common choices range from moderate carbonate bases to strong hydride bases, depending on the specific substrate and desired reactivity.

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base for this transformation.[1] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the "cesium effect," which generates a more 'naked' and thus more reactive anion.[2][3][4]

  • Hydride Bases (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion.[5][6] It is particularly useful for less reactive alkylating agents or when milder bases fail. Caution is required as NaH reacts violently with water and generates flammable hydrogen gas.[6]

The selection of solvent is equally important. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal as it can dissolve the reactants and stabilize the intermediate ions without interfering with the reaction.[2][3]

Experimental Workflow Overview

The overall experimental process follows a logical sequence from reaction setup to final product characterization. This workflow ensures reproducibility and high purity of the target compound.

G prep Preparation (Drying Glassware, Inert Atmosphere) reactants Reactant Addition (Lactam, Solvent, Base) prep->reactants deprotonation Deprotonation (Stirring at RT) reactants->deprotonation alkylation Alkylation (Add Alkyl Halide, Heat) deprotonation->alkylation monitor Reaction Monitoring (TLC or LC-MS) alkylation->monitor Periodically quench Quenching (Add Water/Brine) monitor->quench Upon Completion workup Aqueous Work-up (Extraction with Organic Solvent) quench->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize product Final Product (N-Alkylated Lactam) characterize->product

Sources

Application Notes and Protocols for the Development of Novel TLR7/8/9 Inhibitors from a Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Crossroads of Innate Immunity

Toll-like receptors (TLRs) 7, 8, and 9 are critical sentinels of the innate immune system, orchestrating responses to pathogen-derived nucleic acids.[1][2] These endosomally localized receptors recognize single-stranded RNA (ssRNA) by TLR7 and TLR8, and unmethylated CpG DNA by TLR9, initiating signaling cascades that are vital for anti-viral and anti-bacterial immunity.[2][3] However, the dysregulation of TLR7, 8, and 9 signaling is a key driver in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE) and psoriasis, where the immune system mistakenly attacks self-derived nucleic acids.[1][4][5] Furthermore, in certain cancers, TLR signaling can paradoxically promote tumor progression and chemoresistance.[6][7] This dual role underscores the therapeutic potential of selectively inhibiting these receptors.

The Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, known for its diverse biological activities and potential as a pharmacophore in drug design.[8] This application note provides a comprehensive guide for researchers and drug development professionals on leveraging this versatile scaffold to discover and develop novel and selective inhibitors of TLR7, TLR8, and TLR9. We will detail the necessary protocols, from initial high-throughput screening to lead optimization and in-depth cellular characterization, providing the scientific rationale behind each step to ensure a robust and efficient development pipeline.

The Scientific Rationale: Intercepting Pathogenic Signaling

Upon ligand recognition, TLR7, TLR8, and TLR9 recruit the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF7.[9][10][11] This leads to the production of pro-inflammatory cytokines and type I interferons, crucial mediators of the inflammatory response.[11][12][13] The goal of inhibiting these TLRs is to selectively dampen these pathological inflammatory responses without compromising overall immune competence.

Diagram 1: Simplified TLR7/8/9 Signaling Pathway This diagram illustrates the common MyD88-dependent signaling pathway initiated by TLR7, TLR8, and TLR9 upon ligand binding in the endosome, leading to the production of inflammatory cytokines and type I interferons.

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7, TLR8, or TLR9 MyD88 MyD88 TLR->MyD88 Recruitment Ligand ssRNA (TLR7/8) CpG DNA (TLR9) Ligand->TLR Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (e.g., IFN-α) IRF7->IFN Transcription

Caption: MyD88-dependent signaling cascade of TLR7, TLR8, and TLR9.

Experimental Workflow for Inhibitor Development

The development of potent and selective TLR7/8/9 inhibitors from the this compound scaffold follows a multi-step process. This workflow is designed to efficiently identify active compounds and refine their properties to yield promising drug candidates.

Diagram 2: Inhibitor Development Workflow This flowchart outlines the key stages in the development of TLR7/8/9 inhibitors, from initial library screening to lead optimization and preclinical evaluation.

Workflow cluster_discovery Discovery Phase cluster_validation Validation & Selectivity cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (HEK-Blue™ TLR Reporter Cells) Hit_ID Hit Identification (Potency & Efficacy Assessment) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against other TLRs & Targets) Dose_Response->Selectivity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Selectivity->Cytotoxicity SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Cytotoxicity->SAR ADME ADME/Tox Profiling (In vitro & in silico) SAR->ADME Cellular_Assays Primary Immune Cell Assays (PBMCs, pDCs) ADME->Cellular_Assays In_Vivo In Vivo Disease Models (e.g., Lupus-prone mice) Cellular_Assays->In_Vivo

Caption: Workflow for TLR7/8/9 inhibitor discovery and development.

Protocols for Screening and Characterization

Protocol 1: High-Throughput Screening (HTS) using HEK-Blue™ TLR Reporter Cells

Rationale: HEK-Blue™ cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This allows for a simple, colorimetric assay to quantify TLR activation, making it ideal for HTS.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR7, hTLR8, and hTLR9 cell lines according to the manufacturer's instructions.

  • Compound Preparation: Prepare a library of this compound derivatives in DMSO at a stock concentration of 10 mM. Serially dilute compounds in assay medium to achieve the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation:

    • Add 20 µL of each compound dilution to the wells of a 96-well plate.

    • Include positive controls (TLR7 agonist: R848; TLR8 agonist: R848 or CL075; TLR9 agonist: CpG ODN) and negative controls (vehicle - DMSO).

  • Cell Seeding: Add 180 µL of a HEK-Blue™ cell suspension (e.g., 2.5 x 10^5 cells/mL) to each well.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

    • Incubate at 37°C for 1-4 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

Parameter Condition Rationale
Cell Lines HEK-Blue™ hTLR7, hTLR8, hTLR9Specific and robust reporter system for individual TLRs.
Compound Conc. 10 µM (initial screen)A standard concentration to identify initial hits.
Agonists R848 (TLR7/8), CpG ODN (TLR9)Potent and specific agonists to ensure robust assay window.
Readout SEAP activity (OD 620-655 nm)Quantitative and high-throughput compatible.
Protocol 2: Dose-Response and IC50 Determination

Rationale: Once initial hits are identified, it is crucial to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Follow the procedure outlined in Protocol 1.

  • Prepare 8-10 point serial dilutions of the hit compounds, typically starting from 50 µM.

  • Incubate the cells with the compound dilutions and a fixed concentration of the respective TLR agonist (e.g., the EC50 concentration).

  • Measure SEAP activity as described previously.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Parameter Value Description
IC50 Varies by compoundConcentration of inhibitor required to reduce the agonist response by 50%.
Curve Fit Sigmoidal dose-responseCharacterizes the potency and cooperativity of inhibition.
Protocol 3: Cellular Cytokine Inhibition Assay using Human PBMCs

Rationale: To confirm the activity of the inhibitors in a more physiologically relevant system, their ability to block cytokine production in primary human immune cells should be assessed. Peripheral blood mononuclear cells (PBMCs) contain a mixture of immune cells, including monocytes and plasmacytoid dendritic cells (pDCs), which are key responders to TLR7/8/9 activation.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the inhibitor for 1 hour at 37°C.

  • TLR Stimulation: Add the respective TLR agonist (R848 for TLR7/8 or CpG ODN for TLR9) and incubate for 18-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of key cytokines (e.g., TNF-α, IL-6 for TLR7/8; IFN-α for TLR7/9) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 for the inhibition of each cytokine.

Parameter Measurement Rationale
Cell Type Human PBMCsPhysiologically relevant primary cells.
Cytokines TNF-α, IL-6, IFN-αKey downstream effectors of TLR7/8/9 signaling.
Readout ELISASensitive and specific quantification of cytokine levels.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from the HTS will likely require optimization to improve their potency, selectivity, and drug-like properties. A systematic SAR study is essential. While the specific modifications to the this compound scaffold will be empirically determined, general strategies can be proposed based on known TLR inhibitors.

Potential Areas for Modification:

  • Substitution on the Pyrido Ring: Introduction of various functional groups can influence binding affinity and selectivity.

  • Modification of the Pyrazinone Ring: Alterations to this part of the scaffold can impact pharmacokinetic properties.

  • Stereochemistry: The stereoisomers of the lead compounds should be synthesized and tested, as biological activity is often stereospecific.

Conclusion

The development of selective inhibitors for TLR7, TLR8, and TLR9 holds immense promise for the treatment of a wide range of inflammatory and autoimmune diseases. The this compound scaffold provides a promising starting point for the discovery of novel therapeutics. The protocols and workflow detailed in this application note provide a robust framework for researchers to systematically screen, characterize, and optimize compounds from this chemical series, ultimately paving the way for the development of next-generation immunomodulatory drugs.

References

  • Benchchem. This compound.
  • Kawai T, Akira S. The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors.
  • Krieg AM. Toll-like receptor 9 (TLR9) agonists in the treatment of cancer. Oncogene. 2008;27(2):161-167.
  • Lee BL, Barton GM. Trafficking of endosomal Toll-like receptors. Trends Cell Biol. 2014;24(6):360-369.
  • Marshak-Rothstein A. Toll-like receptors in systemic autoimmune disease. Nat Rev Immunol. 2006;6(11):823-835.
  • Krieg AM. CpG motifs in bacterial DNA and their immune effects. Annu Rev Immunol. 2002;20:709-760.
  • Heil F, Hemmi H, Hochrein H, et al. Species-specific recognition of single-stranded RNA via toll-like receptor 7 and 8. Science. 2004;303(5663):1526-1529.
  • Diebold SS, Kaisho T, Hemmi H, Akira S, Reis e Sousa C. Innate antiviral responses by means of TLR7-mediated recognition of single-stranded RNA. Science. 2004;303(5663):1529-1531.
  • Gorden KB, Gorski KS, Gibson SJ, et al. Synthetic TLR agonists as adjuvants. Curr Opin Immunol. 2005;17(3):249-254.
  • Duffy L, O'Reilly SC. Toll-like receptors in the pathogenesis of autoimmune diseases: recent. Immunotargets Ther. 2016;5:69-81.
  • Celhar T, Magalhães R, Fairhurst AM. TLR7 and TLR8 in autoimmunity. Cell Res. 2012;22(5):789-791.
  • Kanzler H, Barrat FJ, Hessel EM, Coffman RL. Therapeutic targeting of innate immunity with Toll-like receptor agonists and antagonists.
  • O'Neill LA, Bowie AG. The family of five: TIR-domain-containing adaptors in Toll-like receptor signalling.
  • Lin SC, Lo YC, Wu H. Helical assembly in the MyD88-IRAK4-IRAK2 complex in TLR/IL-1R signaling. Nature. 2010;465(7300):885-890.
  • Deguine J, Barton GM. MyD88: a central player in innate immune signaling. F1000Prime Rep. 2014;6:97.
  • Fitzgerald KA, Rowe DC, Barnes BJ, et al. A critical role for TRAM in the TLR4-mediated signaling pathways.
  • Yamamoto M, Sato S, Hemmi H, et al.
  • Barrat FJ, Meeker T, Gregorio J, et al. Nucleic acids of mammalian origin can act as endogenous ligands for Toll-like receptors and may promote systemic lupus erythematosus. J Exp Med. 2005;202(8):1131-1139.
  • Leadbetter EA, Rifkin IR, Hohlbaum AM, et al. Chromatin-IgG complexes activate B cells by a TLR9- and MyD88-dependent mechanism. J Immunol. 2002;168(9):4378-4382.
  • Cell Signaling Technology. Toll-Like Receptor Signaling.
  • InvivoGen. Toll-like Receptor 9 (TLR9).
  • Kawai T, Akira S. Toll-like receptors and their crosstalk with other innate receptors in infection and immunity. Immunity. 2011;34(5):637-650.
  • Wikipedia. Toll-like receptor 9.
  • Zhu J, Mohan C. Toll-like receptor signaling pathways in lupus. Autoimmunity. 2010;43(2):131-142.
  • ResearchGate. Structure and signaling pathways of the toll-like receptor 7 (TLR7).
  • Ovid. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation.
  • PNAS. Structural basis for TIR domain–mediated innate immune signaling by Toll-like receptor adaptors TRIF and TRAM.
  • Monash University. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target.
  • PubMed. TRIF-dependent signaling and its role in liver diseases.
  • Acta Naturae. Toll-Like Receptors (TLRs): The Role in Tumor Progression.
  • What are TLR7 modulators and how do they work?.
  • Wikipedia. Toll-like receptor 8.
  • What are TLR8 agonists and how do they work?.
  • Duffy L, O'Reilly SC. Toll-like receptors in the pathogenesis of autoimmune diseases: recent. Immunotargets Ther. 2016;5:69-81.
  • R&D Systems. Toll-Like Receptor Signaling Pathways.
  • PubMed Central. Dihydropyrrolo[2,3-d]pyrimidines: Selective Toll-Like Receptor 9 Antagonists from Scaffold Morphing Efforts.
  • Bristol Myers Squibb. Toll-like receptors (TLR) 7 and 8 fact sheet.
  • MDPI. The Role of the Oxidative State and Innate Immunity Mediated by TLR7 and TLR9 in Lupus Nephritis.
  • PubMed. Discovery of selective TLR9 antagonists via machine learning-driven structural modeling and experimental validation.
  • PubMed. Structure-based rational design of TLR7/8 antagonists through agonist scaffold reengineering for psoriasis therapy.
  • PubMed Central. Optimal oligonucleotide sequences for TLR9 inhibitory activity in human cells: lack of correlation with TLR9 binding.
  • AACR Journals. The TLR7/8/9 Antagonist IMO-8503 Inhibits Cancer-Induced Cachexia.
  • Patsnap Synapse. What are the new molecules for TLR9 antagonists?.
  • PubMed Central. Recent Advances on Small-Molecule Antagonists Targeting TLR7.
  • PubMed. Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists.
  • ResearchGate. Structure-based rational design of TLR7/8 antagonists through agonist scaffold reengineering for psoriasis therapy.
  • Asian Journal of Pharmaceutics. Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -.
  • ACS Publications. Spatially Controlled Activation of Toll-like Receptor 9 with DNA-Based Nanomaterials.

Sources

Application Notes and Protocols for the Evaluation of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Date: January 13, 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one, a privileged heterocyclic scaffold, in the context of non-small cell lung cancer (NSCLC). Recognizing the therapeutic potential of its derivatives in oncology, these application notes delineate a structured, in-depth approach to characterizing the cytotoxic and mechanistic effects of this compound on relevant lung cancer cell lines.[1] We present a series of validated, step-by-step protocols for essential in vitro assays, including cell viability, cell cycle analysis, and apoptosis induction. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system, enabling robust data generation for the assessment of this compound as a potential therapeutic agent for lung cancer.

Introduction: The Rationale for Investigating this compound in Lung Cancer

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical unmet need. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with many approved drugs featuring these structural motifs. This compound is a saturated bicyclic organic compound that serves as a "privileged scaffold" in drug discovery due to its versatile synthetic accessibility and its presence in various biologically active molecules.[1] While derivatives of this scaffold have demonstrated promising antitumor activity against a range of cancer cell lines, its specific effects on lung cancer cells have not been extensively characterized.[1] This guide outlines a systematic approach to investigate the anticancer potential of this compound in well-established NSCLC cell lines.

Experimental Design and Workflow

A logical and sequential experimental workflow is crucial for the comprehensive evaluation of a novel compound. The following workflow is proposed to systematically assess the anticancer properties of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Data Interpretation & Reporting A Compound Preparation & QC B Cell Line Selection & Culture (A549, H1299, H460) A->B C Cytotoxicity Screening (MTT Assay) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot Analysis (Apoptosis & Cell Cycle Markers) F->G H Data Synthesis & Analysis G->H I Conclusion & Future Directions H->I

Figure 1: A proposed experimental workflow for the in vitro evaluation of this compound.

Materials and Methods

Cell Lines and Culture Conditions

The choice of cell lines is critical for generating relevant data. A panel of well-characterized human NSCLC cell lines with different genetic backgrounds is recommended.

  • A549: Adenocarcinoma, wild-type p53.[2][3]

  • NCI-H1299: Non-small cell lung carcinoma, null for p53.[4]

  • NCI-H460: Large cell carcinoma, wild-type p53.[2][3]

These cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.

Protocol 1: Lung Cancer Cell Line Culture

  • Media Preparation:

    • A549: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 4 mM L-glutamine.[3]

    • H1299: RPMI-1640 medium supplemented with 10% FBS.[5]

    • H460: RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.[3]

  • Cell Thawing and Seeding: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.

  • Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge, and resuspend in fresh medium for seeding into new flasks or for experimental use.

Compound Preparation

This compound should be of high purity (>98%).

Protocol 2: Stock Solution Preparation

  • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed lung cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineIC50 (µM) at 48h
A54915.2
H129925.8
H46012.5

Mechanistic Studies

Cell Cycle Analysis

Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[9][10]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).[10]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. Annexin V/PI staining can distinguish between viable, apoptotic, and necrotic cells.

Protocol 5: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound as described for cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis. Key proteins to investigate include:

  • Apoptosis markers: Cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[11]

  • Cell cycle regulators: Cyclin D1, Cyclin B1, CDK4, and p21.

Protocol 6: Western Blotting

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Potential Signaling Pathway

Based on the known mechanisms of other small molecule anticancer agents, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

signaling_pathway cluster_stimulus Cellular Stress cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound This compound Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: A hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion and Future Directions

These application notes provide a robust framework for the initial preclinical evaluation of this compound in lung cancer cell lines. The outlined protocols are designed to yield reproducible and comprehensive data on the compound's cytotoxic effects and its impact on key cellular processes such as cell cycle progression and apoptosis. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of lung cancer, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize the lead compound.

References

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available from: [Link]

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available from: [Link]

  • Cell Cycle Analysis. Available from: [Link]

  • Determination of Caspase Activation by Western Blot - PubMed - NIH. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis?. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and Derivatives] - PubMed. Available from: [Link]

  • Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl). Available from: [Link]

  • Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxa | OTT. Available from: [Link]

  • Cell Viability (%) of A549, H1299 and H460 cancer cells after 48 h treatment with 10 µg/mL concentration of the extracts. - ResearchGate. Available from: [Link]

  • Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxanthine guanine phosphoribosyltransferase on the plasma membrane - NIH. Available from: [Link]

  • Research and Clinical Implications of NCI-H1299 Lung Cancer Cells - Cytion. Available from: [Link]

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases - PMC - NIH. Available from: [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) - Asian Journal of Pharmaceutics. Available from: [Link]

  • Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC - NIH. Available from: [Link]

  • Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Available from: [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed. Available from: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC - NIH. Available from: [Link]

  • An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PubMed. Available from: [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - NIH. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available from: [Link]

  • Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development - PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - NIH. Available from: [Link]

  • Request Bulk Quote - ChemUniverse. Available from: [Link]

Sources

Application of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Derivatives in Systemic Lupus Erythematosus Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modulating Autoimmunity

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and tissue damage.[1][2] A critical driver of this pathology is the aberrant activation of endosomal Toll-like Receptors (TLRs), particularly TLR7, TLR8, and TLR9.[3] These receptors, designed to recognize microbial nucleic acids, mistakenly identify self-derived RNA and DNA, triggering a cascade of inflammatory responses.[3] Consequently, the inhibition of these TLRs presents a promising therapeutic strategy for SLE.[3]

The hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one core is a "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its presence in biologically active compounds.[4] While this specific molecule is primarily a synthetic intermediate, recent advancements have highlighted novel derivatives built upon the closely related hexahydro-1H-pyrazino[1,2-a]pyrazine framework as potent and selective inhibitors of TLRs 7, 8, and 9.[3] This guide provides a comprehensive overview of the application of these next-generation compounds in SLE research, detailing their mechanism of action and providing robust protocols for their investigation.

Mechanism of Action: Quenching the Inflammatory Signal at its Source

The therapeutic potential of hexahydro-1H-pyrazino[1,2-a]pyrazine derivatives in SLE lies in their ability to antagonize the endosomal TLRs 7, 8, and 9.[3] In the context of lupus, self-nucleic acids released from dying cells form immune complexes that are internalized by plasmacytoid dendritic cells (pDCs) and B cells. Within the endosome, these nucleic acids activate TLR7/8 (recognizing single-stranded RNA) and TLR9 (recognizing CpG-DNA), initiating a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This creates a vicious cycle of immune activation and tissue damage.

The hexahydro-1H-pyrazino[1,2-a]pyrazine-based inhibitors function by directly binding to and blocking the signaling of these TLRs, thereby attenuating the downstream inflammatory response. This targeted approach offers a significant advantage over broad-spectrum immunosuppressants by addressing a key upstream driver of the disease.

SLE_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cell Plasmacytoid Dendritic Cell / B Cell cluster_endosome Endosome Immune_Complex Self-Nucleic Acid Immune Complex TLR7_8 TLR7 / TLR8 Immune_Complex->TLR7_8 ssRNA recognition TLR9 TLR9 Immune_Complex->TLR9 CpG-DNA recognition MyD88 MyD88 TLR7_8->MyD88 TLR9->MyD88 Inhibitor Hexahydro-1H-pyrazino[1,2-a]pyrazine Derivative Inhibitor->TLR7_8 Inhibition Inhibitor->TLR9 Inhibition IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB Type_I_IFN Type I Interferon Production IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines

Caption: Inhibition of TLR7/8/9 signaling in SLE by Hexahydro-1H-pyrazino[1,2-a]pyrazine derivatives.

Experimental Protocols: A Framework for Investigation

The following protocols provide a detailed methodology for characterizing the activity of novel hexahydro-1H-pyrazino[1,2-a]pyrazine derivatives in the context of SLE research.

Protocol 1: In Vitro TLR Inhibition Assay

This protocol outlines a cell-based assay to determine the potency and selectivity of the test compounds in inhibiting TLR7, TLR8, and TLR9 signaling.

Objective: To quantify the IC50 values of the test compound for TLR7, TLR8, and TLR9.

Materials:

  • HEK-Blue™ TLR7, TLR8, and TLR9 reporter cell lines (InvivoGen)

  • Test compound (Hexahydro-1H-pyrazino[1,2-a]pyrazine derivative)

  • TLR7 agonist (e.g., R848)

  • TLR8 agonist (e.g., R848)

  • TLR9 agonist (e.g., CpG ODN)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the HEK-Blue™ TLR reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.

  • Treatment: Add the diluted test compound to the respective wells and incubate for 1 hour.

  • Stimulation: Add the appropriate TLR agonist to stimulate the cells. Include a vehicle control (no compound) and a negative control (no agonist).

  • Incubation: Incubate the plate for 16-24 hours.

  • Detection: Add QUANTI-Blue™ Solution to each well and incubate for 1-3 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Parameter Description
Cell Lines HEK-Blue™ TLR7, TLR8, TLR9
Agonists R848 (for TLR7/8), CpG ODN (for TLR9)
Readout Secreted embryonic alkaline phosphatase (SEAP) activity measured by colorimetric assay (QUANTI-Blue™)
Data Output IC50 values representing the concentration of compound required for 50% inhibition of TLR signaling.
Protocol 2: In Vivo Murine Model of Lupus

This protocol describes the use of a murine model of SLE to evaluate the in vivo efficacy of the test compound.

Objective: To assess the ability of the test compound to ameliorate disease symptoms in a lupus-prone mouse model.

Model: MRL/lpr mice, which spontaneously develop a lupus-like disease.

Materials:

  • MRL/lpr mice (8-10 weeks old)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Equipment for blood and urine collection

  • ELISA kits for autoantibody and cytokine measurement

  • Histology supplies

Procedure:

  • Animal Acclimatization: Acclimatize the MRL/lpr mice for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and one or more treatment groups.

  • Dosing: Administer the test compound or vehicle to the mice daily for a predefined period (e.g., 8-12 weeks).

  • Monitoring: Monitor the mice for signs of disease progression, including body weight, skin lesions, and proteinuria.

  • Sample Collection: Collect blood and urine samples at regular intervals.

  • Analysis:

    • Measure serum levels of anti-dsDNA autoantibodies and inflammatory cytokines (e.g., IFN-α) using ELISA.

    • Assess proteinuria as a measure of kidney damage.

    • At the end of the study, euthanize the mice and perform histological analysis of the kidneys to evaluate glomerulonephritis.

  • Data Interpretation: Compare the disease parameters between the treated and control groups to determine the efficacy of the test compound.

InVivo_Workflow start MRL/lpr Mice (8-10 weeks) grouping Randomized Grouping start->grouping treatment Daily Dosing (Test Compound or Vehicle) grouping->treatment monitoring Weekly Monitoring (Body Weight, Proteinuria) treatment->monitoring sampling Bi-weekly Blood/Urine Collection monitoring->sampling analysis Endpoint Analysis: - Serum Autoantibodies (ELISA) - Cytokine Profiling - Kidney Histology sampling->analysis end Efficacy Assessment analysis->end

Caption: Experimental workflow for in vivo evaluation of a test compound in a murine lupus model.

Conclusion and Future Directions

Derivatives of the hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold represent a promising new class of inhibitors targeting the TLR7, 8, and 9 pathways, which are central to the pathogenesis of SLE.[3] The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro characterization to in vivo efficacy studies. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance their development as potential therapeutics for systemic lupus erythematosus.

References

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases - PMC - NIH. Available at: [Link]

  • Scoring personalized molecular portraits identify Systemic Lupus Erythematosus subtypes and predict individualized drug responses, symptomatology and disease progression - PubMed. Available at: [Link]

  • Drug-Induced Lupus Erythematosus - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one. This bicyclic scaffold is a crucial intermediate in medicinal chemistry, serving as a core structure in the development of novel therapeutics, including potential treatments for autoimmune diseases.[1][2] Achieving a high yield of this compound is critical for the efficiency of subsequent drug discovery and development phases.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategy.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, which is typically approached via a two-stage process: (1) Reductive amination to form an N-substituted piperidine intermediate, followed by (2) intramolecular cyclization to yield the final product.

Diagram: General Synthetic Workflow

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Intramolecular Cyclization A Piperidine Precursor (e.g., Ethyl 2-(piperidyl)acetate) C Imine/Iminium Ion Formation (Mild Acid Catalyst) A->C B Carbonyl Compound (e.g., Glyoxylic Acid derivative) B->C D Reduction (Reducing Agent, e.g., STAB) C->D E Acyclic Intermediate (N-substituted piperidine derivative) D->E F Hydrolysis (if ester) or Activation E->F G Lactamization (Heat or Coupling Agent) F->G H Final Product This compound G->H G Start Low Yield Observed Q1 Which Stage? Start->Q1 Stage1 Reductive Amination Q1->Stage1 Stage 1 Stage2 Cyclization Q1->Stage2 Stage 2 Q1_S1 Check Imine Formation (pH, Catalyst) Stage1->Q1_S1 Q2_S1 Check Acid Activation Stage2->Q2_S1 S1_Sol1 Adjust pH to 4-6 with Acetic Acid Q1_S1->S1_Sol1 No/Slow Q1_S2 Check Reducing Agent Q1_S1->Q1_S2 OK S2_Sol1 Use STAB instead of NaBH4 Q1_S2->S2_Sol1 S2_Sol2 Use Fresh Reagent Q1_S2->S2_Sol2 S3_Sol1 Use Coupling Agent (e.g., HATU) Q2_S1->S3_Sol1 No/Slow Q2_S2 Check Reaction Conditions Q2_S1->Q2_S2 OK S4_Sol1 Use High Dilution Conditions Q2_S2->S4_Sol1

Sources

Technical Support Center: Bicyclic Pyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bicyclic pyrazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during their experiments. As Senior Application Scientists, we have compiled this information based on established literature and practical experience in the field.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of bicyclic pyrazinones, providing insights into their causes and offering practical solutions.

Problem 1: My reaction is producing a significant amount of a symmetrical byproduct, which appears to be a dimer of my starting α-amino amide.

Question: I am attempting to synthesize a bicyclic pyrazinone by condensing an α-amino amide with a 1,2-dicarbonyl compound, but I am isolating a significant amount of a dimeric byproduct. What is happening and how can I prevent this?

Plausible Cause: The formation of a 2,5-diketopiperazine is a common side reaction when working with α-amino amides, especially under conditions that favor self-condensation. This occurs when two molecules of the α-amino amide react with each other head-to-tail to form a stable six-membered ring.

Proposed Solutions:

  • Control the Stoichiometry and Addition Rate:

    • Ensure the 1,2-dicarbonyl compound is present in a slight excess (1.1-1.2 equivalents).

    • Add the α-amino amide solution slowly to the reaction mixture containing the dicarbonyl compound. This maintains a low concentration of the amino amide, favoring the intermolecular reaction with the dicarbonyl over self-condensation.

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature can sometimes disfavor the dimerization reaction, which may have a higher activation energy.

  • Solvent Selection:

    • The choice of solvent can influence the relative rates of the desired reaction and the side reaction. A solvent that better solubilizes the 1,2-dicarbonyl compound could enhance the desired reaction rate.

Verification Protocol:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the reaction profile of the standard procedure with the modified slow-addition method. The spot or peak corresponding to the 2,5-diketopiperazine byproduct should be significantly reduced.

Problem 2: I am observing the formation of an over-oxidized or aromatic byproduct, and my desired dihydropyrazinone is absent or in low yield.

Question: My synthesis is supposed to yield a dihydropyrazinone intermediate, but I am isolating a fully aromatic pyrazinone. What is causing this and how can I obtain my desired product?

Plausible Cause: Dihydropyrazinones can be susceptible to oxidation to the corresponding aromatic pyrazinone, especially in the presence of air (oxygen) or other oxidizing agents.[1][2] This is often an unintended side reaction that can be accelerated by heat or certain metal catalysts.

Proposed Solutions:

  • Inert Atmosphere:

    • Perform the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

    • Use degassed solvents to further reduce the presence of dissolved oxygen.

  • Control of Reaction Time and Temperature:

    • Monitor the reaction closely and stop it as soon as the dihydropyrazinone is formed to prevent subsequent oxidation.

    • Running the reaction at a lower temperature can also help to minimize over-oxidation.

Experimental Workflow for Oxidation Prevention:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start degas Degas Solvents start->degas inert Purge Reaction Vessel with N2 or Ar degas->inert add_reagents Add Reagents under Inert Atmosphere inert->add_reagents run_rxn Run Reaction at Controlled Temperature add_reagents->run_rxn monitor Monitor by TLC/LC-MS run_rxn->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Promptly extract->purify end End Product purify->end Isolate Dihydropyrazinone

Caption: Workflow for preventing over-oxidation.

Problem 3: My reaction is yielding a complex mixture of regioisomers.

Question: I am using an unsymmetrical 1,2-dicarbonyl compound, and my final product is a mixture of two bicyclic pyrazinone regioisomers that are difficult to separate. How can I improve the regioselectivity?

Plausible Cause: The condensation of an α-amino amide with an unsymmetrical 1,2-dicarbonyl compound can proceed in two different orientations, leading to the formation of two regioisomers.[1] The relative reactivity of the two carbonyl groups dictates the product ratio.

Proposed Solutions:

  • Use a Directing Group:

    • Modify one of the carbonyl groups of the 1,2-dicarbonyl compound to be significantly more or less reactive. For example, converting one carbonyl to a ketal will protect it, forcing the reaction to occur at the other carbonyl. The protecting group can be removed in a subsequent step.

  • Lewis Acid Catalysis:

    • The use of a Lewis acid catalyst can sometimes chelate to the 1,2-dicarbonyl compound in a way that enhances the electrophilicity of one carbonyl over the other, thus directing the nucleophilic attack of the amino amide.

  • Pre-formation of an Intermediate:

    • Consider a multi-step approach where the α-amino amide is first reacted with a reagent that will selectively react with one of the carbonyls before the cyclization step.

Regioselectivity Control Strategy:

G cluster_nonselective Non-Selective Pathway cluster_selective Selective Pathway start Unsymmetrical 1,2-Dicarbonyl mix Mixture of Regioisomers start->mix Direct Condensation protect Protect one Carbonyl start->protect reagents α-Amino Amide reagents->mix react React with Amino Amide reagents->react protect->react deprotect Deprotect react->deprotect cyclize Cyclize deprotect->cyclize single_iso Single Regioisomer cyclize->single_iso

Caption: Strategy for achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for bicyclic pyrazinones?

A1: Common methods often involve the condensation of an α-amino acid derivative (like an amide or ester) with a 1,2-dicarbonyl compound.[1][2] Another approach is the intramolecular cyclization of a suitably functionalized acyclic precursor.[3]

Q2: How can I purify my bicyclic pyrazinone from polar byproducts?

A2: Standard column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane/methanol) is a good starting point. If your compound is basic, adding a small amount of triethylamine to the eluent can improve peak shape and recovery.

Q3: Are there any specific safety precautions I should take during bicyclic pyrazinone synthesis?

A3: Standard laboratory safety practices should always be followed. Some reagents, such as oxalyl chloride, which can be used to generate 1,2-dicarbonyl equivalents, are highly corrosive and toxic, and should be handled in a fume hood with appropriate personal protective equipment.[1][2]

Data Summary

ProblemCommon ByproductKey Troubleshooting Strategy
Dimer Formation2,5-DiketopiperazineSlow addition of α-amino amide
Over-oxidationAromatic PyrazinoneUse of inert atmosphere
Lack of SelectivityRegioisomersProtecting group strategy

References

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link]

  • Kaur, M., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Itami, K., Yamaguchi, J., et al. (2011). Synthesis of Dragmacidin D via a C-H Activation/Cross-Coupling Strategy. Angewandte Chemie International Edition, 50(38), 8974-8978. [Link]

  • Van der Eycken, E., et al. (2012). Concise synthesis of an enantiopure bicyclic pyrazinone as constrained peptidomimetic building block. Organic & Biomolecular Chemistry, 10(10), 2003-2007. [Link]

  • Ishikawa, H., et al. (2019). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science, 10(33), 7739-7744. [Link]

  • Knochel, P., et al. (2017). Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. Chemistry - A European Journal, 23(52), 12845-12856. [Link]

  • Faller, C. E., et al. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 431-433. [Link]

  • Di Micco, S., et al. (2018). Diversity-oriented synthesis of bicyclic fragments containing privileged azines. MedChemComm, 9(10), 1650-1655. [Link]

  • Van der Eycken, E., et al. (2012). Concise synthesis of an enantiopure bicyclic pyrazinone as constrained peptidomimetic building block. PubMed. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Pyrido[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of the pyrido[1,2-a]pyrazine scaffold. This bicyclic nitrogen heterocycle is a privileged core in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] However, controlling the spatial arrangement of substituents—its stereochemistry—presents significant and nuanced challenges.

This guide is structured to provide rapid solutions to common problems through our FAQs section, followed by in-depth troubleshooting guides that explore the causality behind these challenges. We aim to equip you with the expert insights and validated protocols necessary to overcome synthetic hurdles and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors controlling diastereoselectivity?

A1: Achieving high diastereoselectivity typically hinges on controlling the approach of the nucleophile to an electrophilic center. A low diastereomeric ratio (dr) suggests that the energy difference between the transition states leading to the different diastereomers is minimal. Key factors include:

  • Reaction Temperature: Higher temperatures can overcome small energy barriers, leading to a loss of selectivity and favoring the thermodynamically most stable product, which may be a mixture. Running the reaction at lower temperatures often enhances kinetic control, favoring the formation of the product from the lower-energy transition state.

  • Steric Hindrance: The steric bulk of your starting materials, particularly substituents near the newly forming stereocenters, is critical. In reactions like the Pictet-Spengler cyclization, bulky groups on either the tryptamine equivalent or the carbonyl component can effectively shield one face of the intermediate iminium ion, directing the cyclization.[3] If these groups are not sufficiently differentiating, poor selectivity results.

  • Catalyst Choice and Loading: In catalyst-controlled reactions, the catalyst itself creates a chiral environment. Insufficient catalyst loading or the use of a non-optimal catalyst may fail to create a well-defined, asymmetric pocket, resulting in poor diastereomeric induction.

Q2: I'm performing an enantioselective reaction with a chiral catalyst, but the enantiomeric excess (ee) is poor. What should I investigate first?

A2: Poor enantiomeric excess in a catalytic asymmetric reaction points to issues with the catalyst's ability to effectively control the stereochemical outcome. Consider the following:

  • Catalyst Integrity and Purity: Verify the enantiomeric purity and chemical integrity of your catalyst. Chiral ligands or catalysts can racemize or decompose under certain conditions (e.g., heat, presence of acid/base).

  • Background (Uncatalyzed) Reaction: A significant, non-selective background reaction can erode the ee. This is common if the reaction proceeds even without the catalyst, albeit slower. To test this, run a control experiment without the chiral catalyst. If a significant amount of racemic product forms, you may need to lower the reaction temperature or use a less reactive substrate to suppress the background pathway.

  • Solvent Effects: The solvent can play a crucial role in the organization of the catalyst-substrate complex. A solvent that coordinates too strongly with the catalyst or substrate can disrupt the key interactions required for stereoinduction. Screen a range of solvents with varying polarity and coordinating ability.

  • Chiral Acid Catalysts: For reactions using chiral Brønsted acids like BINOL- or SPINOL-derived phosphoric acids, the acidity and steric bulk are finely tuned.[4] The choice of acid is critical for creating a specific hydrogen-bonding network that dictates facial selectivity during the cyclization of an N-acyliminium ion intermediate.[4][5]

Q3: My reaction is clean, but the yield is consistently low. What are common, non-obvious causes?

A3: Low yield in an otherwise clean reaction can be frustrating. Beyond obvious issues like poor starting material quality or incorrect stoichiometry, consider:

  • Intermediate Instability: The key intermediates, such as N-acyliminium ions in a Pictet-Spengler type reaction, can be unstable. They may be susceptible to hydrolysis or other decomposition pathways if trace amounts of water are present or if reaction times are too long. Ensure rigorously anhydrous conditions.

  • Product Inhibition: The synthesized product might act as an inhibitor by coordinating to the catalyst's active site, effectively shutting down the catalytic cycle. If this is suspected, using a higher catalyst loading or running the reaction at a lower concentration might help.

  • Reversibility: The key bond-forming step might be reversible. Under thermodynamic control, this could lead to an equilibrium mixture that does not favor the product. Changes in temperature or the use of additives to trap the product can sometimes overcome this.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for constructing the pyrido[1,2-a]pyrazine core, involving the cyclization of a β-arylethylamine with a carbonyl compound.[3][6] Achieving stereoselectivity is a major challenge.

The key intermediate is often a chiral N-acyliminium ion, whose cyclization is the stereodetermining step. The facial selectivity of the intramolecular nucleophilic attack dictates the final stereochemistry.

Causality Analysis: The stereochemical outcome is dictated by the conformation of the N-acyliminium ion intermediate within the chiral catalyst's pocket. Chiral Brønsted acids, for example, act as a chiral anion, forming a tight ion pair with the iminium cation.[5] This ion pair orients the substrate, exposing one face to intramolecular attack while shielding the other.

Workflow for Troubleshooting Stereoselectivity:

G start Low ee or dr Observed check_catalyst Step 1: Verify Catalyst System start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions check_catalyst->check_conditions If catalyst is optimal sub_catalyst1 Confirm catalyst purity & ee check_catalyst->sub_catalyst1 sub_catalyst2 Screen different catalyst backbones (e.g., BINOL, SPINOL) check_catalyst->sub_catalyst2 check_substrate Step 3: Re-evaluate Substrate check_conditions->check_substrate If conditions are optimized sub_conditions1 Screen solvents (Toluene, DCM, HFIP) check_conditions->sub_conditions1 sub_conditions2 Vary temperature (-78 °C to RT) check_conditions->sub_conditions2 sub_conditions3 Adjust concentration & catalyst loading check_conditions->sub_conditions3 solution High Stereoselectivity Achieved check_substrate->solution If substrate is modified sub_substrate1 Modify steric bulk of substituents check_substrate->sub_substrate1

Caption: Troubleshooting workflow for low stereoselectivity.

Solutions & Protocols:

  • Catalyst Selection: The choice of a chiral catalyst is paramount. Sterically demanding Brønsted acids derived from BINOL or SPINOL are often effective.[4] The bulky groups on the catalyst create a well-defined chiral pocket that enforces a specific conformation on the substrate.

  • Solvent Tuning: Non-coordinating solvents like toluene or dichloromethane are often preferred. However, highly fluorinated solvents like hexafluoroisopropanol (HFIP) can stabilize charged intermediates and promote cyclization, sometimes with excellent diastereoselectivity.[7]

  • Use of Chiral Auxiliaries: An alternative strategy is to attach a chiral auxiliary to the nitrogen of the piperazine ring. This auxiliary, such as a derivative of a chiral amino alcohol, can direct the stereochemical course of subsequent reactions. After the desired stereocenters are set, the auxiliary can be cleaved.[8][9]

Table 1: Comparison of Chiral Brønsted Acid Catalysts in a Model Pictet-Spengler Reaction

Catalyst TypeSolventTemp (°C)Yield (%)dree (%)Reference
H8-BINOL Phosphoric AcidToluene2585>20:192[5]
SPINOL Phosphoric AcidCH2Cl2091>20:196[4]
Helical Chiral CCPToluene2590-99[5]
Trifluoroacetic Acid (TFA)CH2Cl225951:1- (racemic)[4][10]

Data are representative and compiled for illustrative purposes based on typical outcomes reported in the literature.

Guide 2: Substrate-Controlled Diastereoselective Synthesis

When a chiral catalyst is ineffective or unavailable, using a substrate from the "chiral pool" can be a powerful strategy.

Starting with an enantiopure building block (e.g., from L-tryptophan or another amino acid) does not guarantee high diastereoselectivity in the final product. The existing stereocenter must effectively influence the formation of the new stereocenter(s).[3][6]

Causality Analysis: The efficiency of chirality transfer depends on the distance between the existing stereocenter and the reaction center, as well as the conformational rigidity of the molecule. In the transition state of the cyclization, the substituent on the existing stereocenter must create a strong steric or electronic bias to favor one diastereomeric outcome over the other. If the molecule is too flexible, this influence is diminished.

Mechanistic View of Stereochemical Induction:

G Start Chiral Amine + Aldehyde Imine Iminium Ion Intermediate (Prochiral) Start->Imine [H+] TS_A Transition State A (Lower Energy) R-group avoids steric clash Imine->TS_A Re-face attack (Favored) TS_B Transition State B (Higher Energy) R-group has steric clash Imine->TS_B Si-face attack (Disfavored) Product_A Major Diastereomer TS_A->Product_A Product_B Minor Diastereomer TS_B->Product_B

Caption: Energy profile for substrate-controlled diastereoselectivity.

Solutions & Protocols:

  • Enhance Conformational Rigidity: Introduce structural elements that lock the conformation of the molecule. For example, converting a flexible side chain into a temporary ring can bring the existing stereocenter closer to the reaction site, enhancing its directing effect.

  • Increase Steric Bulk: The directing group on the chiral center should be sufficiently large to create a clear steric bias. For example, a tert-butyl or phenyl group will have a much stronger directing effect than a methyl group.

  • Lewis Acid Additives: Lewis acids can coordinate to heteroatoms in the substrate, creating a more rigid chelated intermediate. This can lock the conformation and significantly improve the transfer of chirality.

Experimental Protocols

Protocol 1: General Procedure for a Chiral Brønsted Acid-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol provides a representative starting point for synthesizing a chiral tetrahydropyrido[1,2-a]pyrazin-one.

Materials:

  • N-acyl piperazine derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (1-10 mol%)

  • Anhydrous Toluene (or other suitable solvent)

  • 4Å Molecular Sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl piperazine derivative (e.g., 0.5 mmol), 4Å molecular sieves (approx. 200 mg), and the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe. Stir the mixture at room temperature for 15 minutes.

  • Reaction Initiation: Cool the flask to the desired temperature (e.g., 0 °C). Add the aldehyde (0.55 mmol) dropwise via syringe.

  • Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Analysis: Characterize the product by NMR and Mass Spectrometry. Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC.

Critical Notes:

  • Anhydrous Conditions: The presence of water can hydrolyze the iminium intermediate and deactivate the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Catalyst Choice: The optimal catalyst depends heavily on the specific substrates. It is highly recommended to screen a small panel of chiral Brønsted acids to identify the best performer.

References

  • ChemInform Abstract: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. (2010). ChemInform, 26(32).
  • Kumar, A., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Organic Letters, 25(15), 2638–2643. [Link]

  • Pabel, J., et al. (2009). Asymmetric Synthesis of Pyrido[1,2-c]pyrimidinones. Zeitschrift für Naturforschung B, 64(6), 653–661. [Link]

  • Ghorai, M. K., et al. (2018). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 23(10), 2536. [Link]

  • Musio, B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1184. [Link]

  • László, C., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36453. [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36453. [Link]

  • Ellis, J. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1018. [Link]

  • Ellis, J. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1018. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 49(25), 7290–7306. [Link]

  • László, C., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • Pabel, J., et al. (2009). Asymmetric Synthesis of Pyrido[1,2-c]pyrimidinones. Zeitschrift für Naturforschung B, 64(6), 653–661. [Link]

  • Request PDF. Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century. (2018). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The synthesis of this bicyclic lactam typically revolves around the formation of the pyrazinone ring through intramolecular cyclization. One prevalent method involves the hydrolysis of a precursor diester followed by intramolecular amide bond formation.[1] Another sophisticated approach is a tandem iminium cyclization, which involves the formation of an iminium intermediate from an amine-aldehyde condensation, followed by intramolecular cyclization.[1] Cascade reactions, such as a Michael addition followed by intramolecular transamidation, have also been successfully employed for similar hydrogenated pyrido[1,2-a]pyrazin-1-ones.[2]

Q2: Why is the choice of solvent critical in this synthesis?

A2: The solvent plays a multifaceted role in the synthesis of this compound. It not only dictates the solubility of reactants and intermediates but can also influence the reaction pathway and the stability of charged intermediates formed during cyclization. For instance, in related pyrazine syntheses, protic solvents like methanol have been shown to affect reaction quantum yields by forming hydrogen-bonded complexes, which can alter the energy landscape of the reaction.[3] The choice between aprotic and protic solvents can therefore significantly impact reaction rates and byproduct formation.

Q3: How does temperature affect the yield and purity of the final product?

A3: Temperature is a critical parameter that must be carefully controlled. Higher temperatures can accelerate the rate of the desired cyclization reaction; however, they can also promote side reactions, such as decomposition of starting materials or intermediates, leading to a lower yield and a more complex impurity profile. For industrial-scale production of related compounds, a two-stage process with distinct temperature profiles for acetal hydrolysis (25–40°C) and cyclization is often employed to maximize yield and purity.[1]

Q4: What is the mechanistic principle behind the acid-catalyzed cyclization approach?

A4: In an acid-catalyzed cyclization, the acid protonates a carbonyl or an acetal group in the precursor molecule. This protonation enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by a distal amine group within the same molecule. This intramolecular attack leads to the formation of the new ring system. The final steps typically involve the elimination of a small molecule, such as water, to yield the stable lactam product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The cyclization step may be slow or reversible under the current conditions.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Promote cyclization: For stubborn cyclizations, consider the addition of a dehydrating agent or a Lewis acid to facilitate ring closure.
Decomposition of starting materials or intermediates: Acid-sensitive functional groups may degrade under harsh conditions.Use milder reaction conditions. If using strong acids, consider switching to a weaker acid or a solid acid catalyst. Protect sensitive functional groups prior to the cyclization step.
Multiple Spots on TLC (Impurity Formation) Side reactions: Competing intermolecular reactions can occur if the concentration of starting materials is too high.Perform the reaction at a lower concentration to favor the intramolecular cyclization.
Formation of byproducts: Incomplete hydrolysis of precursors or side reactions of reactive intermediates can lead to a range of impurities.Ensure complete conversion of starting materials before proceeding to the next step. Optimize the stoichiometry of reagents to minimize excess reactants that could lead to side products.
Residual Solvents: Solvents from previous steps (e.g., methanol, acetic acid) can be carried over.[1]Incorporate a solvent swap before the final crystallization or purification step. Dry the product under high vacuum at an appropriate temperature to remove volatile impurities.
Difficulty in Product Purification Co-elution of impurities: Impurities with similar polarity to the product can make chromatographic separation challenging.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Derivative formation: In challenging cases, consider converting the product to a crystalline derivative for purification, followed by deprotection.
Product is an oil: The product may not crystallize easily, making isolation difficult.Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. Chromatography: Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.

Step 1: Precursor Synthesis Synthesize the acyclic precursor containing the necessary amine and ester/acid functionalities according to established literature procedures.

Step 2: Cyclization

  • Dissolve the precursor in a suitable solvent (e.g., toluene, acetic acid).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Step 3: Work-up and Isolation

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Alternatively, if the product is a solid, recrystallize from a suitable solvent (e.g., ethanol, isopropanol).

Visualizing the Reaction Pathway

To better understand the transformation, the following diagram illustrates a plausible mechanistic pathway for the acid-catalyzed intramolecular cyclization.

Acid-Catalyzed Cyclization cluster_start Step 1: Protonation cluster_cyclize Step 2: Intramolecular Attack cluster_end Step 3: Deprotonation & Dehydration Start Acyclic Precursor (with Amine and Carbonyl) Protonated Protonated Intermediate (Activated Carbonyl) Start->Protonated H⁺ Cyclized Cyclized Intermediate Protonated->Cyclized Nucleophilic attack by Amine Final_Product This compound Cyclized->Final_Product -H⁺, -H₂O

Caption: A simplified workflow of the acid-catalyzed cyclization.

Troubleshooting Logic Flow

When encountering issues, a systematic approach is crucial. The following diagram outlines a decision-making process for troubleshooting common problems.

Troubleshooting Flowchart Start Start | Reaction Complete? Check_Yield Low Yield? Start->Check_Yield Yes Incomplete_Rxn Incomplete Reaction Increase Time/Temp Add Catalyst Start->Incomplete_Rxn No Check_Purity Impure Product? Check_Yield->Check_Purity No (High Yield) Decomposition Decomposition Use Milder Conditions Protecting Groups Check_Yield->Decomposition Yes Purification_Issue Purification Difficulty Recrystallize Optimize Chromatography Check_Purity->Purification_Issue Yes (Co-elution) Side_Reactions Side Reactions Lower Concentration Optimize Stoichiometry Check_Purity->Side_Reactions Yes (Multiple Spots) End Pure Product Check_Purity->End No

Caption: A decision tree for troubleshooting the synthesis.

References

  • Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists - PubMed. Available at: [Link]

  • An efficient synthesis of new polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. Available at: [Link]

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases - PMC. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction - MDPI. Available at: [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][4]triazine derivatives - ResearchGate. Available at: [Link]

  • Solvent effects on the photooxidation of indolepyrazines - PubMed. Available at: [Link]

  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PMC. Available at: [Link]

  • Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition - PMC - PubMed Central. Available at: [Link]

Sources

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for .

Technical Support Center: Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

A Guide to Understanding and Mitigating Stability and Degradation Challenges

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the stability and degradation challenges associated with this compound. As a key "privileged scaffold" in medicinal chemistry, understanding its chemical behavior is paramount for the successful development of novel therapeutics, including potent inhibitors for autoimmune diseases.[1][2] This document provides field-proven insights, troubleshooting protocols, and a mechanistic understanding of potential degradation pathways.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

Q1: What are the primary chemical features of this compound that influence its stability?

A: The stability profile of this molecule is dictated by two key structural motifs:

  • A Bicyclic Lactam (Cyclic Amide): The core structure contains a pyrazinone ring, which is a type of lactam. Lactams are susceptible to hydrolysis (ring-opening) under both acidic and basic conditions.[3][4] However, the bicyclic nature of this compound may impart increased hydrolytic stability compared to simpler, monocyclic structures by introducing conformational rigidity.[5]

  • A Saturated Piperazine System: This moiety contains tertiary amine nitrogens. These sites, and the adjacent carbon atoms, are potential targets for oxidation, which can lead to the formation of N-oxides, imines, or ring-opened byproducts.[6][7][8]

Q2: What are the recommended general storage and handling conditions for this compound?

A: To ensure maximum shelf-life and prevent inadvertent degradation, the following conditions are recommended:

  • Storage: Store the solid compound in a cool, dry, and dark environment. A desiccator at 2-8°C is ideal. For long-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) can further protect against oxidative degradation.[9]

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; use high-purity, anhydrous solvents. Be mindful that the pH of aqueous solutions can significantly impact stability.

Q3: What are the most probable degradation pathways I should anticipate in my experiments?

A: Based on the structure, the most likely degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Cleavage of the lactam ring, accelerated by strong acids or bases.

  • Oxidation: Reaction at the tertiary amine centers, particularly in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[10]

  • Photodegradation: As a nitrogen-containing heterocycle, the molecule may be sensitive to UV or high-intensity visible light, which can induce radical-mediated decomposition.[11][12]

Section 2: Troubleshooting Guide - Investigating Observed Degradation

Scenario: You observe unexpected peaks in your HPLC chromatogram or new masses in your LC-MS data after sample preparation, a short period of storage, or during an assay.

This is a classic sign of compound degradation. The key is to systematically identify the cause. Do not immediately assume the compound is inherently unstable; the issue often lies in the experimental conditions.

Initial Assessment Workflow

Before launching a full investigation, follow this initial diagnostic workflow to rule out common external factors.

G start Unexpected Peak(s) Observed check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_solvents Verify Solvent Quality (Purity, Peroxides, Age) check_storage->check_solvents Conditions OK stable Issue Resolved: External Factor Identified check_storage->stable Improper Storage Found check_ph Assess Solution pH (Unbuffered Water? Acidic/Basic Additives?) check_solvents->check_ph Solvents OK check_solvents->stable Solvent Issue Found check_excipients Examine Formulation Components (Potential for Excipient Interaction?) check_ph->check_excipients pH Neutral/Controlled check_ph->stable pH Issue Found check_excipients->stable Interaction Suspected degradation Issue Persists: Proceed to Forced Degradation Study check_excipients->degradation No Obvious Interactions

Caption: Initial workflow for troubleshooting unexpected analytical peaks.

If this initial assessment does not resolve the issue, a forced degradation (stress testing) study is the definitive next step. This approach systematically exposes the compound to harsh conditions to identify its intrinsic vulnerabilities, in line with ICH guidelines.[13][14]

Experimental Protocol: Forced Degradation Study

This protocol is designed to pinpoint the specific degradation pathway affecting your compound. A stability-indicating analytical method (typically HPLC-UV) that can resolve the parent compound from all major degradants is required.

1. Preparation of Stock Solution:

  • Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • A. Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Crucial Step: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH before analysis. This prevents further degradation and protects the analytical column.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.[9]

  • B. Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C and sample as above.

    • Crucial Step: Neutralize the aliquot with an equivalent volume of 0.1 M HCl before analysis.[9]

  • C. Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 0, 2, 6, 12, 24 hours).

    • Dilute with the mobile phase for analysis. No quenching is typically needed unless the peroxide interferes with the assay.[15]

  • D. Thermal Degradation:

    • Place a known quantity of the solid compound in a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, allow it to cool, dissolve it in the stock solution solvent to the target concentration, and analyze by HPLC.[9]

  • E. Photolytic Degradation:

    • Prepare two samples: one of the solid compound and one solution (e.g., 0.1 mg/mL in methanol).

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[13]

    • Prepare corresponding control samples wrapped in aluminum foil to protect them from light.

    • Analyze all samples at the end of the exposure period.

Section 3: Mechanistic Insights into Degradation Pathways

Understanding the "why" behind degradation is key to prevention.

Hydrolytic Degradation Pathway

The lactam ring is the primary site of hydrolysis. The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the amide bond. This process is significantly accelerated by acid or base catalysis.

G cluster_acid Acid Catalysis (H+) cluster_base Base Catalysis (OH-) A_Start Lactam Carbonyl A_Protonation Protonated Carbonyl (More Electrophilic) A_Start->A_Protonation H+ A_Attack Nucleophilic Attack by H2O A_Protonation->A_Attack A_Open Ring-Opened Amino Acid Product A_Attack->A_Open Proton Transfer & Ring Cleavage B_Start Lactam Carbonyl B_Attack Nucleophilic Attack by OH- B_Start->B_Attack OH- B_Intermediate Tetrahedral Intermediate B_Attack->B_Intermediate B_Open Ring-Opened Carboxylate Product B_Intermediate->B_Open Ring Cleavage

Caption: Catalyzed hydrolysis mechanisms of the lactam ring.

Potential Oxidative Degradation Pathway

The tertiary amines of the piperazine ring are electron-rich and susceptible to oxidation. Common oxidizing agents or even atmospheric oxygen can initiate degradation, potentially forming stable N-oxides or proceeding through radical intermediates to form imines or ring-opened products.

G Parent Hexahydro-1H-pyrido [1,2-A]pyrazin-3(2H)-one N_Oxide N-Oxide Formation (at Tertiary Amine) Parent->N_Oxide [O] Radical H-Abstraction at Cα to Nitrogen Parent->Radical [O] / Radical Initiator Imine Imine/Iminium Ion Formation Radical->Imine Ring_Opened Further Oxidation & Ring Cleavage Products Imine->Ring_Opened

Caption: Potential oxidative degradation pathways for the compound.

Section 4: Data Interpretation & Proactive Prevention

Summary of Forced Degradation Outcomes

The table below summarizes the expected outcomes from the stress testing protocol, providing a framework for interpreting your results.

Stress ConditionReagents/ParametersPotential DegradationLikely Major Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60°CHighRing-opened amino acid
Base Hydrolysis 0.1 M NaOH, 60°CHighRing-opened carboxylate
Oxidation 3% H₂O₂, RTModerate to HighN-oxides, imine derivatives
Thermal 80°C (Solid)Low to ModerateVaries; potential dimerization or charring
Photolytic >1.2M lux hrs (ICH Q1B)Low to ModerateComplex mixture of radical-derived products
Advanced FAQs

Q4: I've confirmed degradation is occurring. How do I identify the structure of the unknown peak? A: The gold standard for structural elucidation of degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS). High-resolution mass spectrometry (HRMS) will provide an accurate mass and predicted elemental formula. The fragmentation pattern from MS/MS can then be used to piece together the structure, often by comparing it to the fragmentation of the parent compound.[15][16] For definitive structural confirmation, the degradant may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: My compound appears completely stable under all forced degradation conditions. What does this indicate? A: If no significant degradation (<5-10%) is observed even under harsh stress conditions, it indicates that the molecule is intrinsically very stable.[14] This is excellent from a drug development perspective, suggesting a lower risk of stability-related issues during formulation and storage. However, it is still crucial to conduct long-term stability studies under ICH-recommended storage conditions to ensure no slow degradation occurs over the product's shelf life.[17][18]

Q6: How can I proactively design my experiments to minimize degradation of this compound? A:

  • pH Control: For all aqueous procedures, use buffered solutions to maintain a neutral pH (e.g., PBS pH 7.4), unless the experiment specifically requires acidic or basic conditions.

  • Limit Oxygen Exposure: For sensitive assays, degas solvents and consider working under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon sparging).

  • Protect from Light: Use amber vials or wrap containers in aluminum foil for all experiments and storage.[19]

  • Control Temperature: Avoid unnecessary exposure to high temperatures. Keep samples on ice or in a cooling block during preparation when possible.

  • Chelate Metal Ions: If trace metal contamination is suspected of catalyzing oxidation, the addition of a small amount of a chelating agent like EDTA may be beneficial.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. A more general review on the topic: Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • PubChem. 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one. National Center for Biotechnology Information. [Link] (Note: This is a related structure, but principles of N-heterocycle chemistry apply).

  • Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. [Link]

  • Paulus, A., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Gao, Y., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Fobian, Y. M., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine. [Link]

  • Melo, S. R. O., et al. (2023). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. AAPS PharmSciTech. [Link]

  • Eide-Haugmo, I., et al. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. [Link]

  • Zhu, W., et al. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Fournier, D., et al. (2003). Biodegradation of the Hexahydro-1,3,5-Trinitro-1,3,5-Triazine Ring Cleavage Product 4-Nitro-2,4-Diazabutanal by Phanerochaete chrysosporium. Applied and Environmental Microbiology. [Link]

  • Halasz, A., et al. (2002). Determination of key metabolites during biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine with Rhodococcus sp. strain DN22. Applied and Environmental Microbiology. [Link]

  • Gao, Y., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecul. Leiden University Scholarly Publications. [Link]

  • Dewani, A. P., et al. (2013). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Sciences. [Link]

  • Powell, M. (2021). Managing drug-related degradation products. Q1 Scientific. [Link]

  • Wong, M. Y. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Page, M. I. (2005). The Mechanisms of Catalysis by Metallo β-Lactamases. Bioinorganic Chemistry and Applications. [Link]

  • Chandrashekar, A., et al. (2015). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. [Link]

  • Butler, A. R. (1975). The Hydrolysis of Lactams. ResearchGate. [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Weigt, S., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]

Sources

Technical Support Center: Overcoming Low Solubility of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one and its derivatives. This privileged scaffold is a cornerstone in medicinal chemistry, forming the basis for novel therapeutics.[1] However, its often-hydrophobic nature can lead to significant challenges with aqueous solubility, impacting everything from initial in-vitro assays to preclinical formulation development.

This guide is designed to be a dynamic, troubleshooting-focused resource. We will move beyond simple protocols to explain the underlying causality, empowering you to make informed decisions to overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low water solubility?

A: The low aqueous solubility of these derivatives typically stems from a combination of factors related to their molecular structure:

  • High Lipophilicity: The core bicyclic structure is predominantly composed of carbon-hydrogen bonds, making it hydrophobic or "grease-ball" in nature.[2] Extensive substitution with other non-polar groups further increases lipophilicity.

  • Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice (the energy holding the molecules together in a solid state) can be very high. For a solvent to dissolve the compound, it must provide enough energy to overcome this lattice energy. This is a common issue for "brick-dust" type molecules.[2]

  • Molecular Weight: As the molecular weight of the derivatives increases with further functionalization, solubility often decreases, as larger molecules are more difficult for solvent molecules to surround and solvate.[3]

Q2: What is the first and simplest thing I should try to improve the solubility of my compound for a simple in-vitro assay?

A: The most straightforward initial approaches are pH adjustment and the use of co-solvents. Given that the this compound scaffold contains basic nitrogen atoms, it is likely a weak base.[1] Therefore, lowering the pH of your aqueous buffer can protonate these nitrogens, forming a more soluble salt.[4][5][6] This is often the most effective and simplest first step. If that is insufficient or not compatible with your assay, adding a small percentage of an organic co-solvent is the next logical step.[]

Q3: What are the main categories of solubility enhancement techniques I can consider?

A: The strategies can be broadly grouped into three categories, which we will explore in detail in the troubleshooting section:

  • Physicochemical Modifications: These methods alter the environment of the drug without changing its chemical structure. This includes pH adjustment, co-solvents, and surfactants.[5]

  • Formulation-Based Strategies: These are more advanced techniques that involve creating a specialized drug delivery system. Key examples include solid dispersions, cyclodextrin complexation, and particle size reduction (nanosuspensions).[8][9][10]

  • Chemical Modifications: This involves covalently modifying the drug molecule itself to create a more soluble version, typically a prodrug, which converts back to the active parent drug in vivo.[11][12][13]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow for systematically addressing solubility issues. We recommend following this order, as it progresses from the simplest to the most complex and resource-intensive methods.

Start Low Solubility Identified IsIonizable Is the compound ionizable? (likely yes, weak base) Start->IsIonizable pH_Mod Attempt pH Modification IsIonizable->pH_Mod Yes CoSolvent Add Co-solvent (e.g., DMSO, PEG 400) IsIonizable->CoSolvent No/Unsure pH_Fail Incompatible or Insufficient? pH_Mod->pH_Fail pH_Success Solubility Achieved End Proceed with Experiment pH_Success->End pH_Fail->pH_Success No pH_Fail->CoSolvent Yes CoSolvent_Fail Still Insufficient or Assay Interference? CoSolvent->CoSolvent_Fail CoSolvent_Success Solubility Achieved CoSolvent_Success->End CoSolvent_Fail->CoSolvent_Success No Advanced Consider Advanced Formulation Strategies CoSolvent_Fail->Advanced Yes Prodrug Chemical Modification (Prodrug Approach) CoSolvent_Fail->Prodrug Long-term development? Advanced_Choice Select based on requirements: - Solid Dispersion - Cyclodextrin Complex - Nanosuspension Advanced->Advanced_Choice Advanced_Choice->End Prodrug->End

Caption: Decision tree for selecting a solubility enhancement strategy.

Level 1: Physicochemical Modifications

A: Since your compound is a weak base, its solubility will increase as the pH decreases.[6][14] The goal is to find a pH where the compound is sufficiently protonated to be soluble, without damaging the compound or interfering with your experiment.

Protocol: Determining a pH-Solubility Profile

  • Materials: Your compound, a series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), a shaker/incubator, filtration system (e.g., 0.22 µm syringe filters), and an analytical method to quantify your compound (e.g., HPLC-UV, LC-MS).

  • Procedure: a. Prepare saturated solutions by adding an excess of your solid compound to separate vials containing each buffer. Ensure solid is still visible. b. Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. After equilibration, filter each sample to remove the undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate for each pH point.

  • Analysis: Plot solubility (e.g., in µg/mL) versus pH. You should see a curve where solubility increases significantly at lower pH values. This profile will tell you the optimal pH range for your work.[5]

A: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for a lipophilic compound to dissolve.[3][] The choice of co-solvent is critical and often requires screening.

Common Co-solvents for Preclinical Research

Co-SolventTypical Starting Conc.Key Characteristics & Cautions
DMSO (Dimethyl sulfoxide)0.1 - 5%Excellent solubilizing power. Can be toxic to cells at >0.5-1%. Can interfere with some enzyme assays.[]
Ethanol 1 - 10%Good for moderately non-polar compounds. Less toxic than DMSO but can still affect cell viability.[]
PEG 400 (Polyethylene glycol 400)5 - 20%Low toxicity, commonly used in in vivo formulations. More viscous.[4][]
Propylene Glycol 5 - 20%Similar to PEG 400, low toxicity. Good safety profile.[]

Protocol: Co-solvent Screen

  • Prepare a high-concentration stock solution of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO).

  • In separate tubes of your aqueous assay buffer, spike in the stock solution to achieve your final desired compound concentration, ensuring the final co-solvent concentration remains low (e.g., start with 1% final co-solvent concentration).

  • Observe immediately for any precipitation ("crashing out").

  • Incubate the solutions under your experimental conditions for a few hours and observe again for delayed precipitation.

  • The best co-solvent is the one that maintains the solubility of your compound at the lowest possible concentration.

Level 2: Advanced Formulation Strategies

If simple pH and co-solvent adjustments are insufficient, especially for in vivo studies or higher concentration needs, advanced formulation strategies are required.

A: Cyclodextrins are a good option when you need a significant solubility boost in a purely aqueous system and want to avoid organic co-solvents. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] Your lipophilic drug derivative can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[17][18][19]

Sources

Technical Support Center: Scale-Up Synthesis of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. The bicyclic piperazinone core is a valuable scaffold in medicinal chemistry, notably as a precursor for various therapeutic agents, including those targeting autoimmune diseases and mu-opioid receptors.[1][2][3]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, safe, and efficient scale-up process.

I. Overview of Synthetic Strategies

The synthesis of this compound and its analogs typically involves the formation of a piperazinone ring fused to a piperidine ring. Common synthetic approaches include intramolecular cyclization and catalytic hydrogenation. A prevalent method involves the cyclization of a suitable piperidine-based precursor.[1] An alternative powerful strategy for creating chiral piperazin-2-ones involves the asymmetric hydrogenation of pyrazin-2-ols, which can be a key step for producing enantiomerically pure final products.[4][5]

Below is a generalized workflow illustrating a common synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Precursor Piperidine-based Precursor Synthesis Cyclization Intramolecular Cyclization Precursor->Cyclization Key Intermediate Workup Aqueous Work-up & Extraction Cyclization->Workup Crude Product Crystallization Crystallization / Distillation Workup->Crystallization Purified Intermediate Final_Product Hexahydro-1H-pyrido [1,2-A]pyrazin-3(2H)-one Crystallization->Final_Product API or Final Intermediate Crystallization_Troubleshooting Problem Inconsistent Crystal Form & Particle Size Cause1 Uncontrolled Nucleation Problem->Cause1 Cause2 Poor Heat Transfer Problem->Cause2 Cause3 Inefficient Mixing Problem->Cause3 Solution1 Implement Seeding Protocol Cause1->Solution1 Solution4 Controlled Anti-Solvent Addition Cause1->Solution4 Solution2 Controlled Cooling Profile Cause2->Solution2 Solution3 Optimize Agitation Rate Cause3->Solution3

Caption: Troubleshooting decision tree for crystallization issues.

III. References

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

  • Perrone, R., et al. (1982). [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and Derivatives]. Il Farmaco; edizione scientifica. Available at: [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International journal of molecular sciences. Available at: [Link]

  • Flynn, G. A., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in molecular medicine. Available at: [Link]

  • Sergeev, D., et al. (2021). Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. Available at: [Link]

  • Rau, O., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of medicinal chemistry. Available at: [Link]

  • Sauthof, L., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules (Basel, Switzerland). Available at: [Link]

  • Yavari, I., et al. (2013). An efficient synthesis of new polyfunctional hexahydro pyrido[1,2-a]pyrazin-1-ones. Tetrahedron Letters. Available at: [Link]

  • Der Pharma Chemica. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • Flynn, G. A., et al. (1999). The Synthesis of Bicyclic Piperazinone and Related Derivatives. Springer Link. Available at: [Link]

  • Google Patents. (2006). Hexahydro-pyrazino-pyrido-indole, its synthesis and application. Google Patents. Available at:

  • Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. Available at: [Link]

  • Tran, T. P., et al. (2013). Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. Organic letters. Available at: [Link]

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of medicinal chemistry. Available at: [Link]

  • Zhu, W., et al. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS medicinal chemistry letters. Available at: [Link]

  • Al-Mousawi, S., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances. Available at: [Link]

  • Tereshchenko, D., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & engineering chemistry research. Available at: [Link]

  • Nishio, T., et al. (2005). Effect of Pyridine on Polymorphic Crystallization of 1,3-Di(9-anthryl)-propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding?. ResearchGate. Available at: [Link]

  • Klapötke, T. M., et al. (2018). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal. Available at: [Link]

  • Skorepova, E., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics. Available at: [Link]

Sources

Technical Support Center: Chiral Bicyclic Pyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for chiral bicyclic pyrazinone synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most critical challenges in this area: the prevention of racemization. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow steps but also troubleshoot effectively when challenges arise.

The synthesis of non-proteinogenic α-amino acids with high enantiopurity is a cornerstone of modern drug discovery. Bicyclic pyrazinones, particularly those utilized in the Schöllkopf bis-lactim ether method, represent a powerful and reliable strategy for achieving this.[1][2] However, the very mechanism that makes this method so effective—the formation of a stabilized carbanion—also presents the primary risk for loss of stereochemical control. This guide will equip you with the knowledge to mitigate that risk.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the strategies for avoiding racemization.

Q1: What is racemization, and why is it a critical issue in this synthesis?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[3] In drug development, this is a significant problem because the biological activity of a chiral molecule often resides in only one of its enantiomers. The other enantiomer can be inactive or, in some cases, cause undesirable or toxic side effects. Therefore, maintaining absolute stereochemical control is paramount for safety and efficacy. The core of the bicyclic pyrazinone synthesis involves creating a new stereocenter, and any loss of control at this stage undermines the entire synthetic goal.

Q2: What is the primary chemical mechanism leading to racemization in this context?

A2: The most common pathway to racemization is the deprotonation/reprotonation at the chiral α-carbon.[4] The synthesis relies on the formation of a planar, achiral enolate intermediate by abstracting the acidic α-proton with a strong base.[5] While the chiral auxiliary directs the subsequent reaction (e.g., alkylation) to one face of this planar intermediate, any non-stereospecific reprotonation before or after this step can lead to racemization. Factors like excess base, elevated temperature, or protic contaminants can facilitate this unwanted proton exchange.

Q3: How does the chiral auxiliary in the Schöllkopf method prevent racemization?

A3: The chiral auxiliary, typically derived from an amino acid like valine or tert-leucine, is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome.[6] In the Schöllkopf method, the bulky side chain of the valine auxiliary (an isopropyl group) effectively shields one face of the planar enolate formed after deprotonation.[1] This steric hindrance forces an incoming electrophile to attack from the opposite, less hindered face. This results in a highly diastereoselective reaction, forming one diastereomer in significant excess. It's crucial to understand that the auxiliary directs the formation of the new stereocenter; it does not inherently prevent the α-proton from being removed and racemizing if conditions are not optimal.

Q4: Beyond the alkylation step, where else in the process can racemization occur?

A4: While the deprotonation-alkylation sequence is the most critical juncture, stereochemical integrity can be compromised during the final hydrolysis step.[2] The cleavage of the bicyclic pyrazinone to release the desired α-amino acid ester is typically performed under acidic conditions. If these conditions are too harsh (e.g., high concentration of strong acid, elevated temperatures), they can catalyze the enolization of the product, leading to racemization of the newly formed stereocenter. Careful control of pH and temperature during workup and purification is essential.

Troubleshooting Guide: Diagnosing & Solving Racemization Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My product shows low diastereoselectivity or significant racemization after the alkylation step.

This is the most common failure point. The root cause almost always relates to the formation and reaction of the enolate intermediate.

Potential Cause 1: Improper Temperature Control.

  • Expertise & Experience: The stability of the lithiated enolate and its stereochemical integrity are highly dependent on temperature. The standard -78 °C (dry ice/acetone bath) is used because it kinetically "freezes" the system, preventing side reactions and epimerization (proton exchange) that can occur at higher temperatures. Even brief warming can be detrimental.

  • Recommended Action:

    • Ensure your reaction vessel is well-insulated and the cold bath is maintained at -78 °C throughout the base addition and alkylation.

    • Add the base (e.g., n-BuLi) and the electrophile slowly and sub-surface to avoid localized heating.

    • Pre-cool the solutions of base and electrophile before addition if the protocol allows.

Potential Cause 2: Inaccurate Stoichiometry or Inactive Base.

  • Expertise & Experience: Complete deprotonation of the bis-lactim ether is critical. If less than one equivalent of active base is used, the remaining starting material can act as a proton source to quench the enolate, leading to racemization. Conversely, a large excess of base can promote side reactions. Organolithium reagents like n-BuLi degrade over time, so their actual concentration may be lower than stated on the bottle.

  • Recommended Action:

    • Titrate your n-BuLi solution before use (e.g., using the Gilman double titration method) to determine its exact molarity. This is a non-negotiable step for reproducible, high-selectivity reactions.

    • Use a slight excess (typically 1.05-1.1 equivalents) of the titrated base to ensure complete enolate formation.

Potential Cause 3: Presence of Moisture or Other Protic Impurities.

  • Expertise & Experience: Water or other protic impurities will rapidly quench the organolithium base and the enolate intermediate. This leads to incomplete reaction and provides a proton source for racemization.

  • Recommended Action:

    • Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or from a solvent purification system).

    • Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (Argon or Nitrogen).

    • Ensure your starting materials and electrophiles are rigorously dried and handled under inert conditions.

Troubleshooting Workflow: Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Was temperature strictly maintained at -78°C? start->check_temp check_base Was n-BuLi recently titrated? check_temp->check_base Yes fix_temp Action: Improve temperature control. Use insulated flasks, add reagents slowly. check_temp->fix_temp No check_conditions Were all reagents and solvents anhydrous? check_base->check_conditions Yes fix_base Action: Titrate n-BuLi before each use. Adjust volume for 1.05 equivalents. check_base->fix_base No other_issues Consider electrophile quality or alternative structures. check_conditions->other_issues Yes fix_conditions Action: Flame-dry glassware. Use freshly distilled/dried solvents. check_conditions->fix_conditions No

Caption: Troubleshooting flowchart for low diastereoselectivity.

Issue 2: The enantiomeric excess (e.e.) of my final product decreases during workup or purification.

This indicates that the newly created stereocenter is racemizing after the key bond-forming step.

Potential Cause 1: Harsh Hydrolysis Conditions.

  • Expertise & Experience: The goal of hydrolysis is to cleave the two amide bonds of the pyrazinone ring. While acid is required, excessively strong acid or prolonged heating creates an environment where the α-proton of the product amino acid ester can be reversibly removed, leading to racemization.

  • Recommended Action:

    • Use the mildest acidic conditions that effectively cleave the auxiliary. Start with 0.1-0.25 M HCl at 0 °C to room temperature.[2]

    • Monitor the reaction closely by TLC or LC-MS and quench it promptly upon completion.

    • Avoid prolonged heating. If cleavage is slow, it is often better to accept a slightly lower yield than to risk racemization by forcing the reaction with heat.

Potential Cause 2: Racemization during Chromatography.

  • Expertise & Experience: Standard silica gel is inherently acidic and can act as a catalyst for epimerization, especially for sensitive compounds. If your product remains on the column for an extended period, significant racemization can occur.

  • Recommended Action:

    • Neutralize your silica: Prepare a slurry of silica gel with a solvent system containing 1-2% triethylamine or ammonia, then pack the column as usual. This deactivates the acidic sites.

    • Consider alternative media: For particularly sensitive compounds, consider using neutral alumina or a reverse-phase C18 column.

    • Optimize your chromatography: Develop a solvent system that provides good separation (Rf ~0.3-0.4) to ensure the product elutes quickly.

Comparative Data: Hydrolysis Conditions
Condition Temperature Time Typical Outcome Racemization Risk
6.0 M HCl110 °C24 hComplete hydrolysis to free amino acidVery High
1.0 M HCl60 °C6 hHydrolysis to amino acidModerate to High
0.25 M HClRoom Temp4-8 hCleavage to amino acid methyl esterLow
0.1 M TFA in CH₂Cl₂Room Temp2-4 hMild cleavage to amino acid esterVery Low

Key Experimental Protocols

These protocols are designed as self-validating systems to ensure stereochemical integrity.

Protocol 1: Diastereoselective Alkylation of Schöllkopf's Bis-Lactim Ether

This procedure details the critical deprotonation and alkylation steps.

  • Preparation: Under an argon atmosphere, add the (S)-valine-derived bis-lactim ether (1.0 eq.) to a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum. Dissolve in anhydrous THF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Slowly add a freshly titrated solution of n-BuLi in hexanes (1.05 eq.) dropwise via syringe over 10-15 minutes. The solution should turn a deep yellow/orange, indicating enolate formation. Stir for an additional 30-45 minutes at -78 °C.

  • Alkylation: In a separate flame-dried flask, prepare a solution of the electrophile (e.g., benzyl bromide, 1.1 eq.) in anhydrous THF. Add this solution dropwise to the cold enolate solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) by quenching small aliquots with saturated NH₄Cl solution. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by chromatography.

Protocol 2: Mild Acidic Hydrolysis for Auxiliary Removal

This protocol is optimized to minimize racemization of the final product.

  • Dissolution: Dissolve the purified, alkylated bis-lactim ether (1.0 eq.) in methanol or a THF/water mixture.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add 0.25 M aqueous HCl (approx. 4-5 eq.) and stir the mixture.

  • Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the disappearance of the starting material and the appearance of the amino acid ester and valine methyl ester by TLC or LC-MS (typically 4-8 hours).

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a mild base like saturated aqueous NaHCO₃.

  • Extraction & Separation: Extract the desired amino acid ester into an organic solvent. The chiral auxiliary (valine methyl ester) is often more water-soluble at this stage, facilitating separation. Further purification can be achieved by chromatography on neutralized silica gel.

Mechanism of Stereocontrol and Racemization

G cluster_0 Stereocontrolled Alkylation (Desired Pathway) cluster_1 Racemization Pathway (Undesired) Start Chiral Bicyclic Pyrazinone Enolate Planar Enolate (Face blocked by 'R' group) Start->Enolate + Base (-78°C) Product Single Diastereomer (High d.e.) Enolate->Product + E⁺ Rac_Start Chiral Center Rac_Enolate Planar Achiral Intermediate Rac_Start->Rac_Enolate + Base (Proton abstraction) Rac_Mix Racemic Mixture (50:50 Enantiomers) Rac_Enolate->Rac_Mix + H⁺ (Reprotonation from either face)

Sources

Technical Support Center: Analytical Method Development for Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a saturated bicyclic organic compound that serves as a fundamental "privileged scaffold" in medicinal chemistry.[1] Its structural motif is a key component in the synthesis of complex molecules investigated for various therapeutic applications, including anxiolytic agents and, more recently, as potent inhibitors of Toll-like Receptors (TLR) 7, 8, and 9 for the treatment of autoimmune diseases.[1][2]

Given its role as an active pharmaceutical ingredient (API) or a critical intermediate, ensuring its purity is paramount for the safety and efficacy of the final drug product. The control of impurities is a mandatory regulatory requirement, governed by guidelines from the International Council for Harmonisation (ICH).[3] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in developing and troubleshooting analytical methods for the impurity profiling of this molecule. It is designed to offer both foundational knowledge and practical, field-proven insights to navigate the complexities of method development and validation.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and initial stages of analytical method development for pharmaceutical impurities.

Q1: What are the likely sources and types of impurities for this compound?

Impurities can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents. For this specific molecule, organic impurities are of primary concern and can originate from several sources:

  • Process-Related Impurities: These are substances related to the manufacturing process. They include unreacted starting materials, synthetic intermediates, and by-products formed from side reactions. The synthesis of fused heterocyclic systems often involves multi-step reactions where incomplete reactions or alternative reaction pathways can generate such impurities.[4]

  • Degradation Products: These arise from the chemical degradation of the drug substance during storage or handling. Given the presence of an amide (lactam) bond and tertiary amines in the structure, the molecule may be susceptible to:

    • Hydrolysis: The lactam ring could open under acidic or basic conditions, a common degradation pathway for similar structures.[5]

    • Oxidation: The tertiary amine functionalities could be susceptible to oxidation, forming N-oxides.

  • Enantiomeric Impurities: If the synthesis is not stereospecific, other stereoisomers could be present as impurities.

Q2: What is the most appropriate primary analytical technique for quantifying these impurities?

For quantitative analysis of pharmaceutical impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and the most suitable technique.[6] Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities. A Photodiode Array (PDA) detector is often preferred as it can provide spectral information, helping to assess peak purity and aiding in the initial characterization of unknown impurities.[7]

For the definitive identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8][9] It provides molecular weight and fragmentation data crucial for determining the chemical structure of an impurity.

Q3: What are the essential validation parameters for an impurity quantification method according to ICH Q2(R1)?

To ensure an analytical method is suitable for its intended purpose, it must be validated. According to the ICH Q2(R1) guideline, the key validation characteristics for a quantitative impurity test are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.[10][11][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spiking the drug substance with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Q4: How do I determine the reporting thresholds for impurities?

Impurity thresholds are defined by the ICH Q3A(R2) guideline for new drug substances and Q3B(R2) for new drug products.[3] These thresholds are based on the maximum daily dose (MDD) of the drug and are categorized as:

  • Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

You must calculate the MDD of your final drug product to apply the correct thresholds from the ICH guidelines.

Troubleshooting Guide: Common HPLC Issues & Solutions

Even with a well-designed method, experimental issues can arise. This guide addresses specific problems you might encounter during HPLC analysis in a question-and-answer format.

Problem: My peaks are tailing or fronting. What's causing this and how do I fix it?

  • Answer: Poor peak shape compromises quantification and resolution.

    • Causality:

      • Peak Tailing is often caused by secondary interactions between basic analytes (like your molecule, which contains amine groups) and acidic residual silanol groups on the silica-based column packing.[14] Other causes include column voids, blockage of the column inlet frit, or using a sample solvent stronger than the mobile phase.[15]

      • Peak Fronting is less common but can be caused by sample overload, low column temperature, or dissolving the sample in a solvent that is too weak.[15]

    • Solutions:

      • Adjust Mobile Phase pH: For a basic compound, increasing the mobile phase pH to a level where the analyte is neutral can improve peak shape. However, be mindful of the column's pH stability (typically pH 2-8 for silica columns).[16]

      • Add a Mobile Phase Modifier: Incorporate a competing base, such as 0.1% triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the secondary interactions with your analyte.

      • Use a High-Purity Column: Modern, end-capped, high-purity silica columns have fewer residual silanol groups and are designed to produce better peak shapes for basic compounds.

      • Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid peak distortion.[16]

      • Inspect the Column: If the problem appears suddenly, it may indicate a column void or blockage. Try backflushing the column or replacing the inlet frit. If that fails, the column may need to be replaced.[17]

Problem: My retention times are drifting or inconsistent between injections. Why is this happening?

  • Answer: Unstable retention times make peak identification unreliable and affect precision.

    • Causality: This issue usually points to a lack of equilibrium in the system or changes in the mobile phase or physical conditions. Common culprits include insufficient column equilibration time (especially in gradient methods), temperature fluctuations, changes in mobile phase composition due to evaporation of the more volatile solvent, or inconsistent pump performance due to leaks or air bubbles.[16][18]

    • Solutions:

      • Ensure Full Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. This is critical for gradient methods.

      • Use a Column Oven: Maintain a constant and controlled column temperature to eliminate thermal fluctuations as a source of variability.[16]

      • Degas Mobile Phase: Use an online degasser or degas solvents before use by sonication or helium sparging to prevent air bubbles from forming in the pump.[17]

      • Check for Leaks: Visually inspect all fittings and connections for signs of leaks, which can cause pressure fluctuations and erratic flow rates.[14][15] Pay close attention to pump seals and injector seals.[15][16]

      • Cover Solvent Reservoirs: Keep mobile phase reservoirs covered to minimize evaporation, which can alter the solvent ratio over time.[16]

Problem: The resolution between the main peak and a critical impurity is poor.

  • Answer: Achieving adequate resolution is the primary goal of a separation method.

    • Causality: Poor resolution means the separation conditions are not optimal for the specific analytes. This could be due to an inappropriate mobile phase strength (eluting peaks too quickly), incorrect mobile phase pH (affecting the ionization state and retention of analytes), or unsuitable column chemistry.

    • Solutions:

      • Adjust Mobile Phase Strength: In reverse-phase, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and provide more time for separation.

      • Optimize the Gradient: If using a gradient, make the slope shallower in the region where the critical pair elutes. This increases the separation time between them.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks.

      • Modify Mobile Phase pH: Altering the pH can change the polarity of ionizable impurities differently than the main compound, leading to changes in selectivity and potentially resolving the peaks.

      • Try a Different Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano instead of C18) to introduce different separation mechanisms.

Experimental Protocols & Data

Protocol 1: A Systematic Workflow for RP-HPLC Method Development

This protocol outlines a logical, step-by-step approach to developing a stability-indicating RP-HPLC method.

  • Analyte Characterization:

    • Dissolve the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Using a PDA detector, acquire the UV-Vis spectrum from 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax). This will guide the initial detection wavelength selection.

  • Initial Screening (Column and Mobile Phase):

    • Column: Start with a robust, general-purpose column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Phosphate buffer in water. The choice of buffer and pH is critical and should be explored.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: Set to the determined λmax.

    • Run a broad scouting gradient: e.g., 5% to 95% B over 20 minutes. This will reveal the approximate elution conditions for the main peak and any major impurities.

  • Optimization:

    • Gradient Refinement: Based on the scouting run, design a more focused gradient. If impurities are eluting close to the main peak, create a shallower gradient in that region to improve resolution.

    • pH Optimization: Analyze the sample using mobile phases with different pH values (e.g., pH 3, 5, and 7, staying within the column's stable range) to assess the impact on selectivity and peak shape.

    • Temperature Optimization: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C). Higher temperatures can improve efficiency and reduce viscosity but may affect analyte stability.

  • Final Method Definition:

    • Once optimal conditions for resolution, peak shape, and run time are achieved, document the final method parameters (column, mobile phase composition, gradient table, flow rate, temperature, injection volume, and detection wavelength).

Protocol 2: Validation of Method Specificity

Specificity is crucial to prove the method can distinguish the analyte from all potential impurities.

  • Prepare Solutions:

    • A: Diluent (e.g., mobile phase).

    • B: Placebo (formulation matrix without the API, if applicable).

    • C: Impurity stock solutions (if standards are available).

    • D: API standard solution.

    • E: Spiked sample solution (API spiked with known impurities and/or degradants).

  • Forced Degradation Study:

    • Subject the API to stress conditions to intentionally generate degradation products:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours.

      • Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.

    • Analyze the stressed samples alongside an unstressed control.

  • Analysis and Evaluation:

    • Inject all prepared solutions (A-E) and the stressed samples.

    • Acceptance Criteria:

      • The diluent and placebo injections should show no interfering peaks at the retention times of the API or its impurities.

      • The method must demonstrate baseline resolution between the API peak and all known impurity and degradation peaks.

      • Peak purity analysis (using a PDA detector) should be performed on the API peak in the presence of impurities and degradants to confirm it is spectrally homogeneous.

Data Presentation: Validation Summary

All quantitative data from validation experiments should be summarized clearly.

Table 1: Summary of ICH Q2(R1) Validation Parameters for an Impurity Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is free from interference from other components.Baseline resolution between all peaks of interest. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.
Range To define the upper and lower concentrations for reliable analysis.Method demonstrates suitable accuracy, precision, and linearity within this range.
Accuracy To measure the agreement between the experimental and true values.% Recovery typically within 80.0% to 120.0% for impurities at the specification level.
Precision (Repeatability) To show precision over a short time with the same analyst and equipment.RSD ≤ 10.0% for impurities at the specification limit.
LOQ To establish the lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable.
Robustness To demonstrate reliability against minor changes in method parameters.Retention times and peak areas should remain within predefined limits. System suitability must pass.

Visualizations

Diagrams help clarify complex workflows and logical processes.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_routine Phase 3: Application start Analyte Characterization (UV Spectra, Solubility) screen Scouting Runs (Column, Mobile Phase, Gradient) start->screen optim Optimization (pH, Gradient, Temp) screen->optim final Final Method Definition optim->final spec Specificity (Forced Degradation) final->spec Transfer to Validation lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec loq LOD / LOQ prec->loq rob Robustness loq->rob routine Routine Analysis (QC, Stability) rob->routine Implement for Routine Use report Data Reporting routine->report

Caption: High-level workflow for analytical method development and validation.

Sources

Validation & Comparative

A Comparative Guide to TLR Inhibition: Profiling Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Scaffolds Against Established TLR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of innate immunity, Toll-like receptors (TLRs) stand as sentinels, orchestrating the frontline defense against invading pathogens. However, their dysregulation can fuel a cascade of inflammatory and autoimmune diseases. This has spurred a fervent search for potent and selective TLR inhibitors. Recently, a novel class of compounds built around a hexahydropyrazine-fused scaffold, closely related to Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one, has emerged as a promising therapeutic avenue for autoimmune diseases by targeting endosomal TLRs.[1]

This guide provides a comprehensive comparison of this emerging class of TLR inhibitors with other well-characterized modulators, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms, performance, and the experimental frameworks used for their evaluation.

The Central Role of Toll-Like Receptors in Immunity and Disease

Toll-like receptors are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[2] They recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs), as well as endogenous molecules released from damaged cells, termed damage-associated molecular patterns (DAMPs).[2] TLRs are categorized based on their cellular location and the types of ligands they recognize. Cell surface TLRs (e.g., TLR2, TLR4, TLR5) primarily detect microbial lipids and proteins, while endosomal TLRs (TLR3, TLR7, TLR8, TLR9) recognize nucleic acids from viruses and bacteria.[2]

Upon ligand binding, TLRs trigger downstream signaling cascades, predominantly through the MyD88-dependent or TRIF-dependent pathways. These pathways culminate in the activation of transcription factors like NF-κB and IRFs, leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons. While essential for host defense, aberrant TLR signaling is a key driver in a multitude of autoimmune and inflammatory conditions, including systemic lupus erythematosus (SLE) and rheumatoid arthritis.[3] This makes TLRs attractive targets for therapeutic intervention.

A New Frontier in TLR Inhibition: The Hexahydropyrazino[1,2-a]pyrazine Scaffold

Recent advancements have identified a series of novel hexahydro-1H-pyrazino[1,2-a]pyrazines as potent inhibitors of TLR7, TLR8, and TLR9.[1][4] These receptors are implicated in the pathogenesis of autoimmune diseases like lupus by sensing self-derived nucleic acids.[1] A patent application has disclosed the discovery of these compounds and provided initial data on their inhibitory activity.[3][4] While the specific molecule "this compound" is a related privileged scaffold in medicinal chemistry, the focus of the available TLR inhibition data is on the closely related "hexahydro-1H-pyrazino[1,2-a]pyrazine" core.[4][5]

Mechanism of Action

Compounds based on the hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold are designed to interfere with the signaling of endosomal TLRs 7, 8, and 9.[1][4] The precise molecular mechanism is still under investigation but is believed to involve direct binding to the receptor or interference with the conformational changes required for signaling activation upon ligand binding.

Comparative Analysis with Other TLR Inhibitors

To understand the potential of this new class of inhibitors, it is essential to compare their performance against established TLR modulators with different selectivity profiles and mechanisms of action.

Inhibitor ClassRepresentative Compound(s)Primary Target(s)Mechanism of ActionPotency (IC50)
Hexahydropyrazino[1,2-a]pyrazines Representative examples from WO 2020/207991 A1TLR7, TLR8, TLR9 Putative direct binding and inhibition of endosomal TLRs.TLR7: +++TLR8: +++TLR9: +++[4]
Small Molecule TLR4 Inhibitor TAK-242 (Resatorvid)TLR4 Binds to Cys747 in the intracellular domain of TLR4, disrupting its interaction with adaptor molecules.[6]Inhibits LPS-induced cytokine production (e.g., IL-6, TNF-α) in the low nanomolar range.[7]
Endosomal TLR Inhibitor Chloroquine / HydroxychloroquineTLR3, TLR7, TLR8, TLR9 Inhibits endosomal acidification, which is required for TLR activation, and may also directly bind to nucleic acids.[7][8]Varies by cell type and stimulus; generally in the micromolar range for anti-inflammatory effects.[9]
Oligonucleotide-based Inhibitor ODN 2088TLR9 Acts as a competitive antagonist, disrupting the interaction of CpG DNA with TLR9 in endosomes.[1][10]Potently inhibits TLR9-mediated immune responses.[10]

Potency Key: +++ indicates high potency (low nanomolar to low micromolar IC50 values reported in cellular assays).

In-depth Comparison:
  • Selectivity: The hexahydropyrazino[1,2-a]pyrazine series demonstrates potent and specific inhibition of the endosomal TLRs 7, 8, and 9.[4] This is in contrast to TAK-242 , which is highly selective for TLR4, and Chloroquine , which has a broader inhibitory effect on all endosomal TLRs by a less specific mechanism.[6][8] ODN 2088 offers very high specificity for TLR9.[1] The choice of inhibitor will therefore depend on the specific TLR pathway implicated in the disease of interest.

  • Potency: The reported IC50 values for representative hexahydropyrazino[1,2-a]pyrazine compounds in HEK293 cell-based assays are in the potent low micromolar to nanomolar range, indicating a strong inhibitory effect.[4] This is comparable to the high potency of TAK-242 for TLR4.[7] The potency of Chloroquine as a TLR inhibitor is generally lower, with effects typically observed in the micromolar range.[9]

  • Mechanism: The novel scaffold likely acts as a direct antagonist of TLR7/8/9, offering a targeted approach. TAK-242 also has a very specific molecular target within the TLR4 signaling pathway.[6] Chloroquine's mechanism, while effective, is less direct and relies on altering the cellular environment necessary for TLR function.[8] ODN 2088 employs a nucleic acid-based competitive antagonism, a distinct mechanism from small molecule inhibitors.[10]

Visualizing TLR Signaling and Inhibition

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the TLR signaling pathway and the experimental workflow for inhibitor screening.

TLR_Signaling_Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs/DAMPs (e.g., LPS, ssRNA, CpG DNA) TLR4 TLR4 PAMPs->TLR4 LPS TLR7_8_9 TLR7/8/9 PAMPs->TLR7_8_9 ssRNA/CpG DNA MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR7_8_9->MyD88 IRAKs IRAKs MyD88->IRAKs IRF3_7 IRF3/7 MyD88->IRF3_7 TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex TBK1->IRF3_7 NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes IRF3_7->Inflammatory_Genes TAK242 TAK-242 TAK242->TLR4 Hexa_scaffold Hexahydropyrazino- [1,2-a]pyrazine Scaffold Hexa_scaffold->TLR7_8_9 Chloroquine Chloroquine Chloroquine->TLR7_8_9 Inhibits acidification ODN2088 ODN 2088 ODN2088->TLR7_8_9 Antagonizes TLR9

Caption: Simplified TLR signaling pathways and points of inhibition.

Experimental Protocols for Evaluating TLR Inhibitors

The following protocols outline standard methodologies for assessing the performance of TLR inhibitors.

HEK-Blue™ TLR Reporter Cell Assay

This assay is a robust method for screening TLR inhibitors and determining their IC50 values. It utilizes HEK293 cells that are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Seeding: Plate HEK-Blue™ hTLR cells (e.g., hTLR7, hTLR8, or hTLR9) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., Hexahydropyrazino[1,2-a]pyrazine compound) in cell culture medium.

  • Treatment: Add the diluted inhibitor to the cells and incubate for 1 hour.

  • Stimulation: Add the appropriate TLR agonist (e.g., R848 for TLR7/8, CpG ODN for TLR9) to the wells and incubate for 24 hours.

  • SEAP Detection:

    • Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the agonist-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow A 1. Seed HEK-Blue™ TLR Reporter Cells B 2. Prepare Serial Dilutions of Test Inhibitor A->B C 3. Pre-incubate Cells with Inhibitor B->C D 4. Stimulate with TLR Agonist C->D E 5. Incubate for 24 hours D->E F 6. Measure SEAP Activity in Supernatant E->F G 7. Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for TLR inhibitor screening using reporter cells.

Cytokine Profiling in Human PBMCs

This assay assesses the ability of an inhibitor to block the production of inflammatory cytokines in a more physiologically relevant primary cell model.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Seeding: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor and incubate for 1 hour.

  • TLR Stimulation: Add a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) to the wells and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate IC50 values.

Conclusion and Future Directions

The emergence of the hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold as a potent inhibitor of TLR7, TLR8, and TLR9 represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. Its high potency and selectivity for endosomal TLRs offer a promising alternative to broader-spectrum or less potent inhibitors.

Further research should focus on elucidating the precise molecular mechanism of action of this new class of compounds and evaluating their efficacy and safety in preclinical models of autoimmune disease. The comparative framework and experimental protocols provided in this guide offer a robust foundation for the continued investigation and development of novel TLR inhibitors, ultimately paving the way for new therapeutic strategies to combat inflammatory and autoimmune disorders.

References

  • Zhu, W., Zhang, Z., et al. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. PMC. [Link]

  • Anwar, M. A., et al. (2019). Recent clinical trends in Toll-like receptor targeting therapeutics. Journal of Leukocyte Biology.
  • Römmler, F., et al. (2015). Guanine-modified inhibitory oligonucleotides efficiently impair TLR7- and TLR9-mediated immune responses of human immune cells. PLOS ONE. [Link]

  • Kim, Y. M., et al. (2020). Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug. Arthritis Research & Therapy. [Link]

  • InvivoGen. ODN 2088 | TLR9 Antagonist. [Link]

  • Lenert, P. (2006). Optimal oligonucleotide sequences for TLR9 inhibitory activity in human cells: lack of correlation with TLR9 binding. Arthritis Research & Therapy.
  • Jiang, Q., et al. (2022). Toll-like receptor-targeted anti-tumor therapies: Advances and challenges. Frontiers in Immunology. [Link]

  • Hycult Biotech. TLR9, Mouse, antagonist (ODN2088). [Link]

  • Bhattacharyya, S., et al. (2019). Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis. Frontiers in Immunology. [Link]

  • Takashima, K., et al. (2009). Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model. ResearchGate. [Link]

  • ResearchGate. Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation. [Link]

  • Goulart, E., et al. (2013). Chloroquine has tumor-inhibitory and tumor-promoting effects in triple-negative breast cancer. Oncotarget. [Link]

  • WIPO Patentscope. WO/2020/207991 HEXAHYDRO-1H-PYRAZINO[1,2-A]PYRAZINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE. [Link]

  • Yasuda, H., et al. (2008). Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury. American Journal of Physiology-Renal Physiology. [Link]

  • ResearchGate. Effect of chloroquine (CQ) and TLR9-inhibitory oligodeoxynucleotide.... [Link]

  • Ishida, T., et al. (2019). Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells. PLOS ONE. [Link]

  • Google Patents.
  • ResearchGate. Determination of the IC50s for chloroquine against 3D7, HB3, and Dd2 by.... [Link]

  • MDPI. Recent Advances on Small-Molecule Antagonists Targeting TLR7. [Link]

  • Google Patents.

Sources

A Comparative Guide to the Biological Activity of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of synthetic analogs based on the privileged Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer, antimicrobial, and antiviral potential of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to the this compound Scaffold

The this compound core is a saturated bicyclic organic compound featuring fused piperidine and pyrazinone rings.[1] This structure is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a versatile synthetic intermediate for compounds that can interact with a wide array of biological targets.[1] Its inherent structural rigidity and the presence of multiple points for chemical modification make it an attractive starting point for the development of novel therapeutic agents. This guide will explore the structure-activity relationships (SAR) of its analogs and compare their efficacy in various biological assays.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, with some analogs exhibiting low micromolar efficacy against various cancer cell lines.[1] A prominent mechanism of action for some of these analogs is the inhibition of Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme implicated in nucleic acid sensing and immune regulation in cancer.[2]

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative analogs, highlighting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones
7m (3-NO2 substitution)Panc-1 (Pancreatic)12.54[3]
5b (2-OH substitution)Panc-1 (Pancreatic)20.3[3]
Etoposide (Standard)Panc-1 (Pancreatic)24.3[3]
Series 2: Imidazo[1,2-a]pyrazine Derivatives
3cMCF7 (Breast)6.66 (average of 3 cell lines)[4]
3aMCF7 (Breast)17.66 (average of 3 cell lines)[4]
1bMCF7 (Breast)18.24 (average of 3 cell lines)[4]
Series 3: Pyridazin-3(2H)-one Derivatives with Quinoline Moiety
43Panc-1 (Pancreatic)2.9
43Paca-2 (Pancreatic)2.2
Mechanism of Action: PARP7 Inhibition

Several analogs with modified tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][5][6]oxazine motifs have been identified as potent PARP7 inhibitors. The inhibition of PARP7 can restore type I interferon signaling, leading to an anti-tumor immune response.

Signaling Pathway of PARP7 in Cancer

PARP7_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) PARP7 PARP7 AR->PARP7 induces expression PARP9_DTX3L PARP9/DTX3L Complex AR->PARP9_DTX3L recruits AR_target_genes AR Target Genes AR->AR_target_genes activates PARP7->AR ADP-ribosylates PARP9_DTX3L->AR binds ADP-ribosylated AR Transcription_Modulation Transcription Modulation PARP9_DTX3L->Transcription_Modulation Transcription_Modulation->AR_target_genes modulates Androgen Androgen Androgen->AR binds TLR7_Pathway cluster_endosome Endosome ssRNA ssRNA (self-antigen) TLR7 TLR7 ssRNA->TLR7 activates MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRF7_activation IRF7 Activation TRAF6->IRF7_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_activation->Proinflammatory_Cytokines Type_I_IFN Type I Interferons IRF7_activation->Type_I_IFN Autoimmunity Autoimmunity Proinflammatory_Cytokines->Autoimmunity Type_I_IFN->Autoimmunity

Caption: A simplified diagram of the TLR7 signaling pathway in autoimmune disease.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis Protocol for a Dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Analog (General Procedure)

This protocol is adapted from the synthesis of related pyrrolopyrazine derivatives and illustrates a common synthetic route. [3]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate - Hydrazine Hydrate Step1 Cyclization Reaction Start->Step1 Reflux Step2 Purification Step1->Step2 Column Chromatography End Final Product: 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Step2->End

Caption: A general workflow for the synthesis of dihydropyrrolopyrazinopyrrolopyridazinone analogs.

  • Step 1: Cyclization. A mixture of the appropriate dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate (1 equivalent) and hydrazine hydrate (5 equivalents) in ethanol is refluxed for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Isolation. After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivative.

  • Step 4: Characterization. The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer MTT Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., Panc-1, MCF7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Broth Microdilution MIC Assay Protocol

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a diverse range of biological activities. The analogs discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and antiviral agents. The structure-activity relationship data presented herein, coupled with detailed experimental protocols, provides a solid foundation for further research and optimization of these compounds. Future studies should focus on expanding the library of these analogs and conducting in vivo efficacy and safety evaluations to translate these promising in vitro findings into clinically relevant therapies.

References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem.
  • This compound. BenchChem.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals.
  • A Comparative Analysis of the Biological Activity of Pyrazine vs.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society.
  • Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents. Bioorganic & Medicinal Chemistry.
  • Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine derivatives. Beilstein Journal of Organic Chemistry.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules.
  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b]o[5][6]xazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Efficacy of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a diverse array of therapeutic agents.[1] Its unique three-dimensional structure allows for the strategic placement of various functional groups, leading to derivatives with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the efficacy of different derivatives of this scaffold, focusing on their applications in oncology, autoimmune diseases, and infectious diseases. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate their performance.

Anticancer Activity: Targeting PARP7

Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a significant target in oncology due to its role in nucleic acid sensing and immune regulation.[2] Several derivatives of the hexahydropyrazino[1,2-d]pyrido[3,2-b][1][3]oxazine scaffold, a related structure to the core topic, have been investigated as potent and orally bioavailable PARP7 inhibitors for the treatment of lung cancer.

Comparative Efficacy of PARP7 Inhibitors

The inhibitory activity of these derivatives is highly dependent on their stereochemistry and the nature of the linker between the tricyclic core and the pyridazinone nucleus. A key study demonstrated that the introduction of an azetidine linker significantly enhances PARP7 inhibition.

CompoundChiralityLinkerPARP7 IC50 (nM)Antiproliferative Activity (NCI-H1373 lung cancer cells)
59a RacemicAzetidine0.71Strong
59b ChiralAzetidine0.56Remarkable

Data synthesized from Zhang et al.[2]

The data clearly indicates that the chiral derivative 59b possesses superior inhibitory activity against PARP7 compared to its racemic counterpart 59a . This highlights the critical role of stereochemistry in the design of potent enzyme inhibitors. Further in vivo studies with derivative 18 , an analog of this series, have shown acceptable oral bioavailability in both mice (F = 33.9%) and dogs (F = 45.2%), suggesting its potential for clinical development.

Mechanism of Action: PARP7 Inhibition

PARP7 is a mono-ADP-ribosyl transferase that plays a crucial role in cellular signaling pathways, including the type I interferon (IFN-I) response. By inhibiting PARP7, these derivatives can modulate the tumor microenvironment and enhance anti-tumor immunity.

PARP7_inhibition Derivative Hexahydropyrazino[1,2-d]pyrido [3,2-b][1,4]oxazine Derivative PARP7 PARP7 Derivative->PARP7 Inhibits IFN-I_Signaling Type I Interferon (IFN-I) Signaling PARP7->IFN-I_Signaling Negatively Regulates Anti-tumor_Immunity Anti-tumor Immunity IFN-I_Signaling->Anti-tumor_Immunity Promotes

Caption: Inhibition of PARP7 by the derivatives enhances anti-tumor immunity.

Experimental Protocol: PARP7 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against PARP7, based on commercially available assay kits.

Objective: To determine the IC50 value of a test compound against PARP7.

Materials:

  • Recombinant PARP7 enzyme

  • Histone-coated 96-well plates

  • NAD+ (biotinylated)

  • Test compounds

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Plate Preparation: Histone-coated plates are washed with a suitable buffer (e.g., PBST).

  • Reaction Mixture Preparation: A reaction mixture containing PARP7 enzyme, biotinylated NAD+, and varying concentrations of the test compound is prepared.

  • Incubation: The reaction mixture is added to the wells of the histone-coated plate and incubated to allow for the PARP7-catalyzed biotinylation of histones.

  • Detection: The plate is washed, and Streptavidin-HRP is added to each well, which binds to the biotinylated histones.

  • Signal Generation: After another wash step, a chemiluminescent substrate is added, and the luminescence is measured using a luminometer. The signal intensity is inversely proportional to the PARP7 inhibitory activity of the test compound.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Modulating the Immune Response: TLR7, 8, and 9 Inhibition

Toll-like receptors (TLRs) are key components of the innate immune system. Aberrant activation of TLR7, 8, and 9, which recognize nucleic acids, is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).[3] Novel hexahydro-1H-pyrazino[1,2-a]pyrazine derivatives have been developed as potent inhibitors of these TLRs.

Comparative Efficacy of TLR Inhibitors

A patent application by F. Hoffmann-La Roche AG discloses a series of these derivatives with their corresponding IC50 values against TLR7, TLR8, and TLR9.

CompoundHEK/hTLR7 IC50 (µM)HEK/hTLR8 IC50 (µM)HEK/hTLR9 IC50 (µM)
Example 1 0.010.030.02
Example 2 0.050.10.08
Example 3 0.0050.010.008

Data from patent application WO 2020/207991 A1.[3]

These data demonstrate that derivatives of the hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold can potently inhibit TLR7, 8, and 9 in the nanomolar range, making them promising candidates for the treatment of autoimmune diseases.

Mechanism of Action: TLR Signaling Blockade

By binding to TLR7, 8, and 9, these derivatives block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, thereby mitigating the autoimmune response.

TLR_inhibition cluster_endosome Endosome Derivative Hexahydro-1H-pyrazino [1,2-a]pyrazine Derivative TLRs TLR7, TLR8, TLR9 Derivative->TLRs Inhibits MyD88 MyD88 TLRs->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines

Caption: TLR inhibition blocks pro-inflammatory cytokine production.

Experimental Protocol: HEK-Blue™ TLR Assay

The HEK-Blue™ TLR cell lines are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is induced upon TLR activation.

Objective: To determine the inhibitory effect of a test compound on TLR activation.

Materials:

  • HEK-Blue™ hTLR7, hTLR8, or hTLR9 cell lines

  • Specific TLR agonist (e.g., R848 for TLR7/8, ODN 2006 for TLR9)

  • Test compounds

  • HEK-Blue™ Detection medium

  • Spectrophotometer

Procedure:

  • Cell Seeding: HEK-Blue™ TLR cells are seeded in a 96-well plate.

  • Compound and Agonist Addition: The test compound is added to the wells at various concentrations, followed by the addition of the specific TLR agonist to stimulate the cells.

  • Incubation: The plate is incubated to allow for TLR activation and subsequent SEAP expression.

  • SEAP Detection: The HEK-Blue™ Detection medium, which contains a substrate for SEAP, is added to the wells. The color change, which is proportional to SEAP activity, is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition of TLR activation is calculated for each concentration of the test compound, and the IC50 value is determined.

Antimicrobial Activity

Derivatives of the this compound scaffold have also demonstrated promising activity against a range of bacterial pathogens.

Comparative Efficacy of Antimicrobial Derivatives

A study on novel pyridazinone derivatives, a structurally related class of compounds, revealed their potential as antibacterial agents.

CompoundS. aureus (MRSA) MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)
7 7.8>36.217.8
13 8.927.483.74
Amikacin ---

Data from Cetin et al.[4]

Compounds 7 and 13 showed significant activity against both Gram-positive (MRSA) and Gram-negative (A. baumannii and P. aeruginosa) bacteria, with compound 13 being particularly effective against A. baumannii.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Bacterial cultures are grown to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compounds are serially diluted in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The this compound scaffold and its related structures represent a highly versatile platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent and specific activities against a range of challenging diseases, including cancer, autoimmune disorders, and bacterial infections. The comparative data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in these fields. Further optimization of these scaffolds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the future of medicine.

References

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][3]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. [Link]

  • Cetin, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4988. [Link]

  • Zhu, W., et al. (2020). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. WIPO Patent Application WO/2020/207991. [Link]

Sources

A Guide to Comparative In Silico Analysis of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one Derivatives as μ-Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of the Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one scaffold. As a "privileged scaffold" in medicinal chemistry, this core structure is present in compounds targeting a diverse range of biological pathways.[1] This analysis will focus on a specific, high-impact target: the μ-opioid receptor (MOR), a critical G-protein coupled receptor in pain management and addiction.

Derivatives of the closely related octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent MOR antagonists, demonstrating sub-nanomolar binding affinities.[2][3] This precedent provides a strong rationale for evaluating new derivatives of the user-specified core structure against this target, allowing for a robust comparison against a known, high-affinity alternative. This guide is designed for drug development professionals and computational chemists, emphasizing a self-validating protocol to ensure the scientific integrity of the in silico results.

Part 1: The Self-Validating In Silico Experimental Workflow

The cornerstone of any reliable docking study is a protocol that can first prove its own accuracy. This is achieved by "re-docking"—challenging the protocol to reproduce a known, experimentally determined binding pose before evaluating unknown compounds.[4][5] A Root Mean Square Deviation (RMSD) value below 2.0 Angstroms (Å) between the docked pose and the original crystal structure pose is the widely accepted standard for validation.[4][5][6]

Experimental Protocol: Molecular Docking of MOR Ligands

Objective: To predict the binding affinity and interaction patterns of novel this compound derivatives within the MOR active site.

Required Tools:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For docking calculations.

  • PyMOL or UCSF Chimera: For visualization and structural preparation.

  • ChemDraw or MarvinSketch: For 2D ligand drawing and chemical property analysis.

  • Protein Data Bank (PDB): For obtaining the receptor crystal structure.

Step 1: Receptor Preparation

  • Obtain Structure: Download the crystal structure of the human μ-opioid receptor. For this guide, we will use PDB ID: 5C1M , which is complexed with the antagonist BU72.

  • Clean Structure: Load the PDB file into PyMOL/Chimera. Remove all non-essential components: water molecules, co-solvents, and any secondary protein chains. Retain only the primary receptor chain and the co-crystallized ligand (BU72).

  • Prepare for Docking: Using AutoDockTools, add polar hydrogen atoms to the receptor, compute Gasteiger charges to assign partial atomic charges, and merge non-polar hydrogens.

  • Save: Save the prepared receptor structure as a .pdbqt file, which includes charge and atom type information required by AutoDock Vina.

Step 2: Protocol Validation via Re-Docking

  • Extract Native Ligand: Save the co-crystallized ligand (BU72) from the cleaned 5C1M structure as a separate PDB file. Prepare this ligand in AutoDockTools (detect root, set torsions) and save it as a .pdbqt file.

  • Define Binding Site: In AutoDockTools, identify the binding pocket by selecting the atoms of the native ligand. Define a grid box that encompasses this entire area, with a spacing of 1 Å. This grid defines the search space for the docking algorithm.

  • Perform Re-Docking: Execute AutoDock Vina to dock the prepared native ligand back into the receptor's grid box.

  • Analyze RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the RMSD. Causality: An RMSD value < 2.0 Å confirms that the chosen docking parameters and grid placement can accurately reproduce the experimentally observed binding mode, thereby validating the protocol for subsequent screening of novel compounds.[4][6][7]

Step 3: Preparation of Novel Ligands

  • Draw Structures: Create the 2D structures of the parent this compound scaffold and its derivatives.

  • Convert to 3D: Convert these 2D drawings into 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Prepare for Docking: Process each ligand through AutoDockTools to assign rotatable bonds and save them in .pdbqt format.

Step 4: Docking of Novel Derivatives

  • Execute Docking: Using the validated grid and receptor structure from Step 2, perform molecular docking for each novel derivative using AutoDock Vina.

  • Analyze Results: For each derivative, analyze the output file to identify the predicted binding energy (in kcal/mol) for the top-ranked pose. Visualize the docked poses in PyMOL/Chimera to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues.

Workflow Visualization

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_screening Screening Phase PDB 1. Obtain Receptor (PDB: 5C1M) Clean 2. Clean Receptor (Remove Water, etc.) PDB->Clean PrepReceptor 3. Add Hydrogens & Charges (Save as .pdbqt) Clean->PrepReceptor DefineGrid 6. Define Grid Box (Based on Native Ligand) PrepReceptor->DefineGrid DrawLigands 4. Draw & Minimize Novel Ligands (Save as .pdbqt) DockNew 9. Dock Novel Derivatives DrawLigands->DockNew ExtractNative 5. Extract Native Ligand (BU72) ExtractNative->DefineGrid ReDock 7. Re-Dock Native Ligand DefineGrid->ReDock RMSD 8. Calculate RMSD (< 2.0 Å ?) ReDock->RMSD RMSD->DefineGrid Validation Failed (Adjust Grid) RMSD->DockNew Validation Passed Analyze 10. Analyze Binding Energy & Interactions DockNew->Analyze SAR 11. Compare & Determine SAR Analyze->SAR

Caption: A self-validating workflow for molecular docking.

Part 2: Comparative Docking Analysis

For this guide, we will analyze the parent scaffold, two hypothetical derivatives designed to probe different interactions, and a potent reference compound identified from the literature.[2][3]

  • Compound 1 (Parent): this compound

  • Compound 2 (Derivative A): Parent with a hydroxyl-substituted phenyl group (probes for H-bonding and pi-stacking).

  • Compound 3 (Derivative B): Parent with a bulky tert-butyl group (probes for hydrophobic interactions).

  • Compound 4 (Reference): A known potent MOR antagonist, 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol, with a reported Ki of 0.47 nM.[2]

Data Summary

The following table presents illustrative data that would be generated from this docking study. The binding energies are hypothetical but are ordered based on established principles of molecular recognition.

CompoundStructurePredicted Binding Energy (kcal/mol)Key Interacting Residues (μ-Opioid Receptor)
1 (Parent) Core Scaffold-7.2ASP147, TYR148
2 (Derivative A) Phenyl-OH group-9.8ASP147, HIS319, TYR326 (H-Bond), TRP293 (Pi-Stacking)
3 (Derivative B) tert-Butyl group-7.9ILE296, VAL300 (Hydrophobic Pocket)
4 (Reference) Known Antagonist[2]-10.5ASP147, TYR148, HIS319, TYR326
Structure-Activity Relationship (SAR) Insights
  • Baseline Interaction: The parent scaffold (Compound 1) establishes a baseline binding energy, likely forming a key ionic interaction between its protonated nitrogen and the critical ASP147 residue in the MOR active site.

  • Value of Aromatic & H-Bonding Groups: Derivative A (Compound 2) shows a significantly improved binding energy. This is attributable to two factors: the phenyl ring engages in favorable pi-pi stacking with TRP293, and the terminal hydroxyl group acts as a hydrogen bond donor, forming a critical interaction with the side chain of TYR326. This demonstrates that adding groups capable of multiple interaction types is a highly effective strategy for improving affinity.

  • Role of Hydrophobic Moieties: Derivative B (Compound 3) shows a modest improvement in binding energy over the parent. The bulky tert-butyl group fits into a hydrophobic pocket defined by residues like ILE296 and VAL300. While beneficial, this interaction is less impactful than the combined hydrogen bonding and aromatic interactions of Derivative A.

  • Comparison with Reference Compound: The reference compound (Compound 4) remains the most potent ligand. Its complex structure allows it to optimize contacts across multiple sub-pockets of the active site, including the key interactions identified for our derivatives. The docking results for our novel compounds, particularly Derivative A, suggest they are approaching the binding efficiency of a clinically relevant antagonist and are promising candidates for further optimization.

Key Interactions Visualization

This diagram illustrates the logical relationship between the chemical modification in Derivative A and its enhanced binding affinity.

G cluster_ligand Ligand: Derivative A cluster_receptor Receptor: MOR Active Site cluster_outcome Outcome Core Pyrido[1,2-a]pyrazin-3-one Core Phenyl Phenyl Group Core->Phenyl ASP147 ASP147 (Ionic) Core->ASP147 Ionic Bond Hydroxyl Hydroxyl (OH) Group Phenyl->Hydroxyl TRP293 TRP293 (Pi-Stacking) Phenyl->TRP293 Pi-Pi Stacking TYR326 TYR326 (H-Bond) Hydroxyl->TYR326 Hydrogen Bond Affinity Enhanced Binding Affinity (-9.8 kcal/mol) ASP147->Affinity TRP293->Affinity TYR326->Affinity

Caption: Interaction map for the highest-scoring derivative.

Conclusion

This guide outlines a rigorous, self-validating methodology for the comparative in silico analysis of novel this compound derivatives against the μ-opioid receptor. The hypothetical results demonstrate that strategic modification of the parent scaffold—specifically by adding moieties capable of hydrogen bonding and aromatic interactions—can significantly improve predicted binding affinity, yielding compounds that begin to approach the potency of known, high-affinity antagonists. Molecular docking is a powerful predictive tool that enables the rapid, cost-effective prioritization of compounds for synthesis and subsequent experimental validation.[8][9][10] The insights gained from this type of comparative study are invaluable for guiding the iterative process of structure-based drug design.

References

  • Yadav, P., et al. (2021). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available from: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available from: [Link]

  • ResearchGate. Molecular docking protocol validation. Available from: [Link]

  • Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available from: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. Available from: [Link]

  • Drwal, M. N. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Preprints.org. Available from: [Link]

  • Richter, H. G. F., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. PubMed. Available from: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Michigan State University. Lessons from Docking Validation. Protein Structural Analysis Laboratory. Available from: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available from: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available from: [Link]

  • Pant, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. Available from: [Link]

Sources

A Comparative In Vitro Analysis of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of anticancer drugs. One such scaffold that has garnered significant interest is the saturated bicyclic structure of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one.[1] This "privileged scaffold" is noted for its synthetic versatility and its presence in various biologically active compounds.[1] Preliminary studies on derivatives of this core structure have indicated promising antitumor activity against a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[1]

This guide presents a rigorous, albeit hypothetical, benchmarking study of the parent compound, this compound, against three well-established and mechanistically diverse anticancer agents: Doxorubicin, Paclitaxel, and Cisplatin.[2][3] Doxorubicin is an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.[2] Paclitaxel is a taxane that disrupts microtubule function, leading to mitotic arrest.[2][3] Cisplatin is a platinum-based drug that forms DNA adducts, triggering apoptosis.[2][3]

The objective of this comparative analysis is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vitro anticancer potential of this compound. We will delve into key performance indicators, including cytotoxicity, induction of apoptosis, and cell cycle arrest, across a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma).[2] The experimental data presented herein, while hypothetical, is designed to be scientifically plausible and serves as a blueprint for the preclinical evaluation of this promising compound.

Experimental Design & Rationale

The cornerstone of preclinical drug discovery lies in robust and reproducible in vitro assays that provide a preliminary assessment of a compound's efficacy and mechanism of action.[4][5] Our experimental workflow is designed to provide a multi-faceted view of the anticancer properties of this compound in comparison to our selected benchmark agents.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation a Cancer Cell Line Panel (MCF-7, A549, HeLa) b Compound Treatment (this compound, Doxorubicin, Paclitaxel, Cisplatin) a->b c MTT Assay (72h incubation) b->c d IC50 Determination c->d e Apoptosis Assay (Annexin V-FITC/PI Staining) d->e f Cell Cycle Analysis (Propidium Iodide Staining) d->f g Flow Cytometry e->g f->g h Quantification of Apoptotic Cells (% Early & Late Apoptosis) g->h i Cell Cycle Phase Distribution (% G1, S, G2/M) g->i

Caption: A workflow diagram illustrating the key experimental phases for benchmarking the anticancer activity of this compound.

Methodologies

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

  • Cell Seeding: MCF-7, A549, and HeLa cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound and the benchmark drugs (Doxorubicin, Paclitaxel, Cisplatin) for 72 hours.

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for 48 hours.

  • Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).[10]

  • Cell Treatment: Cells are treated with the compounds at their IC50 concentrations for 24 hours.

  • Fixation and Staining: Cells are harvested, fixed in cold 70% ethanol, and stained with a solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the hypothetical data obtained from the in vitro assays, providing a direct comparison of this compound with the benchmark anticancer agents.

Table 1: Cytotoxicity Profile (IC50 in µM) after 72h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound 8.5 12.2 10.8
Doxorubicin0.91.51.1
Paclitaxel0.050.080.06
Cisplatin5.27.86.5

Table 2: Induction of Apoptosis (% of Apoptotic Cells) after 48h Treatment at IC50

CompoundCell Line% Early Apoptosis% Late ApoptosisTotal Apoptosis
This compound MCF-7 25.6 15.4 41.0
DoxorubicinMCF-730.218.548.7
PaclitaxelMCF-728.920.149.0
CisplatinMCF-722.114.836.9

Table 3: Cell Cycle Analysis (% of Cells in Each Phase) after 24h Treatment at IC50 on A549 Cells

Compound% G1 Phase% S Phase% G2/M Phase
Control (Untreated) 60.2 25.5 14.3
This compound 20.1 28.3 51.6
Doxorubicin45.335.119.6
Paclitaxel15.810.573.7
Cisplatin50.138.611.3

Discussion and Mechanistic Insights

The hypothetical data suggests that this compound possesses notable anticancer activity, albeit with a lower potency compared to the established chemotherapeutic agents Doxorubicin and Paclitaxel. However, its cytotoxicity appears to be comparable to, or slightly better than, Cisplatin across the tested cell lines.

A key finding from our simulated data is the significant induction of G2/M phase arrest in A549 cells treated with this compound. This suggests a potential mechanism of action involving the disruption of mitotic processes, similar to Paclitaxel, though likely through a different molecular target. The substantial increase in the G2/M population, coupled with a significant level of apoptosis, indicates that the compound effectively triggers programmed cell death following cell cycle blockade.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] It is plausible that this compound may exert its effects by modulating one or more components of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Hexahydropyrido Hexahydro-1H-pyrido [1,2-A]pyrazin-3(2H)-one Hexahydropyrido->Akt Putative Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway with the putative inhibitory action of this compound on Akt.

Further investigations, such as Western blot analysis of key pathway proteins (e.g., phosphorylated Akt, mTOR), would be necessary to validate this hypothesis.

Conclusion and Future Directions

This comparative guide provides a foundational framework for the in vitro evaluation of this compound as a potential anticancer agent. The hypothetical data presented herein suggests that this compound exhibits promising cytotoxic and pro-apoptotic effects, with a potential mechanism involving G2/M cell cycle arrest.

While the potency of the parent compound may not surpass that of some established drugs, its novel scaffold presents a valuable starting point for medicinal chemistry efforts to develop more potent and selective derivatives. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify key functional groups that enhance anticancer activity.

  • In vivo studies: To evaluate the efficacy and safety of the compound in animal models of cancer.[11][12][13]

  • Target deconvolution: To identify the specific molecular target(s) of this compound and its derivatives.

The insights gained from such studies will be instrumental in determining the therapeutic potential of this intriguing class of compounds in the ongoing fight against cancer.

References

  • This compound - Benchchem.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • In Vivo Oncology Models for Drug Discovery.
  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. Available from: [Link]

  • In Vivo Preclinical Mouse Models - Champions Oncology. Available from: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. Available from: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available from: [Link]

  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42 - Benchchem.
  • Benchmarking a Novel Anticancer Agent: A Comparative Analysis of Paridiformoside Against a Known Anticancer Drug - Benchchem.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs - Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][14]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - ResearchGate. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available from: [Link]

  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics | Journal of the American Chemical Society. Available from: [Link]

  • Anticancer Agents | MDPI Books. Available from: [Link]

  • Classification of anticancer drugs: an update with FDA- and EMA-approved drugs - NIH. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one (CAS No. 15932-74-8), a heterocyclic compound utilized in medicinal chemistry and drug development. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols, regulatory standards, and the intrinsic chemical nature of the compound.

Understanding the Compound: Hazard Profile and Rationale for Caution

This compound is a bicyclic amide. While comprehensive toxicological data is limited due to its primary use in research settings, available Safety Data Sheets (SDS) for stereoisomers, such as (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, classify the compound with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)

  • Causes skin irritation (Category 2)

  • Causes serious eye irritation (Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)

The core structure contains piperidine and pyrazinone moieties. Piperidine itself is a flammable, toxic, and corrosive substance.[1][2] This structural relationship necessitates a cautious approach, treating the compound as hazardous waste unless definitively proven otherwise by a certified waste profiling analysis. The fundamental principle of laboratory safety is to treat compounds of unknown or limited toxicological profile with a high degree of caution.

Key Hazard and Disposal Information Summary
PropertyInformationSource(s)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSDS for (S)-isomer
Primary Structural Alerts Piperidine and Pyrazinone RingsChemical Structure
Recommended PPE Nitrile gloves, chemical safety goggles, lab coat, face shield (if splash risk)[3]
Spill Neutralization Absorb with dry lime, sand, or soda ash[1]
Disposal Classification Hazardous WastePrecautionary Principle
US EPA Waste Code Not specifically listed; must be characterized by the generator.[4][5]
European Waste Code EWC 16 05 06*: Laboratory chemicals, consisting of or containing hazardous substances.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal by a certified entity. This workflow ensures safety and regulatory adherence from "cradle-to-grave," a core principle of the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Disposal Decision Workflow

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional & Regulatory Compliance Start Waste Generation (Pure compound, contaminated labware) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste Stream (Solid vs. Liquid) PPE->Segregate Containerize Place in a Designated, Compatible, & Labeled Hazardous Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Start Date Containerize->Label Store Store in a Secure Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS_Notify Contact Institutional EHS for Waste Pickup Request Store->EHS_Notify Manifest Ensure Proper Manifesting (Tracking from 'Cradle-to-Grave') EHS_Notify->Manifest Transport Transfer to a Licensed Hazardous Waste Transporter Manifest->Transport Final_Disposal Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) Transport->Final_Disposal

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization

Under RCRA, the generator of the waste is responsible for determining if it is hazardous.[8] Since this compound is not explicitly on the EPA's P or U lists of discarded commercial chemical products,[5][10][11][12] characterization must be based on its properties. Given its known hazards (irritant, harmful), it should be managed as a hazardous waste as a precautionary measure.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to prevent exposure.[3]

  • Eye Protection: Chemical safety goggles are mandatory. Use a face shield if there is a significant risk of splashing.

  • Hand Protection: Wear chemically resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat should be worn.

Step 3: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[13]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. Polyethylene containers are a good choice. The container must have a tightly sealing lid.

  • Segregate by Physical State:

    • Solid Waste: Collect unused or expired pure compounds, as well as contaminated items like gloves, weigh boats, and absorbent pads, in a container designated for solid hazardous waste.

    • Liquid Waste: If the compound is in solution, collect it in a container for liquid hazardous waste. Do not mix with other waste streams (e.g., halogenated solvents, acids) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.

Step 4: Labeling the Waste Container

Accurate labeling is a critical regulatory requirement.[14][15] The container must be clearly marked with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A clear indication of the container's contents (e.g., "Solid waste contaminated with...")

  • The date when waste was first added (the "accumulation start date").

  • Appropriate hazard indicators (e.g., "Irritant," "Harmful").

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA should be at or near the point of generation.

  • The container must be kept closed at all times except when adding waste.

  • Store the container within a secondary containment bin or tray to contain any potential leaks.

  • Keep the SAA away from sources of ignition and incompatible materials.

Step 6: Arranging for Disposal

Laboratory personnel should not attempt to treat or neutralize this chemical waste. On-site treatment of hazardous waste without a permit is a violation of environmental regulations.

  • Contact EHS: Once the container is full, or if you are approaching the time limit for accumulation, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Your EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal facility.[8]

  • Final Disposal Method: The most common and recommended disposal method for this type of organic chemical waste is incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] This high-temperature process ensures the complete destruction of the compound.

Emergency Procedures: Managing Spills

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.[3]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For small spills, cover the material with a non-reactive absorbent such as dry lime, sand, or soda ash.[1]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Ventilate the area and wash the spill site with soap and water once the material is removed.

  • Report: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policy.

By adhering to this comprehensive disposal protocol, researchers can handle this compound responsibly, ensuring a safe laboratory environment and upholding the principles of environmental stewardship.

References

  • Your Disposal. (n.d.). EWC Code 16 05 06*. Retrieved from yourdisposal.co.uk/ewc-codes/16-05-06
  • GZ Industrial Supplies. (2024, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from gzidustrialsupplies.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from benchchem.
  • Arcwood Environmental. (n.d.). What are P and U Listed Wastes?. Retrieved from arcwoodenvironmental.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperidine. Retrieved from nj.gov/health/eoh/rtkweb/documents/fs/1543.pdf
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from usbioservices.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from chemsupply.com.au/documents/NBZ1NY6K.pdf
  • WMSolutions.com. (n.d.). Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. Retrieved from wmsolutions.com/uploads/P_and_U_listed_wastes.pdf
  • Case Western Reserve University. (n.d.). RCRA.
  • Penta chemicals. (2024, May 7). PIPERIDINE - SAFETY DATA SHEET. Retrieved from pentachemicals.eu/wp-content/uploads/2021/04/PIPERIDINE-EN-2.pdf
  • Veolia UK. (n.d.). The List of Wastes. Retrieved from veolia.co.uk/sites/g/files/dvc3491/files/document/2018/09/List-of-Wastes-Guide.pdf
  • Texas Commission on Environmental Quality. (2025, March 12). Waste Designation Decision Matrix - P and U Listed Wastes. Retrieved from tceq.texas.
  • Cornell University EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Retrieved from ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/9-safe-work-practices/94-guidelines-working
  • Loba Chemie. (n.d.). PIPERIDINE AR - Safety Data Sheet. Retrieved from lobachemie.com/pdf-files/sds-new/PIPERIDINE-AR-110-89-4.pdf
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from tion.co.uk/2021/09/21/safe-storage-and-disposal-of-chemicals-in-a-lab/
  • University of North Carolina at Chapel Hill. (n.d.). Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal. Retrieved from policies.unc.edu/TDClient/2833/Portal/KB/ArticleDet?ID=132204
  • University at Buffalo. (n.d.). Toxic Materials Handling in the Laboratory. Retrieved from buffalo.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from ehs.unc.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from cns.msu.edu/sites/_cns/assets/File/Safety/Chemical%20Safety%20Manual.pdf
  • Rubo. (n.d.). European Waste Catalogue (EWC) Codes: Simplifying Your Waste Classification. Retrieved from rubowaste.co.
  • Wikiwaste. (n.d.). European Waste Catalogue. Retrieved from wikiwaste.org.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from acs.
  • Google Patents. (n.d.). US5039424A - Method for treating an amine-containing waste water. Retrieved from patents.google.
  • Sterling Environmental Solutions. (n.d.). EWC Codes. Retrieved from sterling-environmental.co.uk/ewc-codes/
  • Google Patents. (n.d.). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility. Retrieved from patents.google.
  • Inside EPA. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved from insideepa.
  • ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from researchgate.
  • MDPI. (n.d.). Recycling and Degradation of Polyamides.
  • PubMed. (1989, October). Microbial degradation of seven amides by suspended bacterial populations.
  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from epa.
  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from chemtexltd.com/products-and-solutions/performance-chemicals/refinery-chemicals/neutralizing-amine/
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from epa.
  • Journal of Environmental Informatics Letters. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from jeiletters.org/index.php/jeil/article/view/51
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC9833535/
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • PubMed. (n.d.). Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial.
  • RSC Publishing. (2023, January 4). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07227k
  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from en.wikipedia.org/wiki/Heterocyclic_amine
  • National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC2730133/
  • PubMed. (n.d.). Metabolism of aromatic and heterocyclic amine bladder carcinogens: bioanalytical considerations.
  • Wikipedia. (n.d.). Urea.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and the Mandate for Safety

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a saturated bicyclic organic compound that serves as a versatile synthetic intermediate in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a "privileged scaffold" for developing novel therapeutics, from anxiolytic agents to potent inhibitors of Toll-like receptors for treating autoimmune diseases.[1] As researchers like you unlock its potential, the imperative to handle this compound with the utmost respect for safety cannot be overstated.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential. Our goal is not merely to comply with regulations but to cultivate a culture of intrinsic safety that protects you, your colleagues, and the integrity of your research. This document is built on the core principle that the most effective safety protocols are those that are understood, not just followed.

Hazard Assessment: A Data-Driven Approach to Risk

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications dictate our approach. The primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation.[3] Given its use in research, it is typically handled as a solid powder, which increases the risk of aerosolization and inhalation during weighing and transfer operations.

The Hierarchy of Controls: A Proactive Safety Framework

Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, essential but only after other, more effective controls have been implemented.[4]

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible.

  • Engineering Controls: This is our most critical first step. All handling of this compound powder should occur within a certified chemical fume hood to control airborne particles.[2]

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure consistent, safe practices. This guide is a key component of those controls.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical hazard.

Core Directive: Personal Protective Equipment Protocols

The following PPE recommendations are based on the known hazards and are designed to provide a comprehensive barrier to exposure.

Hand Protection: The Primary Contact Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Material: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and minimizes the risk of allergic reactions associated with latex. The powder-free specification is crucial to prevent the powder from absorbing and aerosolizing the chemical compound.[4]

  • Technique: Double-gloving is strongly recommended, especially during weighing or when handling larger quantities. This provides an extra layer of protection against tears and contamination. Gloves should have long cuffs that can be tucked under the sleeves of your lab coat or gown.[4]

  • Integrity: Always inspect gloves for pinholes or tears before use. Change them immediately if you suspect contamination or damage, and always change them after a maximum of 30-60 minutes of use to prevent breakthrough permeation.[2][4] Use proper glove removal techniques to avoid cross-contamination.[2]

Eye and Face Protection: Shielding Sensitive Tissues

The compound is a serious eye irritant.[2] Therefore, robust eye protection is non-negotiable.

  • Primary Protection: Wear chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields do not offer adequate protection against fine powders or splashes. Your eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Secondary Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during a quench of a large-scale reaction), supplement your goggles with a full-face shield.[6]

Body Protection: Preventing Dermal Exposure

To prevent skin contact and irritation, appropriate body protection is essential.

  • Standard Operations: A clean, buttoned laboratory coat is the minimum requirement.

  • Hazardous Operations: For activities with a higher risk of contamination, such as weighing powders or handling concentrated solutions, a disposable gown made of a non-absorbent, polyethylene-coated material is required.[6] Unlike standard cotton lab coats, these materials resist chemical permeation. Gowns should close in the back and have tight-fitting cuffs.[7]

Respiratory Protection: Guarding the Inhalation Route

Engineering controls (i.e., the fume hood) are the primary method for preventing respiratory exposure. However, in certain situations, respiratory protection is a necessary secondary control.

  • Weighing Powders: Even within a fume hood, fine powders can become airborne. A NIOSH-approved N95 respirator is recommended during weighing and transfer operations to minimize inhalation of fine particles.[4] Surgical masks offer no protection from chemical dusts and must not be used for this purpose.[3][7]

  • Spill Cleanup: In the event of a large spill outside of a fume hood, a chemical cartridge-type respirator with organic vapor/particulate cartridges may be required.[4]

Operational Workflow and Disposal Plan

A systematic workflow ensures safety at every stage of handling. The following diagram outlines the critical steps from receipt to disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Decontamination & Disposal Receiving 1. Receiving Inspect container integrity. Storage 2. Storage Store in cool, dry, designated area. Receiving->Storage Log in inventory Weighing 3. Weighing In fume hood with N95, goggles, double gloves, and gown. Storage->Weighing Transport in secondary container Solubilization 4. Solubilization In fume hood. Add solid to solvent to minimize dust. Weighing->Solubilization Reaction 5. Reaction Setup Maintain engineering controls. Monitor for leaks. Solubilization->Reaction Workup 6. Workup & Purification Keep within fume hood. Reaction->Workup Decon 7. Decontamination Clean workspace and equipment. Workup->Decon Disposal 8. Waste Disposal Segregate into solid and liquid chemical waste streams. Workup->Disposal Decon->Disposal

Caption: Safe handling workflow for this compound.

Disposal Plan: All waste, including contaminated gloves, gowns, and empty containers, must be disposed of in accordance with local, state, and federal regulations. Do not flush the material or contaminated solutions down the drain.[2][8]

  • Solid Waste: Collect contaminated PPE and chemical powder in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous liquid waste container.

Emergency Procedures: Plan for the Unexpected

In case of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material. Sweep up and place it in a suitable, closed container for disposal.[2][5]

Summary of PPE Requirements by Task

For quick reference, the following table summarizes the minimum PPE required for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Single Pair Nitrile GlovesSafety GlassesLab CoatNot Required
Weighing Solid Double Pair Nitrile GlovesChemical GogglesDisposable GownN95 Respirator
Preparing Solutions Double Pair Nitrile GlovesChemical GogglesLab Coat/GownNot Required (in Fume Hood)
Running Reaction Single Pair Nitrile GlovesChemical GogglesLab CoatNot Required (in Fume Hood)
Spill Cleanup Double Pair Nitrile GlovesGoggles & Face ShieldDisposable GownN95 or Cartridge Respirator
Waste Disposal Single Pair Nitrile GlovesChemical GogglesLab CoatNot Required

References

  • Advanced ChemBlocks. hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one hydrochloride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. [Link]

  • Angene Chemical. Safety Data Sheet - (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one. [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. [Link]

  • PubChem. 1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • PubChem. 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)-. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.